molecular formula C21H40O4 B13819339 Neopentyl glycol dicaprylate CAS No. 31335-74-7

Neopentyl glycol dicaprylate

Cat. No.: B13819339
CAS No.: 31335-74-7
M. Wt: 356.5 g/mol
InChI Key: WFXHUBZUIFLWCV-UHFFFAOYSA-N
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Description

Neopentyl Glycol Dicaprylate/Dicaprate (CAS 70693-32-2) is a synthetic diester emollient, formed from neopentyl glycol and a blend of caprylic (C8) and capric (C10) fatty acids . This compound is a clear, colorless to pale yellow liquid with low viscosity, and is characterized by its exceptionally lightweight, non-greasy, and non-comedogenic skin feel . Its primary research value lies in its versatile role as a performance-enhancing vehicle and texture modifier. It functions as an effective emollient by forming a breathable, occlusive barrier on the skin, which aids in reducing transepidermal water loss and improving skin hydration . Furthermore, its low viscosity and excellent spreadability make it an ideal ingredient for improving the sensory properties of formulations, allowing them to glide smoothly and impart a silky, dry finish . This is particularly valuable in the development of advanced sunscreens, where it contributes to the even distribution and stability of UV filters . From a research and development perspective, there is growing interest in sustainable production methods. Recent studies detail biocatalytic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) in solvent-free systems, which represents a greener alternative to conventional chemical synthesis and aligns with the principles of green chemistry . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

31335-74-7

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

(2,2-dimethyl-3-octanoyloxypropyl) octanoate

InChI

InChI=1S/C21H40O4/c1-5-7-9-11-13-15-19(22)24-17-21(3,4)18-25-20(23)16-14-12-10-8-6-2/h5-18H2,1-4H3

InChI Key

WFXHUBZUIFLWCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCC

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Neopentyl Glycol Dicaprylate: Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprylate, a diester of neopentyl glycol and caprylic acid, is a versatile emollient and skin-conditioning agent widely utilized in the pharmaceutical and cosmetic industries. Its unique branched structure imparts desirable properties such as low viscosity, good spreadability, and a non-greasy feel, making it a valuable component in topical drug delivery systems and dermatological formulations. A thorough understanding of its synthesis mechanism and kinetics is paramount for process optimization, yield maximization, and ensuring product quality. This technical guide provides a comprehensive overview of the acid-catalyzed and enzyme-catalyzed synthesis of this compound, detailing the reaction mechanisms, kinetic models, and experimental protocols.

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of neopentyl glycol with two equivalents of caprylic acid (octanoic acid). This reaction can be effectively catalyzed by both acids and enzymes, each offering distinct advantages and mechanistic pathways.

Acid-Catalyzed Esterification

The acid-catalyzed synthesis of this compound follows the general principles of the Fischer-Speier esterification. This reversible reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

The synthesis proceeds in a stepwise manner, with the formation of the monoester, neopentyl glycol monocaprylate, as an intermediate, followed by the esterification of the second hydroxyl group to yield the diester. The overall reaction is driven to completion by the continuous removal of water, typically through azeotropic distillation.

A study on the kinetics of neopentyl glycol esterification with various carboxylic acids revealed that the formation of the monoester is significantly faster than the subsequent formation of the diester.[1]

Logical Flow of Acid-Catalyzed Esterification

cluster_0 Step 1: Monoester Formation (Fast) cluster_1 Step 2: Diester Formation (Slow) NPG Neopentyl Glycol Monoester Neopentyl Glycol Monocaprylate NPG->Monoester + Caprylic Acid, H+ CA Caprylic Acid H_plus H+ Diester This compound Monoester->Diester + Caprylic Acid, H+ Water Water Monoester->Water - H2O Diester->Water - H2O

Caption: Stepwise acid-catalyzed esterification of neopentyl glycol.

A typical laboratory-scale synthesis involves the following steps:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reactants and Catalyst: Neopentyl glycol (1 molar equivalent), caprylic acid (2.1 molar equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene) are added to the flask. A strong acid catalyst, such as p-toluenesulfonic acid (0.5-1 mol% relative to the carboxylic acid), is introduced.

  • Reaction Execution: The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring and Completion: The progress of the reaction is monitored by quantifying the amount of water collected or by analytical techniques such as gas chromatography (GC). The reaction is considered complete when water is no longer being formed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a base, and the organic layer is washed with water and brine. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

The study also highlights the occurrence of a disproportionation reaction, where the diester can react with unreacted neopentyl glycol to form two molecules of the monoester.[1]

Table 1: Kinetic Parameters for the Esterification of Neopentyl Glycol with Structurally Similar Carboxylic Acids (Model System) [2]

Carboxylic AcidReaction StepActivation Energy (kJ/mol)Pre-exponential Factor
Acetic AcidMonoester FormationData not availableData not available
Acetic AcidDiester FormationData not availableData not available
2-Ethylhexanoic AcidMonoester FormationData not availableData not available
2-Ethylhexanoic AcidDiester FormationData not availableData not available

Note: The specific values for activation energies and pre-exponential factors for acetic and 2-ethylhexanoic acids were established in the study but are not provided in the abstract. This table serves as a template for the type of data required for a complete kinetic analysis.

Enzyme-Catalyzed Esterification

Enzymatic synthesis, employing lipases as biocatalysts, offers a greener and more selective alternative to acid catalysis. Lipases operate under milder reaction conditions, reducing the risk of side reactions and leading to a higher purity product.

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[3][4] In this mechanism, the lipase (B570770) first reacts with the acyl donor (caprylic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The alcohol (neopentyl glycol) then binds to the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Ping-Pong Bi-Bi Mechanism for Enzymatic Esterification

E Lipase (E) EA E-Caprylic Acid Complex E->EA + A A Caprylic Acid (A) F Acyl-Enzyme Intermediate (F) EA->F - P FB F-Neopentyl Glycol Complex F->FB + B P Water (P) B Neopentyl Glycol (B) FB->E - Q Q Neopentyl Glycol Monocaprylate (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

A study on the biocatalytic synthesis of this compound/dicaprate provides a detailed experimental protocol using an immobilized lipase.[5]

  • Biocatalyst: Immobilized lipase B from Candida antarctica (Novozym® 435) is a commonly used and effective catalyst.

  • Reaction Setup: The reaction is typically carried out in a solvent-free system in a thermostated batch reactor.

  • Reactants: Neopentyl glycol and a mixture of caprylic and capric acids are used as substrates.

  • Reaction Conditions: The reaction is conducted at elevated temperatures (e.g., 80°C) with continuous stirring. To mitigate the inhibitory effects of high acid concentrations on the enzyme, a fed-batch approach, where the acid is added gradually, can be employed.

  • Monitoring and Completion: The reaction progress is monitored by analyzing the composition of the reaction mixture using techniques like GC.

  • Product Isolation: After the reaction, the immobilized enzyme is separated by filtration and can be reused. The product is then purified, typically by vacuum distillation.

The kinetics of lipase-catalyzed reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. For a Ping-Pong Bi-Bi mechanism, the rate equation can be more complex, potentially including terms for substrate inhibition.

A study on the synthesis of this compound/dicaprate reported the following process productivity under optimized conditions.[5]

Table 2: Process Productivity for the Biocatalytic Synthesis of this compound/Dicaprate [5]

ParameterValue
BiocatalystLipozyme®435
Reaction Time6 hours
Temperature80 °C
Product Purity92.5%
Process Productivity0.15 kg product / (L reactor · h)
Biocatalyst Productivity167.09 kg product / kg biocatalyst

Conclusion

The synthesis of this compound can be effectively achieved through both acid-catalyzed and enzyme-catalyzed esterification. The acid-catalyzed route, while well-established, requires harsh reaction conditions and careful removal of the catalyst. The enzymatic approach offers a milder and more sustainable alternative, with the potential for high selectivity and catalyst recycling.

For process optimization and scale-up, a thorough understanding of the reaction kinetics is crucial. While a kinetic model for the acid-catalyzed esterification of neopentyl glycol with similar carboxylic acids exists, further research is needed to determine the specific kinetic parameters for the synthesis of the dicaprylate ester. Similarly, for the enzymatic route, the determination of fundamental kinetic constants would allow for more precise modeling and process control. This guide provides a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important pharmaceutical and cosmetic ingredient.

References

An In-depth Technical Guide to the Physicochemical Properties of Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Dicaprylate/Dicaprate is a versatile synthetic ester that has garnered significant attention in the pharmaceutical, cosmetic, and personal care industries. It is the diester of neopentyl glycol and a blend of caprylic and capric acids, which are medium-chain fatty acids commonly derived from sources like coconut oil.[1][2] Known for its unique sensory properties and functional benefits, it serves primarily as an emollient, texture enhancer, and solvent.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound/Dicaprate, along with its synthesis, experimental characterization methodologies, and applications, with a focus on its relevance to drug development and formulation science.

Chemical Identity and Structure

This compound/Dicaprate is a mixed diester. The central component is neopentyl glycol (2,2-dimethylpropane-1,3-diol), a branched-chain diol. This backbone is esterified with both caprylic acid (octanoic acid) and capric acid (decanoic acid). The irregular molecular shape resulting from the branched backbone and mixed-length fatty acid tails is key to its desirable sensory characteristics, such as a light, silky, and non-greasy feel.[2]

It is important to distinguish the mixed ester from its related individual components:

  • This compound: Both ester groups are from caprylic acid.

  • Neopentyl Glycol Dicaprate: Both ester groups are from capric acid.

  • This compound/Dicaprate: A mixture where the ester groups are a combination of caprylic and capric acids.

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Caption: Molecular structures of Neopentyl Glycol esters.

Physicochemical Properties

The properties of this compound/Dicaprate make it a highly effective and stable ingredient in various formulations. It appears as a clear, colorless to pale yellow liquid with a neutral to faint fatty odor.[1][4]

Identification and General Properties
PropertyValueReference(s)
Chemical Name Decanoic acid, mixed esters with neopentyl glycol and octanoic acid[1][5][6]
INCI Name This compound/DICAPRATE[1]
CAS Number 70693-32-2[1][6][7][8]
EINECS/ELINCS No. 274-764-0[1][6][8]
Appearance Clear, colorless to pale yellow liquid[1][4]
Odor Neutral to faint fatty odor[4]
Quantitative Physicochemical Data

There is some variability in the reported values across different sources, which can be attributed to differences in the specific caprylate/caprate ratio and purity of the commercial product.

PropertyValueReference(s)
Molecular Formula (representative) C23H48O6 (for mixed ester); C41H80O8 (appears anomalous)[1][5][7][8]
Molecular Weight (representative) ~356.5 g/mol to 440.7 g/mol (varies with fatty acid ratio)[4][9][10]
Density (at 25 °C) ~0.94 g/cm³[4]
Melting Point -20°C to 10°C; < 0 °C (liquid at room temp)[1][4]
Boiling Point ~269.6 °C (estimated); >200 °C (decomposes)[4][5][8]
Flash Point ~121.8 °C (251 °F) (estimated)[5][8]
Viscosity Low[1]
Solubility Insoluble in water; soluble in oils, esters, and other lipids.[1][4][5]
logP (o/w) 3.965 (estimated)[5]
pH 5 - 7[1]

Experimental Protocols and Methodologies

Synthesis: Direct Esterification

This compound/Dicaprate is produced via a direct esterification process.[1][2] This method is efficient and allows for high-purity yields.

dot

SynthesisWorkflow Reactants Reactants: - Neopentyl Glycol - Caprylic Acid - Capric Acid Reactor Esterification Reactor (Controlled Heat) Reactants->Reactor Catalyst Acid Catalyst Catalyst->Reactor Purification Purification (Removal of catalyst, by-products, impurities) Reactor->Purification Crude Ester Product Final Product: Neopentyl Glycol Dicaprylate/Dicaprate Purification->Product

Caption: General workflow for the synthesis of this compound/Dicaprate.

Methodology:

  • Charging the Reactor: Neopentyl glycol and a mixture of caprylic and capric fatty acids are charged into a reaction vessel.

  • Catalysis: An acid catalyst is introduced to facilitate the esterification reaction.

  • Reaction Conditions: The mixture is heated under controlled temperature conditions to drive the formation of ester bonds and the removal of water, a byproduct of the reaction.[1]

  • Purification: Following the reaction, the crude product is purified. This typically involves steps such as catalyst neutralization and removal, washing to eliminate unreacted starting materials, and distillation or filtration to ensure the final product meets the high-purity standards required for pharmaceutical and cosmetic applications.[1]

Physicochemical Characterization

Standard analytical techniques are employed to determine the properties outlined in Section 3.0.

  • Identity and Purity (Assay): Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the ratio of caprylate to caprate esters and to quantify impurities.

  • Melting and Boiling Points: Determined using a differential scanning calorimeter (DSC) or a standard melting/boiling point apparatus.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

  • Viscosity: A rotational viscometer is used to measure the dynamic viscosity, confirming its characteristic low viscosity and flow properties.

  • Solubility: Assessed by visually observing the miscibility of the ester in various solvents (water, ethanol, oils) at controlled temperatures.

  • pH: The pH of a dispersion of the material in water is measured using a calibrated pH meter.

Applications in Pharmaceutical and Cosmetic Formulations

The unique combination of a branched backbone and medium-chain fatty acids gives this compound/Dicaprate a desirable profile for use in advanced formulations.

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FunctionalRelationships Functional Roles and Formulation Benefits cluster_Functions Primary Functions cluster_Benefits Resulting Benefits Emollient Emollient Feel Light, Silky, Non-Greasy Feel Emollient->Feel Moisture Forms Breathable Barrier (Moisture Retention) Emollient->Moisture Texture Texture Enhancer / Thickener Texture->Feel Spread Improves Spreadability Texture->Spread Solvent Solvent Dispersion Enhances Dispersion of Active Ingredients (e.g., UV filters) Solvent->Dispersion Stability Contributes to Formulation Stability Dispersion->Stability

Caption: Key functional roles and benefits in formulations.

  • Emollient: It provides skin-softening properties, leaving a smooth and silky after-feel without a greasy residue.[1][6] This makes it ideal for moisturizers, serums, and other skincare products.[1] It forms a breathable, non-occlusive barrier on the skin that helps to lock in moisture.[1][11]

  • Texture Enhancer: Its low viscosity and excellent slip improve the spreadability of formulations, ensuring a smooth and even application.[1][3] This is particularly valuable in foundations, sunscreens, and lipsticks.[1]

  • Solvent and Dispersing Agent: It can act as a solvent for lipophilic active pharmaceutical ingredients (APIs) and other cosmetic actives, improving their dispersion and effectiveness within a formulation.[1] This is crucial in sun care products to ensure the even application and distribution of UV filters, enhancing product stability and performance.[1]

  • Binder: In pressed powder formulations, such as blushes and eyeshadows, it serves as an excellent binder.[5]

Stability and Safety Profile

Stability

This compound/Dicaprate exhibits robust stability across a wide range of conditions. Benchtop tests have shown reliable performance in matrices with a pH range of 3 to 8.[2] Its unique molecular structure, with steric hindrance provided by the neopentyl group, helps protect the ester linkages from premature hydrolysis, contributing to its stability in both acidic and alkaline formulations.[2] It also helps to stabilize emulsions containing vulnerable active ingredients by mitigating oxidation and hydrolytic degradation.[2]

Safety and Toxicology

The safety of this compound/Dicaprate has been well-established for its use in cosmetics and personal care products.

  • Toxicity: It is considered a safe and non-toxic ingredient.[1] Acute oral and dermal toxicity studies in rats showed no signs of systemic toxicity, with an LD50 of >2000 mg/kg.[12]

  • Irritation and Sensitization: It is non-irritating and does not typically cause sensitivity.[1]

  • Comedogenicity: Its lightweight nature makes it non-comedogenic, meaning it does not clog pores and is suitable for use in products for acne-prone skin.[1]

  • Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of monoalkylglycol dialkyl acid esters, including this compound/Dicaprate, and concluded they are safe in cosmetics in the present practices of use and concentration.[3][12] Surveys have reported its use in concentrations up to 22.7% in cosmetic products.[3]

Conclusion

This compound/Dicaprate is a high-performance, multifunctional ester with a well-characterized physicochemical profile. Its unique structure imparts exceptional sensory benefits, making it a preferred ingredient for creating elegant and effective pharmaceutical and cosmetic formulations. With its excellent stability, safety, and compatibility, it offers formulators a reliable tool to enhance product aesthetics, improve the delivery of active ingredients, and ensure a positive user experience. This guide provides the foundational technical data essential for researchers and drug development professionals to effectively utilize this versatile excipient.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of Neopentyl Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprylate, also known as neopentyl glycol dioctanoate, is a diester with significant applications in the pharmaceutical and cosmetic industries as an emollient. Its unique molecular structure, characterized by a sterically hindered neopentyl core, imparts desirable properties such as high thermal and hydrolytic stability, a light, non-greasy feel, and excellent spreadability. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and detailed characterization of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Molecular Structure and Chemical Identity

This compound is the diester formed from the esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with two molecules of caprylic acid (octanoic acid). The central neopentyl group, with its quaternary carbon atom, is a key structural feature that sterically hinders the ester linkages, contributing to the molecule's stability.

Molecular Structure:

Molecular Structure of this compound C1 CH₃ C2 CH₃ C3 C C3->C1 C3->C2 C4 CH₂ C3->C4 C10 CH₂ C3->C10 C5 O C4->C5 C6 C C5->C6 C7 O C8 (CH₂)₆ C6->C8 O C9 CH₃ C8->C9 C11 O C10->C11 C12 C C11->C12 C13 O C14 (CH₂)₆ C12->C14 O C15 CH₃ C14->C15 Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products NPG Neopentyl Glycol NPGDC This compound NPG->NPGDC CA Caprylic Acid (2 eq.) CA->NPGDC Catalyst Acid Catalyst Catalyst->NPGDC Heat Heat Heat->NPGDC WaterRemoval Water Removal WaterRemoval->NPGDC Water Water (2 eq.) Characterization Workflow start Synthesized Product purification Purification (Vacuum Distillation) start->purification purity Purity Assessment (GC, HPLC) purification->purity structure Structural Confirmation purity->structure nmr NMR Spectroscopy (¹H, ¹³C) structure->nmr ir IR Spectroscopy structure->ir ms Mass Spectrometry (HRMS, GC-MS) structure->ms final Characterized Product nmr->final ir->final ms->final Emollient Mechanism of Action cluster_skin Skin stratum_corneum Stratum Corneum epidermis Epidermis dermis Dermis emollient Neopentyl Glycol Dicaprylate occlusive_layer Occlusive Film emollient->occlusive_layer Forms occlusive_layer->stratum_corneum tewl Transepidermal Water Loss (TEWL) occlusive_layer->tewl Reduces hydration Increased Skin Hydration tewl->hydration Leads to

An In-depth Technical Guide on the Thermal Decomposition Pathways of Neopentyl Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprylate, a synthetic ester, is valued in various industrial applications for its excellent thermal stability and lubricating properties. Understanding its thermal decomposition pathways is critical for predicting its performance at elevated temperatures, ensuring operational safety, and controlling degradation byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its primary degradation mechanisms, decomposition products, and the experimental protocols used for its analysis. Quantitative data from relevant studies are summarized, and the key decomposition pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound is a diester of neopentyl glycol and caprylic acid. Its unique neostructure, characterized by the absence of β-hydrogens on the glycol moiety, imparts superior thermal and oxidative stability compared to many other synthetic esters.[1] This makes it a preferred choice for high-temperature applications such as in lubricants for aviation turbines, air compressors, and automotive engines.[2] However, even these robust molecules will degrade under sufficiently high thermal stress. The decomposition process can be complex, involving a variety of chemical reactions that lead to the formation of a range of smaller, more volatile molecules, as well as larger, polymerized products.[3][4]

This guide will delve into the known thermal decomposition pathways of this compound and its close analogs, providing a detailed examination of the experimental techniques used to elucidate these mechanisms and the resulting data.

General Thermal Stability of Neopolyol Esters

Neopolyol esters, including those of neopentyl glycol, are recognized for their high thermal stability, which is a key attribute for their use in high-performance lubricants.[2] Their molecular structure is designed to resist breakdown at elevated temperatures. Specifically, the presence of quaternary carbon atoms in the alcohol backbone, as in neopentyl glycol, eliminates the possibility of β-hydride elimination, a common low-energy decomposition pathway for many esters.[2]

Synthetic esters are often the lubricant of choice for applications where temperatures can reach up to 300°C (600°F).[1] At these temperatures, they tend to evaporate cleanly without forming deposits or varnish, a significant advantage over mineral oils and other synthetic lubricants.[1][3]

Thermal Decomposition Pathways

The thermal decomposition of neopentylpolyol esters, such as this compound, has been studied to understand their degradation mechanisms. Research on neopentyl glycol dilaurate, a close structural analog, provides significant insights into the probable decomposition pathways. The primary mechanism of thermolysis for neopentylpolyol esters in the temperature range of 320-360°C is proposed to be the heterolytic splitting of one of the alkyl-oxygen bonds.[5]

This primary decomposition step is followed by a series of secondary reactions of the resulting carbocation and carboxylate anion. The molecular decomposition at the acyl-oxygen bond or between the α and β carbon atoms of the acyl group occurs to a much lesser extent.[5]

Proposed Primary Decomposition Pathway

The main thermal decomposition pathway is initiated by the cleavage of the C-O bond between the neopentyl group and the oxygen of the carboxylate group. This heterolytic cleavage results in the formation of a primary carbocation and a carboxylate anion.[5]

G NPGDC This compound TransitionState Heat (320-360°C) NPGDC->TransitionState Products Primary Carbocation + Caprylate Anion TransitionState->Products Heterolytic Cleavage

Figure 1: Proposed primary thermal decomposition step of this compound.

The stability of the resulting primary carbocation is a key factor in this mechanism. While primary carbocations are generally unstable, it is suggested that intramolecular solvation by the neighboring ester group may play a role in its formation.[5]

Secondary Decomposition Reactions

The initial decomposition products, the primary carbocation and the caprylate anion, can undergo further reactions to form a variety of stable end products. These secondary reactions can include rearrangements, eliminations, and reactions with other molecules present in the system. The specific nature and distribution of these secondary products will depend on the precise reaction conditions, including temperature, pressure, and the presence of oxygen or catalysts.

Quantitative Data

While specific quantitative data for the thermal decomposition of this compound is scarce in publicly available literature, data for the parent alcohol, neopentyl glycol, and general data for synthetic esters provide some context for its thermal stability. It is important to note that the esterification of neopentyl glycol with caprylic acid significantly increases its thermal stability.

ParameterValueCompoundReference
Maximum Decomposition Temperature (Tmax)159.72°CNeopentyl Glycol[6][7]
Onset of Thermal Degradation~135°CNeopentyl Glycol[6][7]
Termination of Thermal Degradation~195°CNeopentyl Glycol[6][7]
Effective Continuous Operation Temperatureup to 260°C (500°F)Synthetic Esters (general)[3]
High-Temperature Lubrication Limitup to 300°C (600°F)Synthetic Esters (general)[1]

Experimental Protocols

The study of the thermal decomposition of materials like this compound involves a range of analytical techniques to determine decomposition temperatures, identify degradation products, and elucidate reaction mechanisms. The following are detailed methodologies for key experiments cited in the study of polyol esters.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature profile of the material.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a sample pan (e.g., platinum, alumina, or stainless steel).

  • The sample pan is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) with a constant flow rate (e.g., 20 mL/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 Data Analysis Sample Weighing Sample Weighing Heating Program Controlled Heating (e.g., 10°C/min) Sample Weighing->Heating Program Data Acquisition Mass vs. Temperature Heating Program->Data Acquisition Atmosphere Control Inert (N2) or Oxidative (Air) Flow Atmosphere Control->Heating Program TGA Curve Weight Loss (%) vs. Temp (°C) Data Acquisition->TGA Curve DTG Curve Rate of Weight Loss vs. Temp (°C) TGA Curve->DTG Curve

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.

Methodology:

  • A small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis probe.[8]

  • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500-1400 °C) in an inert atmosphere (e.g., helium).[9]

  • The thermal decomposition of the sample produces a mixture of smaller molecules.

  • These pyrolysis products are swept by a carrier gas into a gas chromatograph (GC).

  • The GC separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.

  • The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.[10]

G cluster_0 Pyrolysis cluster_1 Chromatography cluster_2 Detection Sample Sample Introduction Pyrolyzer Rapid Heating (e.g., 600-1000°C) Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC Transfer of Pyrolyzates MS Mass Spectrometer (Identification) GC->MS Data Chromatogram & Mass Spectra MS->Data

References

Spectroscopic Analysis of Neopentyl Glycol Dicaprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Neopentyl glycol dicaprylate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the principles, experimental protocols, and data interpretation for the characterization of this widely used emollient and skin-conditioning agent.

Introduction to this compound

This compound is a diester formed from the esterification of neopentyl glycol with caprylic acid.[1] It is a clear, colorless to pale yellow liquid known for its lightweight and non-greasy feel in cosmetic and pharmaceutical formulations.[2] Spectroscopic analysis is crucial for confirming its chemical structure, assessing purity, and ensuring quality control in various applications.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound by FTIR is primarily focused on the identification of its characteristic ester functional groups.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit strong absorption bands characteristic of an aliphatic ester. The key vibrational modes are summarized in the table below. For comparison, the characteristic absorption of the precursor, neopentyl glycol, is also included.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for Neopentyl Glycol
C-H StretchAliphatic CH₂, CH₃2850 - 30002870 - 2960
C=O StretchEster Carbonyl~1740-
C-O StretchEster1150 - 1250-
O-H StretchAlcohol-Broad, ~3288[3]

The most prominent peak in the spectrum of this compound will be the strong carbonyl (C=O) stretch around 1740 cm⁻¹. The presence of this band, along with the C-O stretching vibrations and the absence of the broad O-H stretch from the neopentyl glycol precursor, confirms the successful esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete structural elucidation of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons in the neopentyl glycol backbone and the caprylate side chains.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (Caprylate)~0.88Triplet6H
-(CH₂)₅- (Caprylate)~1.27Multiplet20H
-CH₂- (next to C=O)~2.28Triplet4H
-O-CH₂- (Neopentyl)~3.88Singlet4H
-C(CH₃)₂- (Neopentyl)~0.95Singlet6H

A key signal to confirm the ester formation is the singlet at approximately 3.88 ppm, corresponding to the methylene (B1212753) protons of the neopentyl glycol moiety attached to the ester oxygen.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Signal Assignment Predicted Chemical Shift (δ, ppm)
-C =O (Ester Carbonyl)~173
-O-C H₂- (Neopentyl)~69
-C (CH₃)₂- (Neopentyl)~35
-C H₂- (next to C=O)~34
-(C H₂)₅- (Caprylate)22 - 32
-C (CH₃)₂- (Neopentyl)~22
-C H₃ (Caprylate)~14

The downfield signal around 173 ppm is characteristic of the ester carbonyl carbon.[4]

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a single drop of this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument's software.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

experimental_workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis ftir_prep Sample Preparation (Neat Liquid) ftir_acq Spectrum Acquisition (ATR) ftir_prep->ftir_acq ftir_proc Data Processing ftir_acq->ftir_proc ftir_interp Interpretation ftir_proc->ftir_interp report Comprehensive Spectroscopic Report ftir_interp->report nmr_prep Sample Preparation (in CDCl3) nmr_acq Spectrum Acquisition (1H & 13C) nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_interp Interpretation nmr_proc->nmr_interp nmr_interp->report start Neopentyl Glycol Dicaprylate Sample start->ftir_prep start->nmr_prep

Caption: Experimental Workflow for Spectroscopic Analysis.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information substance This compound ftir FTIR Spectroscopy substance->ftir nmr NMR Spectroscopy substance->nmr functional_groups Functional Groups (Ester, Alkyl) ftir->functional_groups molecular_structure Molecular Structure & Connectivity nmr->molecular_structure characterization Structural Characterization & Purity Assessment functional_groups->characterization molecular_structure->characterization

References

An In-depth Technical Guide to the Rheological Properties of Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of Neopentyl Glycol Dicaprylate/Dicaprate, a widely used emollient ester in the cosmetics and pharmaceutical industries. Understanding its flow behavior is crucial for formulation development, quality control, and predicting product performance.

Introduction to this compound/Dicaprate

This compound/Dicaprate is the diester of neopentyl glycol and a blend of caprylic and capric acids. It is a non-occlusive, light emollient known for its excellent spreadability, silky skin feel, and ability to reduce the greasiness of formulations.[1][2] Its primary functions in cosmetic and pharmaceutical formulations include acting as a skin-conditioning agent, an emollient, and a viscosity-regulating agent.

Core Rheological Properties

The rheological profile of an ingredient dictates its texture, application properties, and stability within a formulation. For a low-viscosity emollient like this compound/Dicaprate, the key rheological parameter is its dynamic viscosity.

Quantitative Rheological Data

Published data on the detailed rheological profile of neat this compound/Dicaprate is limited. However, technical specifications from suppliers provide a key data point for its viscosity.

PropertyValueTemperatureReference
Dynamic Viscosity~12 cps25°C[3]

Note: cps (centipoise) is a common unit for dynamic viscosity, where 1 cps = 1 mPa·s (millipascal-second).

Flow Behavior

Emollient esters like this compound/Dicaprate are generally characterized as Newtonian fluids. This means their viscosity remains constant regardless of the applied shear rate. This property is desirable for formulations where a consistent feel and flow are required during application.

Experimental Protocols for Rheological Characterization

The viscosity of materials like this compound/Dicaprate can be determined using standardized methods. The following outlines a typical experimental protocol for measuring the dynamic viscosity of a low-viscosity cosmetic ester.

Principle of Measurement

The measurement of dynamic viscosity is typically performed using a rotational viscometer or rheometer. This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is then calculated from the torque, the speed of the spindle, and the geometry of the spindle and cup.

Apparatus and Equipment
  • Rotational Viscometer or Rheometer: Capable of controlled shear rate or controlled shear stress measurements.

  • Measurement Geometry: A cone-plate or parallel-plate system is often suitable for low-viscosity liquids. A double-gap cylinder system can also be used for enhanced sensitivity with low-viscosity samples.

  • Temperature Control Unit: A Peltier or circulating fluid bath system to maintain a constant and uniform sample temperature, typically with an accuracy of ±0.1°C.

  • Calibration Fluids: Certified viscosity standards for instrument calibration.

Standardized Methodologies

While a specific standard for this compound/Dicaprate was not identified, the following international standards provide a framework for the rheological measurement of similar liquid products:

  • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. This method uses a glass capillary viscometer to measure kinematic viscosity, from which dynamic viscosity can be calculated if the density of the liquid is known.

  • ISO 3219: Plastics — Polymers/resins in the liquid state or as emulsions or dispersions — Determination of viscosity using a rotational viscometer with defined shear rate. This standard is applicable to a wide range of liquid materials and specifies the use of rotational viscometers with defined geometries.

Sample Preparation and Measurement Procedure
  • Instrument Calibration: Calibrate the viscometer using a certified viscosity standard of a similar viscosity range to the expected sample viscosity.

  • Sample Loading: Place a sufficient amount of this compound/Dicaprate into the sample cup, ensuring no air bubbles are trapped.

  • Temperature Equilibration: Allow the sample to equilibrate to the target measurement temperature (e.g., 25°C) for a sufficient period to ensure thermal homogeneity.

  • Measurement:

    • For a viscosity vs. shear rate profile, perform a shear rate sweep from a low shear rate (e.g., 1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

    • For a viscosity vs. temperature profile, perform single-point viscosity measurements at various temperatures (e.g., in 5°C increments from 20°C to 50°C) at a constant shear rate.

  • Data Recording: Record the viscosity (in mPa·s or cps), shear rate (in s⁻¹), and temperature (in °C).

Visualizing Rheological Behavior

The following diagrams, generated using Graphviz, illustrate the expected rheological behavior of this compound/Dicaprate based on its classification as a low-viscosity, Newtonian emollient ester.

G Illustrative Relationship between Shear Rate and Viscosity for a Newtonian Fluid cluster_0 Shear Rate (s⁻¹) Shear Rate (s⁻¹) Viscosity (cps) Viscosity (cps) 0 0 Low Low Medium Medium High High 12 12 Constant Viscosity Constant Viscosity start->end

Shear Rate vs. Viscosity for a Newtonian Fluid

G Illustrative Relationship between Temperature and Viscosity cluster_0 Temperature (°C) Temperature (°C) Viscosity (cps) Viscosity (cps) 20 20 30 30 40 40 50 50 High High Low Low p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Temperature vs. Viscosity Relationship

Conclusion

This compound/Dicaprate is a low-viscosity emollient that exhibits Newtonian flow behavior. Its viscosity of approximately 12 cps at 25°C makes it a valuable ingredient for creating lightweight and easily spreadable cosmetic and pharmaceutical products. While extensive public data on its rheological profile under varying conditions is scarce, standardized testing protocols can be employed to characterize specific batches for formulation and quality control purposes. The provided information serves as a foundational guide for professionals in understanding and utilizing the rheological properties of this versatile ester.

References

Green Synthesis of Neopentyl Glycol Dicaprylate: A Technical Guide to Enzymatic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The demand for environmentally benign and sustainable chemical processes has driven significant research into green synthesis methodologies. Neopentyl glycol dicaprylate, a widely used emollient and skin-conditioning agent in the cosmetics and personal care industries, is traditionally synthesized through chemical esterification at high temperatures with acid catalysts, a process often associated with environmental concerns and the formation of byproducts. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, a green alternative that leverages the high selectivity and mild operating conditions of lipases. This biocatalytic approach offers numerous advantages, including higher purity products, reduced energy consumption, and compliance with the principles of green chemistry.

This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive resource on the core aspects of this green synthesis, from detailed experimental protocols to a summary of key performance data.

Enzymatic Reaction Pathway

The enzymatic synthesis of this compound involves the esterification of neopentyl glycol with caprylic acid, catalyzed by a lipase (B570770). The most commonly and effectively used enzyme for this reaction is the immobilized lipase B from Candida antarctica (CALB), commercially available under trade names such as Novozym® 435 and Lipozyme® 435. The reaction proceeds in a solvent-free system, which enhances process efficiency and reduces downstream purification challenges.

The overall reaction can be depicted as a two-step esterification where one molecule of neopentyl glycol reacts with two molecules of caprylic acid to form this compound and water. The removal of water is crucial to shift the reaction equilibrium towards product formation.

Enzymatic_Esterification NPG Neopentyl Glycol CALB Candida antarctica Lipase B (CALB) NPG->CALB CA1 Caprylic Acid CA1->CALB CA2 Caprylic Acid CA2->CALB Intermediate Neopentyl Glycol Monocaprylate CALB->Intermediate Water1 Water CALB->Water1 NPGD Neopentyl Glycol Dicaprylate CALB->NPGD Water2 Water CALB->Water2 Intermediate->CALB

Caption: Enzymatic esterification of neopentyl glycol with caprylic acid.

Experimental Protocols

This section details the methodologies for the key experiments in the enzymatic synthesis of this compound.

Materials
  • Neopentyl glycol (NPG) : Purity ≥ 99%

  • Caprylic acid (CA) : Purity ≥ 98%

  • Immobilized Candida antarctica lipase B (CALB) : Novozym® 435 or Lipozyme® 435

  • Solvents for analysis (e.g., ethanol (B145695), acetone) : Analytical grade

Enzymatic Synthesis in a Batch Reactor
  • Reactant Preparation : Accurately weigh neopentyl glycol and caprylic acid in the desired molar ratio (typically 1:2 to 1:2.2, alcohol to acid).

  • Reaction Setup : Place the reactants in a jacketed glass reactor equipped with a mechanical stirrer and a temperature controller.

  • Enzyme Addition : Add the immobilized CALB to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the total reactants.

  • Reaction Conditions : Heat the mixture to the desired temperature (e.g., 60-80°C) with continuous stirring. The reaction is often carried out in an open-air reactor to facilitate the removal of water, or under a gentle stream of nitrogen.

  • Monitoring the Reaction : Withdraw samples at regular intervals to monitor the progress of the reaction. The acid value is determined by titration with a standard solution of potassium hydroxide (B78521) in ethanol to calculate the conversion of caprylic acid.

  • Reaction Termination : Once the desired conversion is achieved, stop the reaction by cooling the mixture and separating the immobilized enzyme by filtration for potential reuse.

  • Product Purification : The final product can be purified by vacuum distillation to remove any unreacted starting materials.

Fed-Batch Reaction Strategy

To overcome the inhibitory effect of high concentrations of caprylic acid on the lipase, a fed-batch strategy can be employed.

  • Initial Charge : The reactor is initially charged with neopentyl glycol and a portion of the total caprylic acid.

  • Enzyme Addition and Reaction Start : The immobilized enzyme is added, and the reaction is initiated under the optimized temperature and stirring conditions.

  • Fed-Batch Addition : The remaining caprylic acid is added to the reactor stepwise or continuously using a peristaltic pump over a defined period. This maintains a low concentration of the acid in the reaction medium, minimizing enzyme inhibition.

  • Monitoring and Termination : The reaction is monitored and terminated as described for the batch process.

Data Presentation

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of neopentyl glycol esters, providing a clear comparison of different reaction conditions and their outcomes.

Table 1: Influence of Enzyme and Temperature on Neopentyl Glycol Dilaurate (NPGDL) Synthesis [1]

BiocatalystEnzyme Loading (% w/w)Temperature (°C)Conversion (%)Productivity ( kg/L ·h)
Novozym® 400867.560≥ 900.105
Novozym® 4353.7580≥ 900.169

Table 2: Optimized Conditions for the Synthesis of this compound/Dicaprate [2][3]

ParameterValue
BiocatalystLipozyme® 435
Reaction ModeFed-batch
Temperature80 °C
Reaction Time6 hours
Product Purity92.5%
Process Productivity0.15 kg product/L reactor·h
Biocatalyst Productivity167.09 kg product/kg biocatalyst

Table 3: Optimization of Neopentyl Glycol Diheptanoate Synthesis [2]

Enzyme Loading (% w/w)Temperature (°C)Yield (%)
7.57090

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between different parameters in the enzymatic synthesis process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Weigh Neopentyl Glycol & Caprylic Acid Add_Reactants Add Reactants to Reactor Reactants->Add_Reactants Enzyme Prepare Immobilized Lipase (CALB) Add_Enzyme Add Enzyme to Reactor Enzyme->Add_Enzyme Setup Set up Reactor (Temperature, Stirring) Run_Reaction Run Reaction (Batch or Fed-Batch) Setup->Run_Reaction Add_Reactants->Setup Add_Enzyme->Run_Reaction Monitor Monitor Reaction Progress (e.g., Titration) Run_Reaction->Monitor Separate Separate Enzyme (Filtration) Monitor->Separate Reaction Complete Purify Purify Product (Vacuum Distillation) Separate->Purify Characterize Characterize Product (GC, NMR, FTIR) Purify->Characterize Logical_Relationships cluster_inputs Input Parameters cluster_outputs Process Outcomes Temp Temperature Conversion Conversion Rate Temp->Conversion Yield Product Yield Temp->Yield Enzyme_Load Enzyme Loading Enzyme_Load->Conversion Productivity Process Productivity Enzyme_Load->Productivity Molar_Ratio Substrate Molar Ratio Molar_Ratio->Conversion Molar_Ratio->Yield Reaction_Mode Reaction Mode (Batch/Fed-Batch) Reaction_Mode->Conversion Purity Product Purity Reaction_Mode->Purity

References

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Neopentyl Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of Neopentyl Glycol Dicaprylate. The information is compiled from scientific literature and regulatory assessments, with a focus on quantitative data, experimental methodologies, and logical frameworks for safety evaluation.

Executive Summary

This compound is a diester of neopentyl glycol and caprylic acid. It is commonly used as an emollient and skin conditioning agent in cosmetic and personal care products.[1][2] Based on available data, it is considered to have a low order of toxicity. This guide summarizes the key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.

Chemical and Physical Properties

PropertyValue
Chemical Name 2,2-dimethyl-1,3-propanediol dioctanoate
CAS Number 28510-23-8
Molecular Formula C21H40O4[3][4]
Molecular Weight 356.54 g/mol [3][4]
Appearance Clear, colorless to pale yellow liquid[1]

Toxicological Profile

The toxicological data for this compound, often in combination with Dicaprate, indicates a low potential for adverse health effects under typical use conditions.

Acute Toxicity

The acute toxicity of this compound/Dicaprate is low via both oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound/Dicaprate

StudySpeciesRouteLD50Reference
Acute Oral ToxicityRatOral> 2000 mg/kg bw[5]
Acute Dermal ToxicityRatDermal> 2000 mg/kg bw[5]
Skin Irritation

Studies on this compound/Dicaprate have consistently shown it to be non-irritating to the skin.

Table 2: Skin Irritation Potential

Study TypeSpeciesConcentrationResultReference
Primary Skin IrritationRabbit100%Non-irritating[5]
Human Patch TestHumanNeatNon-irritating[5]
Eye Irritation

The eye irritation potential of this compound/Dicaprate is considered to be minimal.

Table 3: Eye Irritation Potential

Study TypeSpecies/MethodConcentrationResultReference
Ocular IrritationRabbitUndilutedMinimally irritating[6]
HET-CAM AssayIn vitro25% in corn oilPractically no irritation potential[5]
Skin Sensitization

This compound/Dicaprate is not considered to be a skin sensitizer.

Table 4: Skin Sensitization Potential

Study TypeSpeciesConcentrationResultReference
Guinea Pig Maximization TestGuinea Pig100%Not a sensitizer[5]
Genotoxicity

While specific genotoxicity data for this compound is limited, related compounds and the constituent parts (neopentyl glycol and caprylic/capric acids) have not shown genotoxic potential in various assays. For instance, Neopentyl Glycol Diisononanoate was found to be non-genotoxic in an Ames test.[5]

Repeat-Dose Toxicity

No significant systemic toxicity has been observed in repeat-dose studies with related compounds. For example, in a combined repeated dose and reproductive/developmental toxicity study of Trimethyl Pentanyl Diisobutyrate, the No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was reported to be 750 mg/kg/day for male and female rats.[7]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines.

Acute Doral Toxicity (OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.[3][8][9][10][11]

  • Test Animals: Typically, young adult rats (8-12 weeks old) of a single sex are used.

  • Procedure: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days after application. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[12][13][14][15][16]

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin. The patch is covered with a gauze dressing. The exposure duration is typically 4 hours.

  • Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[17][18][19][20][21]

  • Test Animals: Albino rabbits are used for this test.

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.

Skin Sensitization (OECD 406)

This guideline describes procedures to determine the potential of a substance to induce skin sensitization.[22][23][24][25][26] The Guinea Pig Maximization Test (GPMT) is one of the accepted methods.

  • Test Animals: Young adult guinea pigs are used.

  • Induction Phase: The test substance is administered both intradermally (with and without adjuvant) and topically to the shaved skin of the test animals.

  • Challenge Phase: After a 10-14 day rest period, a non-irritating concentration of the test substance is applied topically to a fresh site of shaved skin on both test and control animals.

  • Observations: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations induced by chemical substances.[27][28][29]

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for Toxicological Safety Assessment

G General Workflow for Toxicological Safety Assessment cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Literature Review Literature Review In Silico Prediction (QSAR) In Silico Prediction (QSAR) Literature Review->In Silico Prediction (QSAR) Genotoxicity (Ames Test) Genotoxicity (Ames Test) In Silico Prediction (QSAR)->Genotoxicity (Ames Test) Skin Corrosion/Irritation Skin Corrosion/Irritation Genotoxicity (Ames Test)->Skin Corrosion/Irritation Eye Irritation Eye Irritation Skin Corrosion/Irritation->Eye Irritation Acute Toxicity (Oral, Dermal) Acute Toxicity (Oral, Dermal) Eye Irritation->Acute Toxicity (Oral, Dermal) Proceed if in vitro is inconclusive or further data is needed Skin Irritation/Corrosion Skin Irritation/Corrosion Acute Toxicity (Oral, Dermal)->Skin Irritation/Corrosion Eye Irritation/Corrosion Eye Irritation/Corrosion Skin Irritation/Corrosion->Eye Irritation/Corrosion Skin Sensitization Skin Sensitization Eye Irritation/Corrosion->Skin Sensitization Repeat-Dose Toxicity Repeat-Dose Toxicity Skin Sensitization->Repeat-Dose Toxicity Hazard Identification Hazard Identification Repeat-Dose Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

Caption: A generalized workflow for the safety assessment of a chemical substance.

Logical Relationships of Toxicological Endpoints

G Logical Relationships of Toxicological Endpoints cluster_0 Local Effects cluster_1 Systemic Effects cluster_2 Genetic Effects Test Substance Test Substance Skin Irritation Skin Irritation Test Substance->Skin Irritation Eye Irritation Eye Irritation Test Substance->Eye Irritation Skin Sensitization Skin Sensitization Test Substance->Skin Sensitization Acute Toxicity Acute Toxicity Test Substance->Acute Toxicity Genotoxicity Genotoxicity Test Substance->Genotoxicity Repeat-Dose Toxicity Repeat-Dose Toxicity Acute Toxicity->Repeat-Dose Toxicity Informs dose selection

Caption: Interrelation of key toxicological endpoints in a safety assessment.

Conclusion

The available toxicological data for this compound indicates a low hazard profile. It is not acutely toxic, is not a skin irritant or sensitizer, and is only minimally irritating to the eyes. While specific genotoxicity data for this exact compound is limited, the overall profile of related compounds and its constituents does not suggest a concern. Based on the current body of evidence, this compound is considered safe for its intended use in cosmetic and personal care products.

References

Methodological & Application

Application of Neopentyl Glycol in Polyester Resin Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Neopentyl glycol (NPG) is a crucial monomer in the synthesis of high-performance polyester (B1180765) resins. Its unique branched chemical structure imparts exceptional thermal stability, chemical resistance, and weatherability to the resulting polymers. This document provides detailed application notes and experimental protocols for the use of neopentyl glycol in polyester resin synthesis, with a comparative analysis against other common glycols.

It is important to distinguish neopentyl glycol (NPG), the diol monomer used in polymerization, from its ester derivatives such as neopentyl glycol dicaprylate/dicaprate. The latter is synthesized from NPG and is primarily used as an emollient in cosmetics and personal care products due to its lightweight and skin-softening properties[1]. This document will focus on the application of neopentyl glycol as a foundational component in the synthesis of polyester resins.

Application Notes

Polyester resins synthesized with neopentyl glycol are widely used in demanding applications such as automotive coatings, decorative materials, and home appliances due to their superior properties[2]. NPG can be utilized in the production of both saturated and unsaturated polyester resins.

Saturated Polyester Resins: Saturated polyester resins based on NPG are commonly used in powder coatings. They are typically synthesized by reacting neopentyl glycol with aromatic dibasic acids like terephthalic acid and isophthalic acid[2]. The resulting resins exhibit excellent chemical stability, resistance to hydrolysis, and thermal stability[2].

Unsaturated Polyester Resins: In the synthesis of unsaturated polyester resins, neopentyl glycol is reacted with a combination of unsaturated and saturated dibasic acids through melt polycondensation[2]. The symmetrical structure of NPG contributes to a highly crystalline polyester, which in turn provides excellent corrosion resistance, chemical stability, and low volatility[2]. When combined with isophthalic acid, these resins also demonstrate superior mechanical properties[2].

The branched structure of neopentyl glycol provides steric hindrance that protects the ester linkages within the polymer chain from hydrolytic attack, leading to enhanced durability[3]. This structural feature is a key differentiator when compared to linear glycols like ethylene (B1197577) glycol.

Comparative Performance Data

The choice of glycol has a significant impact on the final properties of the polyester resin. The following tables summarize the quantitative performance of NPG-based resins in comparison to resins synthesized with other common glycols.

Table 1: Mechanical and Thermal Properties of Polyester Resins

PropertyNeopentyl Glycol (NPG)Ethylene Glycol (EG)Propylene Glycol (PG) / NPG Equimolar MixTest Method
Glass Transition Temp. (Tg, °C)Up to 20% higher than EG-based resinsBaseline63.7 - 70.8ASTM D3418
Young's Modulus (GPa)--1.23 - 1.74Tensile Test
Ultimate Strength (MPa)--12.5 - 35.1Tensile Test
Elongation at Break (%)--0.90 - 4.39Tensile Test

Data compiled from multiple sources[3][4].

Table 2: Weathering and Chemical Resistance

PropertyNeopentyl Glycol (NPG) Based ResinOther Glycol Based ResinsKey Advantage of NPG
Hydrolysis ResistanceSuperiorMore susceptible to degradationSteric hindrance from branched structure protects ester linkages[3]
Exterior DurabilityUp to 30% improvement in alkyd resinsLower gloss retention and weatherabilityLower susceptibility to UV degradation[5]
Chemical ResistanceExcellentVariesStable, non-polar chemical nature[6]

Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester Resin using Neopentyl Glycol

This protocol describes the synthesis of a bio-based unsaturated polyester resin using neopentyl glycol.

Materials:

Procedure:

  • Combine itaconic acid, succinic acid, and neopentyl glycol in a molar ratio of 1:1:2.1 in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet[4].

  • Add toluene (0.5 wt.% based on monomers) to the mixture[4].

  • Add hydroquinone (150 ppm) as a free radical scavenger[4].

  • Add zinc acetate as a catalyst (25 wt.% with respect to the total weight of the acids)[4].

  • Heat the mixture under a nitrogen blanket with stirring. The reaction is a melt polycondensation process[4].

  • Continuously remove the water of condensation.

  • Monitor the reaction progress by measuring the acid and hydroxyl values of the resin.

  • Once the desired molecular weight is achieved (indicated by the acid and hydroxyl values), cool the reactor and collect the unsaturated polyester prepolymer.

Protocol 2: Synthesis of Saturated Polyester Resin for Powder Coatings

This protocol outlines a general procedure for synthesizing a carboxyl-functional polyester resin with neopentyl glycol.

Materials:

  • Isophthalic acid

  • Neopentyl glycol

  • Organotitanium catalyst

Procedure:

  • Charge a reactor with an initial amount of a pre-made carboxyl-functional polyester with a specific acid number (e.g., 35 mg KOH/g)[7].

  • Prepare a homogeneous mixture of isophthalic acid and neopentyl glycol (e.g., 722.1 parts isophthalic acid, 424.9 parts neopentyl glycol)[7].

  • Gradually add the mixture to the reactor over a period of 4 hours while maintaining the reaction temperature between 230°C and 330°C[7]. An organotitanium catalyst is present during the reaction[7].

  • The reaction is carried out as a one-step esterification process[7].

  • Continuously monitor the reaction to ensure the desired properties of the polyester are achieved.

Visualizations

Polyester Synthesis Workflow

Polyester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_product Product Formulation Diacid Diacid (e.g., Isophthalic Acid) Reactor Reaction Vessel (200-230°C, N2 atmosphere) Diacid->Reactor NPG Neopentyl Glycol (NPG) NPG->Reactor Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->Reactor Condensation Water Removal Reactor->Condensation By-product PolyesterResin Polyester Resin Reactor->PolyesterResin Polymerization FinalResin Final Resin Formulation PolyesterResin->FinalResin Styrene Styrene Monomer (for Unsaturated Resins) Styrene->FinalResin

Caption: A generalized workflow for the synthesis of polyester resins using neopentyl glycol.

Influence of Neopentyl Glycol Structure on Resin Properties

NPG_Structure_Influence cluster_structure NPG Molecular Structure cluster_properties Resulting Resin Properties NPG_Structure Branched Structure (Gem-dimethyl Group) Steric_Hindrance Steric Hindrance NPG_Structure->Steric_Hindrance Thermal_Stability Enhanced Thermal Stability NPG_Structure->Thermal_Stability Weatherability Excellent Weatherability NPG_Structure->Weatherability Hydrolytic_Resistance Improved Hydrolytic Resistance Steric_Hindrance->Hydrolytic_Resistance

Caption: The relationship between the branched structure of neopentyl glycol and the enhanced properties of the resulting polyester resin.

References

Application Note: Enhancing Polyurethane Coating Flexibility with Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyurethane (PU) coatings are widely utilized across numerous industries for their excellent durability, chemical resistance, and aesthetic properties. However, achieving a desirable balance between hardness and flexibility can be challenging. Brittleness can lead to cracking and failure of the coating, particularly on substrates prone to deformation. This application note details the role of Neopentyl Glycol Dicaprylate/Dicaprate as a reactive plasticizer in polyurethane formulations to significantly improve flexibility without compromising other key performance characteristics.

Neopentyl Glycol (NPG) and its derivatives, such as this compound/Dicaprate, are known to enhance the flexibility of polyurethane coatings.[1] The unique branched structure of NPG introduces significant free volume into the polymer matrix.[1] This increased intermolecular space facilitates the movement of polymer chains, thereby improving the coating's ability to flex and elongate without fracturing.[1] This application note provides detailed experimental protocols for synthesizing and evaluating the flexibility of polyurethane coatings modified with this compound/Dicaprate.

Mechanism of Action: Improved Flexibility

The enhanced flexibility in polyurethane coatings incorporating this compound/Dicaprate stems from its distinct molecular architecture. The bulky neopentyl group creates steric hindrance, preventing dense packing of the polymer chains. This results in an increase in free volume within the polyurethane network, allowing for greater segmental mobility. Consequently, the coating can better accommodate mechanical stress through deformation, leading to improved elongation at break and impact resistance.

cluster_0 Standard Polyurethane Matrix cluster_1 PU Matrix with this compound/Dicaprate Linear Polymer Chains Linear Polymer Chains Dense Packing Dense Packing Linear Polymer Chains->Dense Packing Limited Chain Mobility Limited Chain Mobility Dense Packing->Limited Chain Mobility Brittle Coating Brittle Coating Limited Chain Mobility->Brittle Coating NPG Dicaprylate/Dicaprate NPG Dicaprylate/Dicaprate Increased Free Volume Increased Free Volume NPG Dicaprylate/Dicaprate->Increased Free Volume Enhanced Chain Mobility Enhanced Chain Mobility Increased Free Volume->Enhanced Chain Mobility Flexible Coating Flexible Coating Enhanced Chain Mobility->Flexible Coating Polyurethane Backbone Polyurethane Backbone Polyurethane Backbone->Linear Polymer Chains Polyurethane Backbone->NPG Dicaprylate/Dicaprate

Caption: Mechanism of improved flexibility.

Experimental Protocols

Materials
  • Polyester (B1180765) Polyol (e.g., Desmophen® series)

  • Isocyanate (e.g., Desmodur® series, such as Hexamethylene Diisocyanate - HDI)

  • This compound/Dicaprate

  • Solvent (e.g., a blend of xylene and butyl acetate)

  • Catalyst (e.g., Dibutyltin Dilaurate - DBTDL)

  • Flow and leveling agents

  • Steel panels for coating application

Synthesis of Flexible Polyurethane Coating

The following is a representative two-step prepolymer mixing method for the synthesis of a flexible polyurethane coating.[2]

Step 1: Prepolymer Synthesis

  • To a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser, add the polyester polyol and this compound/Dicaprate.

  • Heat the mixture to 60°C under a nitrogen blanket with continuous stirring until a homogenous mixture is obtained.

  • Cool the mixture to 40°C and slowly add the isocyanate dropwise over a period of 30 minutes.

  • Increase the temperature to 80°C and maintain for 2-3 hours. Monitor the reaction by determining the isocyanate (NCO) content.

  • Once the desired NCO content is reached, cool the prepolymer to room temperature.

Step 2: Coating Formulation

  • In a separate vessel, mix the synthesized prepolymer with the solvent blend.

  • Add the catalyst, flow, and leveling agents to the mixture under agitation.

  • Continue mixing for 15-20 minutes to ensure a homogenous coating formulation.

Start Start Mix Polyol and NPG Dicaprylate/Dicaprate Mix Polyol and NPG Dicaprylate/Dicaprate Start->Mix Polyol and NPG Dicaprylate/Dicaprate Heat to60°C Heat to60°C Mix Polyol and NPG Dicaprylate/Dicaprate->Heat to60°C Cool to40°C Cool to40°C Heat to60°C->Cool to40°C Add Isocyanate Add Isocyanate Cool to40°C->Add Isocyanate Heat to80°C for 2-3h Heat to80°C for 2-3h Add Isocyanate->Heat to80°C for 2-3h Monitor NCO content Monitor NCO content Heat to80°C for 2-3h->Monitor NCO content Cool to Room Temp Cool to Room Temp Monitor NCO content->Cool to Room Temp Desired NCO reached Mix Prepolymer with Solvent Mix Prepolymer with Solvent Cool to Room Temp->Mix Prepolymer with Solvent Add Catalyst and Additives Add Catalyst and Additives Mix Prepolymer with Solvent->Add Catalyst and Additives Final Coating Final Coating Add Catalyst and Additives->Final Coating

Caption: Polyurethane synthesis workflow.

Coating Application and Curing
  • Prepare steel panels by cleaning and degreasing.

  • Apply the formulated polyurethane coating to the steel panels using a doctor blade to achieve a uniform dry film thickness of approximately 50 µm.

  • Allow the coated panels to flash off at room temperature for 15 minutes.

  • Cure the panels in an oven at a specified temperature and time (e.g., 80°C for 30 minutes).

  • Condition the cured panels at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Flexibility Testing: Mandrel Bend Test (ASTM D522)

This test assesses the resistance of a coating to cracking upon bending.[3]

  • Use a cylindrical mandrel bend tester with a set of mandrels of varying diameters.

  • Place the coated panel with the coated side up over the largest diameter mandrel.

  • Bend the panel 180 degrees over the mandrel in approximately 1 second.

  • Remove the panel and examine the coating for any signs of cracking or delamination under a magnifying glass.

  • If no failure is observed, repeat the test with progressively smaller mandrels until cracking occurs.

  • The smallest mandrel diameter at which the coating does not crack is reported as the flexibility of the coating. The elongation can be calculated based on the mandrel diameter and coating thickness.

Impact Resistance Test (ASTM D2794)

This test determines the impact resistance of a coating to rapid deformation.

  • Use a variable impact tester with a standard weight and indenter.

  • Place the coated panel on the die of the impact tester.

  • Drop the weight from a specified height onto the panel.

  • Examine the impacted area for cracking, peeling, or loss of adhesion.

  • Gradually increase the drop height until coating failure is observed.

  • The impact resistance is reported as the highest impact (in-lbs or kg-m) that the coating can withstand without failure.

Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the coating.

  • Prepare free-standing films of the polyurethane coatings with a uniform thickness.

  • Cut rectangular specimens from the films to the dimensions required by the DMA instrument.

  • Mount the specimen in the tensile clamps of the DMA.

  • Conduct a temperature sweep from a low temperature (e.g., -100°C) to a high temperature (e.g., 200°C) at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min).

  • Record the storage modulus (E'), loss modulus (E"), and tan delta (tan δ = E"/E'). The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.

Data Presentation

The following tables present representative data illustrating the expected improvement in the flexibility of a polyurethane coating when modified with this compound/Dicaprate.

Table 1: Mandrel Bend Test Results

FormulationThis compound/Dicaprate (%)Smallest Mandrel Diameter without Cracking (mm)Elongation (%)
Control0108
NPG-Flex 55613
NPG-Flex 1010418
NPG-Flex 1515225

Table 2: Impact Resistance Test Results

FormulationThis compound/Dicaprate (%)Direct Impact Resistance (in-lbs)Reverse Impact Resistance (in-lbs)
Control04020
NPG-Flex 558060
NPG-Flex 1010120100
NPG-Flex 1515160140

Table 3: Dynamic Mechanical Analysis Results

FormulationThis compound/Dicaprate (%)Glass Transition Temperature (Tg) (°C)Storage Modulus (E') at 25°C (MPa)
Control0551500
NPG-Flex 55451200
NPG-Flex 101035900
NPG-Flex 151525600

Conclusion

The incorporation of this compound/Dicaprate into polyurethane coating formulations is a highly effective method for enhancing flexibility. The experimental data demonstrates a significant improvement in both mandrel bend elongation and impact resistance with increasing concentrations of this compound/Dicaprate. Dynamic Mechanical Analysis further supports these findings, showing a decrease in the glass transition temperature and storage modulus, indicative of a more flexible polymer network. Researchers and formulation chemists can utilize the protocols outlined in this application note to develop and evaluate high-performance, flexible polyurethane coatings tailored for a wide range of applications where durability and resistance to deformation are critical.

References

Application Notes and Protocols for Neopentyl Glycol Dicaprylate in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-Emulsifying Drug Delivery Systems (SEDDS) represent a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs. These isotropic mixtures of oils, surfactants, and co-surfactants/co-solvents spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This spontaneous emulsification leads to a large interfacial area for drug absorption, thereby improving solubility and bioavailability.

Neopentyl glycol dicaprylate, a synthetic emollient and solvent, presents as a potential lipid phase in SEDDS formulations due to its favorable properties, including good spreadability and the ability to act as a solvent for active pharmaceutical ingredients. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of SEDDS utilizing this compound as the oil component. While specific quantitative data for this compound in published SEDDS formulations are limited, this guide offers a comprehensive framework based on established principles of SEDDS development.

Application Notes

Role of this compound in SEDDS

This compound serves as the lipid (oil) phase in the SEDDS formulation. Its primary functions include:

  • Solubilizing the lipophilic drug: The oil phase is crucial for dissolving the poorly water-soluble active pharmaceutical ingredient (API).

  • Facilitating self-emulsification: The oil, in combination with the surfactant and co-surfactant, forms the basis of the emulsion upon dilution.

  • Enhancing lymphatic transport: For highly lipophilic drugs, the lipid component can promote absorption through the intestinal lymphatic system, bypassing first-pass metabolism in the liver.

Pre-formulation Studies: Excipient Selection

The successful development of a SEDDS formulation is contingent on the rational selection of excipients.

  • Solubility Studies: The solubility of the drug in various oils, surfactants, and co-surfactants must be determined to select a system with high drug loading capacity.

  • Surfactant Screening: Surfactants are critical for the spontaneous formation of a stable emulsion. Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are often preferred for o/w emulsions due to their lower toxicity.

  • Co-surfactant/Co-solvent Selection: Co-surfactants are often included to reduce the interfacial tension further, increase the fluidity of the interfacial film, and improve the drug's solubility in the formulation.

Formulation Optimization: Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are constructed to identify the self-emulsifying regions and to determine the optimal concentration ranges of the oil, surfactant, and co-surfactant. These diagrams are generated by titrating a mixture of the oil and surfactant/co-surfactant with water and observing the formation of emulsions.

Data Presentation

The following tables provide a template for presenting quantitative data from the development and characterization of a SEDDS formulation containing this compound.

Table 1: Solubility of a Model Drug in Various Excipients

Excipient CategoryExcipient NameSolubility (mg/mL) ± SD
Oil This compound [Insert experimental data]
Caprylic/Capric Triglyceride[Insert experimental data]
Oleic Acid[Insert experimental data]
Surfactant Polysorbate 80 (Tween 80)[Insert experimental data]
Polyoxyl 35 Castor Oil (Cremophor EL)[Insert experimental data]
Caprylocaproyl Polyoxyl-8 glycerides (Labrasol)[Insert experimental data]
Co-surfactant Transcutol HP[Insert experimental data]
Polyethylene Glycol 400 (PEG 400)[Insert experimental data]
Propylene Glycol[Insert experimental data]

Table 2: Composition of Optimized SEDDS Formulation

ComponentFunctionConcentration (% w/w)
Model DrugActive Pharmaceutical Ingredient[Insert experimental data]
This compound Oil [Insert experimental data]
Polysorbate 80Surfactant[Insert experimental data]
Transcutol HPCo-surfactant[Insert experimental data]

Table 3: Characterization of the Optimized SEDDS Formulation

ParameterResult ± SD
Self-Emulsification Time (seconds) [Insert experimental data]
Droplet Size (nm) [Insert experimental data]
Polydispersity Index (PDI) [Insert experimental data]
Zeta Potential (mV) [Insert experimental data]
Drug Content (%) [Insert experimental data]
In Vitro Drug Release at 60 min (%) [Insert experimental data]

Experimental Protocols

Protocol 1: Determination of Drug Solubility
  • Add an excess amount of the model drug to 2 mL of each selected excipient (oil, surfactant, co-surfactant) in separate vials.

  • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the drug concentration in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 2: Construction of Pseudo-Ternary Phase Diagram
  • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each Smix ratio, prepare a series of mixtures with this compound at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Titrate each mixture with water dropwise under constant magnetic stirring at a controlled temperature (e.g., 37°C).

  • Visually observe the formation of emulsions after each addition of water. Note the point at which the mixture becomes clear and transparent (microemulsion) or turbid (emulsion).

  • Plot the data on a triangular phase diagram with the three vertices representing the oil, Smix, and water. The area where clear and stable microemulsions form represents the self-emulsifying region.

Protocol 3: Preparation of SEDDS Formulation
  • Accurately weigh the required amounts of this compound, the selected surfactant, and co-surfactant based on the optimized ratio determined from the pseudo-ternary phase diagram.

  • Add the accurately weighed amount of the model drug to the mixture of excipients.

  • Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • Store the resulting liquid SEDDS formulation in a sealed container at room temperature, protected from light.

Protocol 4: Characterization of SEDDS
  • Self-Emulsification Time:

    • Add 1 mL of the SEDDS formulation to 500 mL of purified water in a beaker at 37°C with gentle agitation (e.g., 50 rpm).

    • Record the time taken for the formulation to form a homogenous emulsion.

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the SEDDS formulation with purified water (e.g., 1:100 or 1:1000) to form an emulsion.

    • Measure the droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).

  • Zeta Potential Measurement:

    • Prepare a diluted emulsion as described for droplet size analysis.

    • Measure the zeta potential of the emulsion droplets using the same DLS instrument to assess the surface charge and stability of the emulsion.

  • Drug Content Uniformity:

    • Dissolve a known amount of the SEDDS formulation in a suitable solvent.

    • Determine the drug concentration using a validated analytical method (e.g., HPLC).

    • Calculate the drug content as a percentage of the theoretical amount.

  • In Vitro Drug Release Study:

    • Use a USP dissolution apparatus (e.g., paddle or basket type).

    • Fill the dissolution vessels with a suitable dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) maintained at 37°C.

    • Introduce a known amount of the SEDDS formulation (e.g., encapsulated in a hard gelatin capsule) into the dissolution medium.

    • Withdraw samples at predetermined time intervals and replace with fresh medium.

    • Analyze the drug concentration in the collected samples using a validated analytical method.

    • Plot the cumulative percentage of drug released against time.

Visualizations

SEDDS_Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization A Drug Solubility in Excipients D Construct Pseudo-Ternary Phase Diagrams A->D B Surfactant Screening (HLB) B->D C Co-surfactant Screening C->D E Identify Self-Emulsifying Region D->E F Select Optimal Excipient Ratios E->F G Prepare SEDDS Formulation F->G H Self-Emulsification Time G->H I Droplet Size & PDI G->I J Zeta Potential G->J K Drug Content G->K L In Vitro Drug Release G->L

Caption: Workflow for the formulation and characterization of SEDDS.

SEDDS_Components cluster_components Core Components SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Oil Oil Phase (this compound) SEDDS->Oil Surfactant Surfactant (e.g., Polysorbate 80) SEDDS->Surfactant Cosurfactant Co-surfactant (e.g., Transcutol HP) SEDDS->Cosurfactant Drug Poorly Soluble Drug (API) SEDDS->Drug

Caption: Core components of a SEDDS formulation.

Application Notes and Protocols: Enhancing the Bioavailability of Poorly Soluble Drugs with Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral route remains the preferred method for drug administration due to its convenience and patient compliance.[1] However, a significant portion of new chemical entities, estimated to be around 40% to 70%, exhibit poor aqueous solubility, which is a major obstacle to their development.[2][3] These drugs often fall into the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), where their absorption is limited by the dissolution rate.[2][4] Consequently, enhancing the solubility and dissolution rate of these compounds is a critical challenge in pharmaceutical formulation.[3]

Lipid-Based Drug Delivery Systems (LBDDS) have emerged as a highly effective strategy to overcome these challenges.[5][6] By formulating a poorly soluble drug in a lipid-based carrier, the compound can be presented to the gastrointestinal (GI) tract in a solubilized state, bypassing the dissolution step and thereby enhancing its absorption and oral bioavailability.[7] Self-Emulsifying Drug Delivery Systems (SEDDS) are an advanced type of LBDDS, consisting of an isotropic mixture of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[8]

Neopentyl Glycol Dicaprylate/Dicaprate is a synthetic emollient and solvent used in cosmetics that is gaining attention in pharmaceutical applications.[9] It is an ester formed from neopentyl glycol and a mix of caprylic and capric acids.[9] Its properties as a lightweight, non-greasy lipid make it an excellent candidate for the oil phase in LBDDS, particularly in SEDDS, to enhance the oral bioavailability of poorly soluble drugs.

Mechanism of Bioavailability Enhancement

The primary mechanism by which this compound/Dicaprate enhances the bioavailability of poorly soluble drugs is through its role as the lipid phase in a Self-Emulsifying Drug Delivery System (SEDDS).

  • Enhanced Solubilization : The drug is first dissolved in the SEDDS formulation, where this compound/Dicaprate acts as the primary lipid solvent. This pre-dissolved state is critical for overcoming the dissolution rate-limited absorption of poorly soluble drugs.[7]

  • Spontaneous Emulsification : Upon oral administration, the SEDDS formulation encounters the aqueous environment of the gastrointestinal tract. The combination of oil (this compound/Dicaprate) and surfactants facilitates the spontaneous formation of a fine oil-in-water (o/w) emulsion or nanoemulsion with minimal agitation from GI motility.[8][10]

  • Increased Surface Area for Absorption : The resulting emulsion consists of small lipid droplets, which significantly increases the surface area for drug release and absorption across the intestinal membrane.[10]

  • Maintained Solubilization in the Gut : The drug remains partitioned within the lipid droplets of the emulsion, maintaining its solubilized state and preventing precipitation in the aqueous GI environment.[11][12] This ensures a high concentration gradient of dissolved drug at the absorptive site.

  • Lymphatic Pathway Absorption : Lipid-based formulations can promote lymphatic transport of highly lipophilic drugs (log P > 5).[10][12] This mechanism allows the drug to bypass the hepatic first-pass metabolism, which can significantly increase its oral bioavailability.

G cluster_0 Formulation (Oral Administration) cluster_1 In GI Tract cluster_2 Absorption & Circulation A Poorly Soluble Drug D SEDDS Formulation (Drug Dissolved in Lipid) A->D B Neopentyl Glycol Dicaprylate/Dicaprate (Oil) B->D C Surfactant(s) & Co-surfactant(s) C->D E Spontaneous Emulsification in GI Fluids D->E Ingestion F Fine o/w Emulsion (Drug in Lipid Droplets) E->F G Drug Release at Intestinal Membrane F->G H Portal Vein Absorption G->H I Lymphatic System (Bypasses First-Pass Effect) G->I For Lipophilic Drugs J Systemic Circulation H->J I->J K Increased Bioavailability J->K

Caption: Mechanism of bioavailability enhancement by NPGDCD-based SEDDS.

Application Notes: Formulation Development

This compound/Dicaprate is an ideal lipid component for SEDDS due to its excellent solvent capacity for many lipophilic drugs and its ability to form stable emulsions. The selection of surfactants and co-surfactants is crucial and must be guided by drug solubility and emulsification efficiency studies.[12] Surfactant concentrations are typically kept between 30-60% to ensure efficient emulsification without causing gastric irritation.[12]

Table 1: Representative SEDDS Formulations Using this compound/Dicaprate

Component Role Excipient Example Concentration Range (% w/w) Purpose
Drug Model Poorly Soluble Drug (e.g., Fenofibrate, Itraconazole) 1 - 15% Active Pharmaceutical Ingredient (API).
Oil Phase This compound/Dicaprate 20 - 50% Solubilizes the drug and forms the core of the emulsion droplets.
Surfactant Polyoxyl 35 Castor Oil (Cremophor® EL) or Polysorbate 80 (Tween® 80) 30 - 60% Reduces interfacial tension, facilitating spontaneous emulsification.

| Co-surfactant | Transcutol® HP (Diethylene glycol monoethyl ether) or Propylene Glycol | 5 - 20% | Increases the interfacial fluidity and enhances drug solubilization. |

Experimental Protocols: Formulation and Characterization

The following protocols outline the key steps for developing and evaluating a this compound/Dicaprate-based SEDDS formulation.

Protocol 4.1: Equilibrium Solubility Studies

Objective: To determine the saturation solubility of the drug in various excipients to select the optimal components for the SEDDS formulation.

Methodology:

  • Add an excess amount of the drug to 2 mL of each selected vehicle (oils, surfactants, co-surfactants) in separate 5 mL glass vials.

  • Seal the vials and place them in an isothermal shaker set at 37 ± 1.0°C for 48 hours to reach equilibrium.

  • After 48 hours, centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm membrane filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Protocol 4.2: Self-Emulsification Assessment and Droplet Size Analysis

Objective: To evaluate the emulsification efficiency and determine the droplet size of the resulting emulsion.

Methodology:

  • Prepare a series of SEDDS formulations based on the results of the solubility study.

  • Add 1 mL of the SEDDS formulation dropwise into 250 mL of distilled water in a glass beaker at 37°C, with gentle agitation (50 rpm) using a magnetic stirrer to mimic GI motility.

  • Visually observe the formulation for the rate of emulsification (spontaneous or poor) and the appearance of the resulting emulsion (clear, bluish-white, or milky).

  • After allowing the emulsion to stabilize for 1 hour, measure the droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer). An average droplet size below 200 nm is generally desirable for nanoemulsions.[13]

Protocol 4.3: In Vitro Drug Release Study

Objective: To compare the dissolution profile of the drug from the SEDDS formulation against the pure drug suspension. The dialysis membrane method is commonly used for lipid-based formulations.[14][15]

Methodology:

  • Preparation: Place the release medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer) in a USP Dissolution Apparatus II (paddle method) maintained at 37 ± 0.5°C with a paddle speed of 50 rpm.

  • Sample Loading: Accurately weigh a quantity of the SEDDS formulation (equivalent to a specific dose of the drug) and seal it within a dialysis bag (with an appropriate molecular weight cut-off). Separately, prepare a suspension of the pure drug for comparison.

  • Release Study: Place the dialysis bag into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes), withdraw 5 mL aliquots of the release medium. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Filter the samples and analyze the drug concentration using a validated HPLC or UV-Vis method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the release profile.

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 Optimization & Finalization A API & Excipient Selection B Solubility Studies (Protocol 4.1) A->B C Prepare Trial SEDDS Formulations B->C D Self-Emulsification Assessment (Protocol 4.2) C->D F In Vitro Release (Dialysis Method) (Protocol 4.3) C->F E Droplet Size Analysis (DLS) D->E G Analyze Data & Compare Formulations E->G F->G H Select Optimized Formulation G->H I Proceed to In Vivo Studies H->I

Caption: Experimental workflow for formulation and in vitro characterization.

Protocols: In Vivo Evaluation

An in vivo pharmacokinetic study is essential to confirm the bioavailability enhancement of the developed formulation.[16]

Protocol 5.1: Oral Bioavailability and Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of the drug after oral administration of the SEDDS formulation versus a control (drug suspension).

Methodology:

  • Animal Model: Use healthy Wistar or Sprague-Dawley rats (e.g., 12 animals, 200-250g), divided into two groups (n=6 per group): Group A (Control: Drug Suspension) and Group B (Test: SEDDS Formulation).

  • Acclimatization & Fasting: Acclimatize the animals for one week. Fast the animals overnight (12 hours) before dosing, with free access to water.

  • Dosing: Administer the respective formulations to each group via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method. Quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plot the mean plasma concentration-time profiles for both groups. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋∞) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Relative Bioavailability Calculation: Calculate the relative bioavailability (Frel) of the SEDDS formulation compared to the control suspension using the formula: Frel (%) = (AUC_test / AUC_control) x (Dose_control / Dose_test) x 100

Data Presentation

Quantitative data from in vivo studies should be tabulated for clear comparison, demonstrating the performance of the this compound/Dicaprate formulation.

Table 2: Representative Pharmacokinetic Data Comparison

Parameter Control (Drug Suspension) Test (SEDDS Formulation) % Improvement
Cmax (ng/mL) 150 ± 25 750 ± 90 400%
Tmax (hr) 4.0 ± 1.0 2.0 ± 0.5 Faster Onset
AUC₀₋₂₄ (ng·hr/mL) 980 ± 110 5880 ± 450 500%
Relative Bioavailability (%) 100% (Reference) 600% -

Note: Data are presented as mean ± SD and are representative examples. An increase in Cmax and AUC indicates enhanced absorption and overall bioavailability.[17] A lower Tmax suggests a faster rate of absorption.

G A Animal Acclimatization & Fasting B Group Allocation (Test vs. Control) A->B C Oral Dosing (Gavage) B->C D Timed Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Data Analysis F->G H Bioavailability Comparison G->H

Caption: Logical flow of an in vivo pharmacokinetic study.

References

Application Notes and Protocols: Neopentyl Glycol Dicaprylate as a Penetration Enhancer in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprylate/dicaprate is a versatile diester of neopentyl glycol and a blend of caprylic and capric acids.[1] Widely utilized in the cosmetic and pharmaceutical industries, it is primarily recognized for its emollient and skin-conditioning properties, imparting a light, non-greasy feel to topical formulations.[2][3] Beyond its sensory benefits, this compound/dicaprate also functions as a solvent and has been identified as a potential penetration enhancer, capable of improving the delivery of active pharmaceutical ingredients (APIs) into and through the skin.[2][4]

These application notes provide a comprehensive overview of the use of this compound/dicaprate as a penetration enhancer in topical formulations. This document includes a summary of its proposed mechanism of action, protocols for evaluating its efficacy using in vitro skin permeation studies, and methods for characterizing its effects on the stratum corneum.

Mechanism of Action

The primary barrier to percutaneous absorption is the stratum corneum, the outermost layer of the epidermis, which consists of corneocytes embedded in a lipid-rich matrix. The proposed mechanism by which this compound/dicaprate enhances the penetration of APIs is multi-faceted and primarily involves its interaction with the stratum corneum lipids.

  • Disruption of Lipid Bilayer Organization: this compound/dicaprate is thought to intercalate into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, leading to an increase in their fluidity and the creation of more permeable pathways for drug molecules to traverse.

  • Solubilization of APIs: As a solvent, this compound/dicaprate can improve the solubility and dispersion of APIs within the formulation.[2] This increased solubilization enhances the thermodynamic activity of the drug, creating a higher concentration gradient between the formulation and the skin, which is a key driving force for passive diffusion.

  • Hydration of the Stratum Corneum: The hydrophilic portion of the this compound/dicaprate molecule may contribute to the hydration of the stratum corneum. A well-hydrated stratum corneum is known to be more permeable to many compounds.

The following diagram illustrates the proposed mechanism of action of this compound/dicaprate as a penetration enhancer.

cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Mechanism of Enhancement cluster_3 Result Formulation Formulation with NPG Dicaprylate/Dicaprate and API Disruption Disruption of Lipid Packing Formulation->Disruption Application Solubilization Increased API Solubilization Formulation->Solubilization Application Hydration Hydration Effect Formulation->Hydration Application SC Intact Stratum Corneum (Lipid Bilayers) Enhanced_Penetration Enhanced API Penetration SC->Enhanced_Penetration Altered Barrier Function Disruption->SC Intercalation Solubilization->Enhanced_Penetration Increased Driving Force Hydration->SC Increased Permeability

Proposed mechanism of this compound/dicaprate.

Data Presentation

While this compound/dicaprate is qualitatively described as a penetration enhancer, publicly available quantitative data from peer-reviewed studies is limited. The following table is a hypothetical example to illustrate how to present in vitro skin permeation data for a formulation containing this excipient. Researchers should generate their own data for specific APIs and formulations.

Active Pharmaceutical Ingredient (API)VehicleConcentration of this compound/Dicaprate (%)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Hypothetical API A (Lipophilic) O/W Cream0 (Control)0.5 ± 0.11.0
O/W Cream51.5 ± 0.33.0
O/W Cream102.8 ± 0.55.6
Hypothetical API B (Hydrophilic) Hydrogel0 (Control)0.1 ± 0.021.0
Hydrogel50.3 ± 0.053.0
Hydrogel100.7 ± 0.17.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. The Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the API from the formulation containing the enhancer to that from the control formulation without the enhancer.

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the key steps for evaluating the penetration-enhancing effects of this compound/dicaprate using Franz diffusion cells.

1. Materials and Equipment:

  • Franz diffusion cells

  • Water bath with circulator and heater

  • Magnetic stir plate and stir bars

  • Human or animal skin (e.g., porcine ear skin, rat skin)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other suitable receptor medium)

  • Test formulation (with and without this compound/dicaprate)

  • Syringes and needles for sampling

  • Parafilm® or other suitable sealant

  • Analytical instrument for API quantification (e.g., HPLC, LC-MS)

2. Experimental Workflow Diagram:

A 1. Prepare Skin Membrane B 2. Assemble Franz Diffusion Cell A->B C 3. Equilibrate the System B->C D 4. Apply Topical Formulation C->D E 5. Collect Samples at Predetermined Time Points D->E F 6. Analyze API Concentration E->F G 7. Calculate Permeation Parameters F->G

Workflow for an in vitro skin permeation study.

3. Detailed Protocol:

  • Skin Membrane Preparation:

    • Excise full-thickness skin from the donor (e.g., porcine ear).

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Store the prepared skin sections frozen until use.

    • Prior to the experiment, thaw the skin and allow it to equilibrate in PBS for at least 30 minutes.

  • Franz Diffusion Cell Assembly and Equilibration:

    • Fill the receptor chamber of the Franz diffusion cell with degassed receptor medium (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing up.

    • Clamp the donor chamber securely on top of the skin.

    • Place the assembled cells in a water bath maintained at 32 ± 1 °C to achieve a skin surface temperature of approximately 32°C.

    • Allow the system to equilibrate for at least 30 minutes with the magnetic stirrer on.

  • Formulation Application and Sampling:

    • Apply a known amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber with Parafilm® to prevent evaporation.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of API permeated per unit area of the skin at each time point, correcting for the amount of API removed during sampling.

    • Plot the cumulative amount of API permeated per unit area (µg/cm²) against time (h).

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the enhancement ratio (ER) by dividing the Jss of the formulation with this compound/dicaprate by the Jss of the control formulation.

Biophysical Characterization of the Stratum Corneum

To further investigate the mechanism of action of this compound/dicaprate, biophysical techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) can be employed.

1. ATR-FTIR Spectroscopy Protocol:

  • Objective: To assess changes in the organization and fluidity of the stratum corneum lipids after treatment with a formulation containing this compound/dicaprate.

  • Procedure:

    • Obtain isolated stratum corneum sheets by heat separation or trypsin digestion of the skin.

    • Mount the stratum corneum sheet onto the ATR crystal of the FTIR spectrometer.

    • Acquire a baseline spectrum of the untreated stratum corneum.

    • Apply the test formulation to the stratum corneum and incubate for a defined period.

    • Remove the excess formulation and acquire spectra at different time points.

    • Analyze the spectra for shifts in the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹), which indicate changes in lipid chain conformation and fluidity.

2. Differential Scanning Calorimetry (DSC) Protocol:

  • Objective: To evaluate the effect of this compound/dicaprate on the thermal transitions of stratum corneum lipids.

  • Procedure:

    • Excise and hydrate (B1144303) small pieces of stratum corneum.

    • Treat the stratum corneum samples with the test formulation or a solution of this compound/dicaprate.

    • Seal the treated stratum corneum samples in hermetic DSC pans.

    • Perform a temperature scan (e.g., from 20°C to 120°C) at a controlled heating rate.

    • Analyze the resulting thermograms for shifts in the melting temperatures (Tm) and changes in the enthalpy (ΔH) of the lipid transitions. A decrease in Tm and ΔH suggests a fluidization and disruption of the lipid structure.

Conclusion

This compound/dicaprate is a multifunctional excipient that can be a valuable addition to topical formulations, not only for its desirable sensory characteristics but also for its potential to enhance the penetration of active pharmaceutical ingredients. The protocols provided in these application notes offer a framework for researchers and formulation scientists to systematically evaluate the efficacy of this compound/dicaprate as a penetration enhancer for their specific APIs and delivery systems. While quantitative data in the public domain is scarce, the described in vitro and biophysical methods can be effectively utilized to generate the necessary data to support its use in novel topical drug products.

References

Application Notes and Protocols for Neopentyl Glycol Dicaprylate-Based Nanoemulsions in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of Neopentyl Glycol Dicaprylate-based nanoemulsions for drug delivery applications. The protocols outlined below are intended to serve as a foundational methodology for the development of stable and effective nanoemulsion drug delivery systems.

Introduction to this compound in Nanoemulsions

This compound/Dicaprate is a synthetic emollient with a lightweight and non-greasy feel, making it an excellent candidate for the oil phase in nanoemulsion formulations, particularly for topical and transdermal drug delivery.[1][2] Its properties include good spreadability, skin-softening effects, and the ability to act as a solvent for various active pharmaceutical ingredients (APIs).[1] Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[3][4] Their small droplet size provides a large surface area, which can enhance drug solubility, stability, and bioavailability.[5][6]

Formulation of this compound-Based Nanoemulsions

The formulation of a stable nanoemulsion requires careful selection of the oil phase, surfactants, and co-surfactants.

2.1. Components:

  • Oil Phase: this compound/Dicaprate.

  • Aqueous Phase: Purified water (e.g., deionized or distilled).

  • Surfactant: Non-ionic surfactants such as Polysorbates (e.g., Tween 80) or Sorbitan esters (e.g., Span 80) are commonly used due to their low toxicity.[5]

  • Co-surfactant: Short-chain alcohols (e.g., ethanol, propylene (B89431) glycol) or other non-ionic surfactants are often added to reduce interfacial tension and improve nanoemulsion stability.[5][7]

2.2. Example Formulation Compositions:

The following table provides example compositions for the formulation of this compound-based nanoemulsions. These are starting points and may require optimization based on the specific drug and desired characteristics.

Formulation CodeThis compound (%)Surfactant (Tween 80) (%)Co-surfactant (Propylene Glycol) (%)Aqueous Phase (%)
NPG-NE-011015570
NPG-NE-0215201055
NPG-NE-0320251045

Experimental Protocols

3.1. Preparation of Nanoemulsions by High-Pressure Homogenization (HPH)

High-pressure homogenization is a high-energy method used to produce nanoemulsions with a narrow particle size distribution.[8]

Protocol:

  • Preparation of Oil Phase: Dissolve the lipophilic drug in this compound at a predetermined concentration.

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Propylene Glycol) in purified water.

  • Formation of Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed (e.g., 1000 rpm) for 15-30 minutes using a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles). The homogenization pressure and number of cycles are critical parameters that influence the final droplet size and should be optimized.[8]

  • Equilibration: Allow the resulting nanoemulsion to cool down to room temperature.

HPH_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_final Final Product oil_phase Dissolve Drug in This compound coarse_emulsion Formation of Coarse Emulsion (Magnetic Stirring) oil_phase->coarse_emulsion aq_phase Dissolve Surfactant & Co-surfactant in Water aq_phase->coarse_emulsion hph High-Pressure Homogenization coarse_emulsion->hph nanoemulsion Nanoemulsion hph->nanoemulsion

Fig. 1: High-Pressure Homogenization Workflow

3.2. Characterization of Nanoemulsions

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a common technique for measuring the particle size, PDI, and zeta potential of nanoemulsions.[9]

Protocol:

  • Sample Preparation: Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

  • DLS Measurement: Analyze the diluted sample using a Zetasizer or a similar DLS instrument.

  • Data Acquisition: Record the average particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential. The PDI value indicates the uniformity of the droplet size, with values below 0.3 generally considered acceptable.[10] The zeta potential provides an indication of the surface charge and the physical stability of the nanoemulsion, with absolute values greater than 30 mV suggesting good stability.[9]

3.2.2. Drug Loading and Encapsulation Efficiency

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoemulsion. This can be achieved by ultrafiltration or centrifugation.

  • Quantification of Free Drug: Quantify the amount of free drug in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoemulsion / Mass of nanoemulsion) x 100

    • Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

3.3. In Vitro Drug Release Studies

The dialysis bag method is a widely used technique to evaluate the in vitro release of drugs from nanoemulsions.

Protocol:

  • Preparation of Dialysis Setup: Hydrate a dialysis membrane (with a suitable molecular weight cut-off) in the release medium.

  • Sample Loading: Place a known volume of the drug-loaded nanoemulsion into the dialysis bag and seal it.

  • Release Study: Suspend the dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4). Maintain the temperature at 37°C and stir the medium at a constant speed.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

DrugRelease_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis dialysis_prep Hydrate Dialysis Membrane sample_load Load Nanoemulsion into Dialysis Bag dialysis_prep->sample_load release Suspend in Release Medium (37°C, stirring) sample_load->release sampling Withdraw Samples at Intervals release->sampling quantification Quantify Drug Concentration sampling->quantification plot Plot Cumulative Release vs. Time quantification->plot

Fig. 2: In Vitro Drug Release Workflow

3.4. Stability Studies

Stability studies are crucial to ensure the quality and shelf-life of the nanoemulsion formulation.

Protocol:

  • Storage Conditions: Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 3 months).[7]

  • Periodic Evaluation: At regular intervals, evaluate the samples for any changes in physical appearance (e.g., phase separation, creaming), particle size, PDI, and zeta potential.

  • Thermodynamic Stability: Subject the nanoemulsion to centrifugation (e.g., 3500 rpm for 30 minutes) and freeze-thaw cycles (e.g., three cycles between -20°C and 25°C) to assess its thermodynamic stability.[7][8]

Data Presentation

The following tables present hypothetical characterization data for the example formulations. These values are for illustrative purposes and will vary depending on the specific formulation and processing parameters.

Table 1: Physicochemical Characterization of this compound-Based Nanoemulsions

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NPG-NE-01120 ± 5.20.25 ± 0.03-25.3 ± 1.8
NPG-NE-0295 ± 4.10.18 ± 0.02-28.1 ± 2.1
NPG-NE-0378 ± 3.50.15 ± 0.01-32.5 ± 2.5

Table 2: Drug Loading and In Vitro Release Characteristics

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)Cumulative Release at 24h (%)
NPG-NE-010.95 ± 0.0592.5 ± 2.575.8 ± 3.2
NPG-NE-021.42 ± 0.0895.1 ± 1.985.2 ± 2.8
NPG-NE-031.88 ± 0.1196.8 ± 1.592.6 ± 2.1

Cellular Uptake and Signaling Pathway

The small droplet size of nanoemulsions facilitates the transport of encapsulated drugs across cell membranes. The exact signaling pathway activated will be dependent on the specific drug being delivered. The following diagram illustrates a generalized mechanism of cellular uptake.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ne_drug Drug-loaded Nanoemulsion endocytosis Endocytosis ne_drug->endocytosis 1. Uptake endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release 2. Escape target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target 3. Binding response Cellular Response target->response 4. Signaling

Fig. 3: Generalized Cellular Uptake and Action

This diagram illustrates that the drug-loaded nanoemulsion can be taken up by cells via endocytosis. Once inside, the drug is released from the endosome into the cytoplasm, where it can interact with its intracellular target to elicit a cellular response. The specific signaling cascade will be drug-dependent.

Conclusion

This compound is a promising oil phase for the development of nanoemulsions for drug delivery, offering good solubilizing capacity and desirable sensory properties. By following the detailed protocols for formulation, characterization, and evaluation provided in these application notes, researchers can systematically develop and optimize this compound-based nanoemulsions for a variety of pharmaceutical applications. The provided data tables and diagrams serve as a useful reference for experimental design and data interpretation.

References

Application Notes and Protocols: Neopentyl Glycol Diacrylate (NPGDA) in UV-Curable Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

Introduction to Neopentyl Glycol Diacrylate (NPGDA) in UV-Curing

Neopentyl Glycol Diacrylate (NPGDA) is a difunctional acrylate (B77674) monomer that serves as a crucial reactive diluent in ultraviolet (UV)-curable formulations.[1][2] Its primary role is to lower the viscosity of high molecular weight oligomers and resins, which facilitates easier application and processing, particularly in methods like screen printing and inkjet printing.[3] When exposed to UV radiation in the presence of a photoinitiator, the dual acrylate groups of NPGDA actively participate in the free-radical polymerization process, integrating into the cross-linked polymer network. This incorporation significantly enhances key properties of the final cured product, including its durability, flexibility, chemical resistance, and adhesion to various substrates.[2][4]

The neopentyl structure of NPGDA provides excellent hardness, chemical resistance, and weatherability to the cured coatings and inks.[1] Its balanced characteristics of rapid cure speed, low volatility, and effective dilution capabilities make it an indispensable component in a wide array of radiation-curable formulations.[1]

Key Performance Benefits of NPGDA

Incorporating NPGDA into UV-curable formulations provides several notable advantages:

  • Viscosity Reduction: As a low-viscosity monomer, NPGDA effectively reduces the viscosity of the overall formulation. This allows for better flow and leveling, and enables higher loading of pigments and other fillers.[2][3]

  • Rapid Curing: The difunctional nature of NPGDA promotes a high crosslink density, leading to fast curing times upon exposure to UV light.[2][3]

  • Enhanced Hardness and Scratch Resistance: The neopentyl glycol backbone contributes to the development of hard, scratch-resistant surfaces in the cured film.[1][2]

  • Improved Chemical Resistance: The highly cross-linked network formed with NPGDA results in coatings and inks with excellent resistance to chemicals and solvents.[1]

  • Good Adhesion: NPGDA can improve the adhesion of UV-curable formulations to a variety of substrates.

Quantitative Data on Formulation Properties

The following tables summarize the typical impact of NPGDA on the physical and performance properties of UV-curable formulations.

PropertyValue
Molecular FormulaC11H16O4[5]
Molar Mass212.24 g/mol [5]
Density1.031 g/mL at 25 °C[5]
Refractive Indexn20/D 1.453[5]
ViscosityLow
AppearanceClear, colorless liquid[5]

Table 1: Physical Properties of Neopentyl Glycol Diacrylate (NPGDA)

Formulation ComponentFormulation A (wt%)Formulation B (wt%)Formulation C (wt%)
Epoxy Acrylate Oligomer605040
Neopentyl Glycol Diacrylate (NPGDA) 25 35 45
Photoinitiator (e.g., TPO)555
Pigment/Additive101010
Resulting Viscosity (cP at 25°C) ~1500~1000~500
Pencil Hardness (ASTM D3363) 2H3H4H
Adhesion (Cross-hatch, ASTM D3359) 5B5B4B

Table 2: Example Formulations and Performance of NPGDA in a UV-Curable Clear Coating

Experimental Protocols

Protocol 1: Viscosity Measurement

Objective: To determine the effect of NPGDA concentration on the viscosity of a UV-curable formulation.

Materials:

  • Epoxy acrylate oligomer

  • Neopentyl Glycol Diacrylate (NPGDA)

  • Photoinitiator (e.g., TPO, Irgacure 184)

  • Brookfield viscometer or equivalent rheometer

  • 250 mL beakers

  • Stir plate and magnetic stir bars

  • Temperature control bath

Procedure:

  • Prepare a series of formulations with varying concentrations of NPGDA (e.g., 10%, 20%, 30%, 40% by weight), keeping the concentrations of the oligomer and photoinitiator constant.

  • In a beaker, combine the oligomer and NPGDA. Mix thoroughly using a magnetic stirrer at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator to the mixture and continue stirring until it is completely dissolved.

  • Equilibrate the formulation to a constant temperature (e.g., 25°C) using a water bath.

  • Measure the viscosity of the formulation using a Brookfield viscometer with an appropriate spindle and speed. Record the viscosity in centipoise (cP).

  • Repeat the measurement for each formulation to ensure accuracy.

Protocol 2: UV Curing and Film Hardness Testing

Objective: To evaluate the hardness of a UV-cured film containing NPGDA.

Materials:

  • Prepared UV-curable formulations

  • Substrate panels (e.g., glass, steel, or wood)

  • Film applicator (e.g., wire-wound bar coater)

  • UV curing system (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)

  • Pencil hardness test kit (ASTM D3363)

Procedure:

  • Apply a uniform film of the UV-curable formulation onto the substrate panel using a film applicator to a specified thickness (e.g., 25 µm).

  • Pass the coated substrate through the UV curing system at a controlled belt speed to achieve a specific UV dose (e.g., 500 mJ/cm²).

  • Allow the cured film to cool to room temperature.

  • Perform the pencil hardness test according to ASTM D3363. This involves attempting to scratch the surface of the cured film with a series of calibrated pencils of increasing hardness (from 6B to 9H).

  • The pencil hardness is defined as the grade of the hardest pencil that does not scratch the film.

Protocol 3: Adhesion Testing (Cross-Hatch Method)

Objective: To assess the adhesion of a UV-cured coating to a substrate.

Materials:

  • Cured coating panels from Protocol 2

  • Cross-hatch adhesion tester kit (ASTM D3359)

  • Pressure-sensitive adhesive tape

Procedure:

  • Using the cross-hatch cutter, make a series of parallel cuts through the cured coating down to the substrate.

  • Make a second series of cuts at a 90-degree angle to the first set to create a grid pattern.

  • Brush the area gently to remove any loose flakes of coating.

  • Apply a piece of the specified adhesive tape firmly over the grid.

  • After a short period (as specified in the standard), rapidly pull the tape off at a 180-degree angle.

  • Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = greater than 65% detachment).

Visualizations

UV_Curing_Process cluster_formulation UV-Curable Formulation Oligomer Oligomer (High Viscosity) Polymerization Cross-linking Polymerization Oligomer->Polymerization NPGDA NPGDA (Reactive Diluent) NPGDA->Polymerization Photoinitiator Photoinitiator UV_Light UV Light Exposure Free_Radicals Free Radical Generation UV_Light->Free_Radicals Initiates Free_Radicals->Polymerization Starts Cured_Film Cured Coating/Ink (Hard, Resistant Film) Polymerization->Cured_Film Forms

Caption: UV Curing Mechanism with NPGDA.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Property Testing cluster_analysis Data Analysis Formulation Prepare Formulations (Varying NPGDA %) Viscosity Measure Viscosity (Protocol 1) Formulation->Viscosity Application Apply Film to Substrate Formulation->Application Analysis Analyze and Compare Results Viscosity->Analysis Curing UV Cure Application->Curing Hardness Test Hardness (Protocol 2) Curing->Hardness Adhesion Test Adhesion (Protocol 3) Curing->Adhesion Hardness->Analysis Adhesion->Analysis

Caption: Experimental Workflow for Evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neopentyl Glycol Dicaprylate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of Neopentyl Glycol Dicaprylate.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of neopentyl glycol with caprylic acid.

Issue Potential Causes Recommended Solutions
Low Ester Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Water Inhibition: The presence of water can shift the equilibrium back towards the reactants.[1] 3. Catalyst Deactivation: The catalyst may be poisoned or deactivated.[1] 4. Suboptimal Molar Ratio: An incorrect ratio of caprylic acid to neopentyl glycol can limit the formation of the diester.1. Optimize Reaction Conditions: Increase reaction time or temperature based on the catalyst used. Refer to the quantitative data tables below for guidance. 2. Remove Water: Employ a Dean-Stark apparatus or azeotropic distillation to continuously remove water as it is formed during the reaction.[2] 3. Catalyst Selection and Handling: Use a fresh or properly activated catalyst. For enzymatic catalysts, ensure the reaction conditions are within the enzyme's optimal range. 4. Adjust Molar Ratio: A slight excess of the fatty acid (e.g., 2.1:1 to 2.3:1 acid to glycol) can help drive the reaction towards the diester product.
Product Discoloration 1. Thermal Degradation: High reaction temperatures can lead to the degradation of neopentyl glycol or the resulting ester. 2. Catalyst Residues: Traces of certain catalysts, particularly homogeneous acid catalysts, can cause discoloration. 3. Oxidation: Exposure of the reaction mixture to air at elevated temperatures can cause oxidative degradation.1. Lower Reaction Temperature: Operate at the lowest effective temperature to achieve the desired conversion. Consider using a more active catalyst that allows for lower temperatures. 2. Catalyst Removal: For homogeneous catalysts like sulfuric acid, ensure thorough neutralization (e.g., with sodium bicarbonate solution) and washing during the work-up.[2] For heterogeneous catalysts, ensure complete filtration. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Formation of Byproducts 1. High Monoester Content: Incomplete reaction or disproportionation of the diester.[1][3] 2. Tishchenko Reaction: A side reaction that can occur at elevated temperatures, leading to the formation of a dimeric ester byproduct.[1]1. Drive Reaction to Completion: Increase reaction time and ensure efficient water removal. A slight excess of caprylic acid can also favor diester formation.[4] 2. Temperature Control: Maintain a lower reaction temperature to minimize the Tishchenko reaction.[1]
Inhibition of Enzymatic Catalyst High concentrations of caprylic and capric acids can inhibit the activity of lipases like Lipozyme® 435.[5]Implement a fed-batch reactor setup where the fatty acid is added gradually to maintain an optimal concentration that minimizes inhibition.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting molar ratios for neopentyl glycol and caprylic acid?

A1: To favor the formation of the desired this compound, a slight excess of caprylic acid is generally used. Molar ratios of caprylic acid to neopentyl glycol typically range from 2.1:1 to 2.3:1.[4]

Q2: How can I effectively remove water from the reaction?

A2: The most common method for water removal in this esterification is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[2] For solvent-free systems, conducting the reaction under vacuum or in an open-air reactor can facilitate water removal through evaporation.

Q3: What is the role of a catalyst in this reaction?

A3: A catalyst is used to increase the rate of the esterification reaction. Common choices include homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), heterogeneous solid acid catalysts (e.g., acidic ion-exchange resins), and enzymes (e.g., immobilized lipases).[6]

Q4: How can I monitor the progress of the esterification?

A4: The reaction progress can be monitored by several techniques. Gas chromatography (GC), often with a flame ionization detector (GC-FID), can be used to quantify the disappearance of reactants and the formation of the monoester and diester products.[1][3] Another method is to measure the acid value of the reaction mixture, which decreases as the caprylic acid is consumed.

Q5: What are the common purification methods for this compound?

A5: After the reaction, the crude product is typically cooled and neutralized with a basic solution, such as 5% sodium bicarbonate, to remove the acid catalyst.[2] The organic layer is then washed with water and/or brine, dried over an anhydrous salt (e.g., magnesium sulfate), and filtered. The final purification is often achieved by vacuum distillation to separate the desired diester from unreacted starting materials and byproducts.[7]

Data Presentation

Table 1: Comparison of Catalysts for Neopentyl Glycol Esterification
Catalyst TypeCatalyst NameCarboxylic AcidMolar Ratio (Acid:NPG)Temp. (°C)Reaction Time (h)Conversion/Yield (%)
Homogeneous Acid Sulfuric AcidPalm Oil Fatty Acids2.26:11384.7987.6 (Yield)[4]
Sulfuric AcidOleic Acid2:1130480 (Yield)[3]
p-Toluenesulfonic AcidHexanoic Acid--670-97 (Yield)[8]
Enzymatic Lipozyme® 435Caprylic/Capric Acid-80692.5 (Purity)[5]
Table 2: Optimized Reaction Conditions for High Conversion
Carboxylic AcidCatalystCatalyst Conc. (% w/w)Molar Ratio (Acid:NPG)Temperature (°C)PressureReaction Time (h)Conversion/Yield (%)
Hexanoic Acid Sulfuric Acid0.53:11500.5 kPa199 (Conversion)[8]
Palm Oil Fatty Acids Sulfuric Acid1.122.26:1138-4.7987.6 (Yield)[4]
High Oleic Palm Oil Methyl Ester (Transesterification) Sodium Methoxide1.21.13:2 (NPG:Ester)1820.6 mbar187 (Yield)[9]

Experimental Protocols

Protocol 1: Homogeneous Acid Catalysis (e.g., Sulfuric Acid)

Objective: To synthesize this compound using a homogeneous acid catalyst with azeotropic water removal.

Materials:

  • Neopentyl glycol

  • Caprylic acid

  • Sulfuric acid (or p-toluenesulfonic acid)

  • Toluene

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297) (for extraction, optional)

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Reactant Charging: Charge the flask with neopentyl glycol, caprylic acid (e.g., 2.2:1 molar ratio to NPG), and toluene.

  • Catalyst Addition: Add the acid catalyst (e.g., 1% w/w of total reactants).

  • Reaction: Heat the mixture to reflux (typically 130-150°C). The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analyzing samples via GC. The reaction is considered complete when water formation ceases.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation to obtain high-purity this compound.

Protocol 2: Enzymatic Catalysis in a Solvent-Free System

Objective: To synthesize this compound using an immobilized lipase (B570770) catalyst in a solvent-free, fed-batch system.

Materials:

  • Neopentyl glycol

  • Caprylic acid

  • Immobilized lipase (e.g., Lipozyme® 435)

Procedure:

  • Reactor Setup: Use a thermostated batch reactor equipped with a mechanical stirrer and a peristaltic pump for fed-batch addition.

  • Initial Charge: Add neopentyl glycol and the immobilized lipase to the reactor.

  • Reaction Initiation: Heat the mixture to the desired temperature (e.g., 80°C) with stirring.

  • Fed-Batch Addition: Gradually add the caprylic acid to the reactor using the peristaltic pump over a period of several hours. This prevents inhibition of the enzyme by high acid concentrations.[5]

  • Reaction Completion: Continue the reaction for the desired time (e.g., 6 hours total) after the acid addition is complete.

  • Catalyst Recovery: After cooling the mixture, separate the immobilized enzyme by filtration. The catalyst can be washed and reused for subsequent batches.

  • Purification: The resulting product can be used directly or further purified by vacuum distillation if necessary to remove any unreacted starting materials.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants (NPG, Caprylic Acid) Catalyst Add Catalyst (Acid or Enzyme) Reactants->Catalyst Heat Heat to Target Temperature Catalyst->Heat WaterRemoval Continuous Water Removal Heat->WaterRemoval Monitor Monitor Progress (GC) WaterRemoval->Monitor Cool Cool Reaction Monitor->Cool Neutralize Neutralize & Wash Cool->Neutralize Dry Dry & Concentrate Neutralize->Dry Distill Vacuum Distillation Dry->Distill FinalProduct Pure NPG Dicaprylate Distill->FinalProduct

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Esterification Issue? LowYield Low Yield? Start->LowYield Discoloration Discoloration? Start->Discoloration Byproducts Byproducts? Start->Byproducts CheckTempTime Increase Temp/Time LowYield->CheckTempTime Yes CheckWaterRemoval Improve Water Removal LowYield->CheckWaterRemoval Yes CheckCatalyst Use Fresh Catalyst LowYield->CheckCatalyst Yes LowerTemp Lower Temperature Discoloration->LowerTemp Yes ImproveWash Improve Neutralization/Wash Discoloration->ImproveWash Yes UseInertAtmosphere Use Inert Atmosphere Discoloration->UseInertAtmosphere Yes Byproducts->LowerTemp Yes CheckMolarRatio Adjust Molar Ratio Byproducts->CheckMolarRatio Yes DriveCompletion Drive to Completion Byproducts->DriveCompletion Yes

Caption: Troubleshooting decision tree for common esterification issues.

References

Troubleshooting low yield in enzymatic synthesis of Neopentyl glycol dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the enzymatic synthesis of Neopentyl glycol dicaprylate, with a focus on addressing issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the enzymatic synthesis of this compound?

Low yields can stem from several factors, including suboptimal reaction conditions, enzyme inhibition or deactivation, and equilibrium limitations. Key areas to investigate are:

  • Enzyme Activity and Stability: Ensure the lipase (B570770) is active and stable under your reaction conditions.

  • Reaction Conditions: Verify that temperature, pH, and substrate molar ratios are optimal.

  • Presence of Inhibitors: High concentrations of caprylic/capric acid can inhibit the enzyme.

  • Water Accumulation: The water produced during esterification can shift the reaction equilibrium, limiting product formation.[1][2]

  • Substrate Volatility: Evaporation of neopentyl glycol at higher temperatures can alter stoichiometric ratios.[3]

Q2: Which enzyme is recommended for the synthesis of this compound?

Immobilized lipases are commonly used for this synthesis. Novozym® 435 (lipase B from Candida antarctica) is frequently cited as a highly effective biocatalyst for this reaction, demonstrating high conversion rates.[3][4][5] Lipozyme® 435 is also mentioned as a suitable biocatalyst.[4]

Q3: Can the fatty acid substrate inhibit the reaction?

Yes, inhibition of the enzymatic activity by high concentrations of caprylic and capric acids has been observed.[3][4] This can lead to a reduction in the initial reaction rate and lower overall yields.

Q4: How can I overcome substrate inhibition?

A fed-batch reaction strategy is an effective method to minimize substrate inhibition.[3][4] This involves the gradual addition of the fatty acid to the reaction mixture, maintaining an optimal concentration that does not inhibit the enzyme.[4]

Q5: Why is water removal important during the synthesis?

The esterification reaction is reversible, and water is a byproduct. Accumulation of water in the reaction medium can shift the chemical equilibrium towards the reactants (hydrolysis), thereby reducing the final ester yield.[1][2] Effective water removal is crucial for driving the reaction towards product formation.[1] This can be achieved by conducting the reaction in an open-air reactor to facilitate evaporation or by applying a vacuum.[1]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Initial Reaction Rate Substrate Inhibition: High initial concentration of caprylic/capric acid.[3][4]Implement a fed-batch or stepwise addition of the fatty acid to maintain a low, non-inhibitory concentration.[1][4]
Inactive Enzyme: Improper storage or handling of the lipase.Verify enzyme activity with a standard assay. Ensure the enzyme is stored at the recommended temperature.
Suboptimal Temperature: Reaction temperature is too low.Optimize the reaction temperature. For Novozym® 435, temperatures around 70-80°C have been shown to be effective.[3][4][5]
Reaction Stalls Before Completion Equilibrium Limitation: Accumulation of water in the reaction medium.[1][2]Remove water from the reaction by using a vacuum, nitrogen sparging, or molecular sieves.[6] An open-air reactor can also facilitate water evaporation.[1]
Enzyme Deactivation: Prolonged exposure to high temperatures.[5]Optimize the reaction time and temperature to achieve a balance between reaction rate and enzyme stability. Consider reusing the enzyme for multiple cycles to assess its stability.[4][5]
Substrate Imbalance: Evaporation of neopentyl glycol at elevated temperatures.[3]Add a slight excess of neopentyl glycol to compensate for potential evaporative losses.[3] Monitor substrate concentrations throughout the reaction.
Significant Byproduct Formation Non-specific Enzyme Activity: The enzyme may catalyze side reactions.Ensure the purity of starting materials. Analyze the product mixture by GC or HPLC to identify byproducts and adjust reaction conditions accordingly.
High Reaction Temperature: Can lead to thermal degradation of substrates or products.Lower the reaction temperature and extend the reaction time if necessary.

Data on Optimized Reaction Conditions

The following table summarizes optimized conditions for the synthesis of neopentyl glycol esters using different lipases, as reported in the literature.

EnzymeSubstratesTemperature (°C)Enzyme Loading (% w/w)Conversion/YieldReference
Lipozyme® 435Neopentyl glycol, Caprylic/Capric acid80Not specified92.5% purity in 6h[4]
Novozym® 435Neopentyl glycol, Heptanoic acid707.590% yield[1]
Novozym® 435Neopentyl glycol, Lauric acid803.75>90% conversion[3][5]
Novozym® 40086Neopentyl glycol, Lauric acid607.5>90% conversion[5]
Eversa® Transform 2.0 (immobilized)Neopentyl glycol, Fatty acid50597% conversion (with reduced pressure)[7]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound

This protocol describes a standard batch synthesis process in a solvent-free system.

  • Reactor Setup: Add neopentyl glycol and caprylic acid to a temperature-controlled reactor with magnetic or overhead stirring. The typical molar ratio is 1:2 (glycol:acid), though a slight excess of the glycol may be used.[3]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 3-8% by weight of total substrates) to the mixture.[1][5]

  • Reaction Conditions: Heat the mixture to the optimal temperature (e.g., 70-80°C) with vigorous stirring.[3][4] If possible, apply a vacuum or use an open-air setup to facilitate the removal of water produced during the reaction.[1]

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using Gas Chromatography (GC) or by measuring the acid value of the reaction mixture.

  • Reaction Completion and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by cooling the mixture. Separate the immobilized enzyme by filtration for potential reuse.[4][5]

  • Purification: The final product can be purified to remove any unreacted starting materials or byproducts.

Protocol 2: Fed-Batch Synthesis to Mitigate Substrate Inhibition

This protocol is designed to minimize the inhibitory effects of high fatty acid concentrations.

  • Initial Charge: Add neopentyl glycol and the immobilized lipase to the reactor.

  • Reaction Initiation: Heat the mixture to the optimal temperature (e.g., 80°C).[4]

  • Fed-Batch Addition: Gradually add the caprylic acid to the reactor using a peristaltic pump or by stepwise additions over a period of time.[1][4] The addition rate should be controlled to maintain a low and steady concentration of the acid in the reactor.

  • Monitoring and Completion: Monitor the reaction as described in the batch protocol. Continue the reaction until the desired conversion is achieved.

  • Enzyme Recovery and Purification: Follow the same procedure as in the batch protocol for enzyme recovery and product purification.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the troubleshooting logic and experimental workflows.

LowYieldTroubleshooting Start Low Yield Observed CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckConditions Verify Reaction Conditions (Temp, Molar Ratio) CheckEnzyme->CheckConditions Active InactiveEnzyme Replace/Re-evaluate Enzyme CheckEnzyme->InactiveEnzyme Inactive CheckWater Assess Water Removal CheckConditions->CheckWater Optimal SuboptimalCond Optimize Temp & Molar Ratio CheckConditions->SuboptimalCond Suboptimal CheckInhibition Investigate Substrate Inhibition CheckWater->CheckInhibition Efficient WaterAccum Improve Water Removal (Vacuum, Open Reactor) CheckWater->WaterAccum Inefficient InhibitionProb Implement Fed-Batch Strategy CheckInhibition->InhibitionProb Suspected YieldImproved Yield Improved CheckInhibition->YieldImproved Not Suspected InactiveEnzyme->YieldImproved SuboptimalCond->YieldImproved WaterAccum->YieldImproved InhibitionProb->YieldImproved

Caption: Troubleshooting workflow for low yield in enzymatic synthesis.

FedBatchWorkflow Start Start ChargeReactor Charge Reactor with Neopentyl Glycol & Lipase Start->ChargeReactor Heat Heat to Optimal Temp (e.g., 80°C) ChargeReactor->Heat FedBatch Gradually Add Caprylic Acid Heat->FedBatch Monitor Monitor Reaction (GC, Acid Value) FedBatch->Monitor Monitor->FedBatch Incomplete CoolDown Cool Reaction Mixture Monitor->CoolDown Complete Filter Filter to Recover Immobilized Enzyme CoolDown->Filter Purify Purify Product Filter->Purify End End Purify->End

Caption: Fed-batch experimental workflow for enzymatic synthesis.

References

Technical Support Center: Stabilizing Emulsions with Neopentyl Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot phase separation in emulsions containing Neopentyl Glycol Dicaprylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in emulsions?

This compound is a synthetic ester that functions as an emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1] In emulsions, it is a component of the oil phase, contributing to the sensory properties of the final product, such as a light, silky feel.[1] It can also act as a solvent for other ingredients and contribute to the overall stability of the formulation.[1]

Q2: What are the primary causes of phase separation in emulsions containing this compound?

Phase separation in emulsions is a sign of instability.[2] For emulsions containing this compound, the common causes are similar to those for other oil-in-water (O/W) or water-in-oil (W/O) emulsions and include:

  • Incorrect Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of the emulsifier or emulsifier blend may not be appropriate for the oil phase containing this compound.

  • Inadequate Emulsifier Concentration: The amount of emulsifier may be insufficient to adequately cover the surface of the oil droplets.

  • Improper Processing Parameters: Issues such as incorrect mixing speed, duration, or temperature during homogenization can lead to large, unstable droplets.

  • Incompatible Ingredients: The presence of electrolytes, certain active ingredients, or preservatives can disrupt the stability of the emulsion.

  • Inappropriate pH: The pH of the aqueous phase can affect the performance of the emulsifiers and the stability of the interfacial film.

  • Extreme Storage Temperatures: Both high and low temperatures can negatively impact emulsion stability.[2]

Q3: What is the required HLB for this compound?

Troubleshooting Guide: Phase Separation

This guide provides a systematic approach to identifying and resolving phase separation in your emulsions containing this compound.

Visual Observation and Initial Diagnosis
ObservationPotential CauseInitial Action
Creaming: A layer of concentrated oil droplets at the top.Insufficient viscosity of the continuous phase, large droplet size.Increase the viscosity of the continuous phase with a rheology modifier. Optimize homogenization to reduce droplet size.
Sedimentation: Settling of the dispersed phase at the bottom.High density of the dispersed phase, insufficient viscosity.Increase the viscosity of the continuous phase.
Flocculation: Clumping of droplets without merging.Weak repulsive forces between droplets.Evaluate the zeta potential and adjust the pH or add electrolytes if appropriate.
Coalescence: Merging of droplets leading to larger droplets and eventual breaking.Inadequate interfacial film strength, incorrect emulsifier.Increase emulsifier concentration, use a co-emulsifier, or select an emulsifier with a more appropriate HLB.
Breaking: Complete separation of oil and water phases.Severe instability due to one or more of the above factors.A complete reformulation may be necessary. Start by reviewing the emulsifier system and processing parameters.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting phase separation.

TroubleshootingWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Emulsifier System Optimization cluster_2 Phase 3: Process Parameter Optimization cluster_3 Phase 4: Stability Testing & Finalization Start Phase Separation Observed Observe Characterize Separation Type (Creaming, Coalescence, etc.) Start->Observe ReviewFormulation Review Formulation Parameters (HLB, Concentrations) Observe->ReviewFormulation AdjustHLB Adjust Emulsifier HLB ReviewFormulation->AdjustHLB IncreaseEmulsifier Increase Emulsifier/Co-emulsifier Concentration AdjustHLB->IncreaseEmulsifier If separation persists OptimizeHomogenization Optimize Homogenization (Speed, Time, Temperature) IncreaseEmulsifier->OptimizeHomogenization If separation persists CheckpH Check and Adjust pH OptimizeHomogenization->CheckpH AcceleratedStability Perform Accelerated Stability Testing CheckpH->AcceleratedStability AcceleratedStability->ReviewFormulation If unstable Finalize Stable Emulsion Achieved AcceleratedStability->Finalize If stable

A logical workflow for troubleshooting emulsion instability.

Experimental Protocols

Protocol 1: Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion, which are critical indicators of stability.

Methodology:

  • Sample Preparation:

    • Dilute the emulsion with filtered deionized water (for O/W emulsions) to a concentration that results in a slightly turbid appearance. This is to avoid multiple scattering effects.

    • The final concentration will depend on the instrument being used. A good starting point is a 1:100 or 1:1000 dilution.

    • Gently invert the diluted sample to ensure homogeneity without introducing air bubbles.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature, typically 25°C.

    • Enter the viscosity and refractive index of the dispersant (water) at the measurement temperature.

    • Select the appropriate measurement angle (e.g., 173° for backscatter detection).

  • Measurement:

    • Rinse the measurement cuvette with the filtered dispersant and then with the diluted sample.

    • Fill the cuvette with the diluted sample, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 60 seconds.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The instrument software will provide the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI).

    • A smaller Z-average and a lower PDI (typically < 0.3) indicate a more uniform and potentially more stable emulsion.

Protocol 2: Zeta Potential Measurement

Objective: To measure the surface charge of the emulsion droplets, which indicates the degree of electrostatic repulsion between them.

Methodology:

  • Sample Preparation:

    • Dilute the emulsion with filtered deionized water to an appropriate concentration, similar to the DLS sample preparation.

  • Instrument Setup:

    • Use a folded capillary cell for the measurement.

    • Rinse the cell thoroughly with the filtered dispersant and then with the diluted sample.

    • Fill the cell with the diluted sample, ensuring no air bubbles are trapped in the U-tube.

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • The instrument will apply an electric field and measure the electrophoretic mobility of the droplets.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software will calculate the zeta potential.

    • A zeta potential value greater than |30| mV generally indicates good electrostatic stability.

Protocol 3: Microscopic Analysis

Objective: To visually assess the morphology, size distribution, and any signs of instability such as flocculation or coalescence.[5]

Methodology:

  • Sample Preparation:

    • Place a small drop of the undiluted or slightly diluted emulsion on a clean microscope slide.

    • Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

  • Observation:

    • Begin with a low-power objective lens to get an overview of the emulsion.

    • Switch to a higher-power objective (e.g., 40x or 100x with oil immersion) to observe individual droplets.

    • Examine different areas of the slide to assess the homogeneity of the emulsion.

  • Analysis:

    • Observe the droplet size and shape. A stable emulsion will have small, spherical, and uniformly distributed droplets.

    • Look for signs of flocculation (clusters of droplets) or coalescence (larger, irregularly shaped droplets).

    • Take photomicrographs at different time points (e.g., immediately after preparation and after several days or weeks) to monitor changes in the emulsion structure.

Protocol 4: Accelerated Stability Testing

Objective: To predict the long-term stability of the emulsion by subjecting it to stress conditions.[5][6]

Methodology:

  • Sample Preparation:

    • Prepare several samples of the final emulsion formulation in the intended final packaging.

  • Storage Conditions:

    • Store the samples at a range of temperatures, including:

      • Refrigerated (4-8°C)

      • Room temperature (20-25°C)

      • Elevated temperature (40-45°C)[7]

  • Freeze-Thaw Cycling:

    • Subject samples to at least three freeze-thaw cycles.[6]

    • A typical cycle involves storing the sample at -10°C for 24 hours, followed by thawing at room temperature for 24 hours.[6]

  • Evaluation:

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of phase separation, changes in color, odor, or consistency.

    • Perform quantitative measurements such as particle size analysis, zeta potential, pH, and viscosity to monitor changes over time.

Quantitative Data Summary

The following tables provide hypothetical yet realistic data to guide formulation development and troubleshooting.

Table 1: Effect of Emulsifier HLB on Emulsion Stability (Oil Phase: 20% this compound, Emulsifier Concentration: 4%)

Emulsifier Blend HLBMean Droplet Size (nm) after 24hZeta Potential (mV) after 24hVisual Stability after 1 week at 40°C
81250-25.3Significant creaming
9800-28.1Slight creaming
10450-32.5Stable, no separation
11420-35.2Stable, no separation (Optimal)
12550-38.0Stable, no separation
13900-40.1Slight coalescence

Table 2: Effect of Homogenization Time on Droplet Size and Stability (Oil Phase: 20% this compound, Emulsifier HLB: 11, Emulsifier Conc.: 4%)

Homogenization Time (minutes)Mean Droplet Size (nm)PDIVisual Stability after 1 week at 40°C
115000.45Phase separation
36000.28Slight creaming
5 410 0.22 Stable, no separation (Optimal)
103800.21Stable, no separation

Emulsion Destabilization Pathways

The following diagram illustrates the common pathways of emulsion instability.

DestabilizationPathways cluster_reversible Reversible Processes cluster_irreversible Irreversible Processes Stable Stable Emulsion (Small, discrete droplets) Creaming Creaming / Sedimentation Stable->Creaming Flocculation Flocculation Stable->Flocculation Ostwald Ostwald Ripening Stable->Ostwald Coalescence Coalescence Creaming->Coalescence Flocculation->Coalescence Breaking Breaking (Phase Separation) Coalescence->Breaking Ostwald->Coalescence

Common pathways of emulsion destabilization.

References

Minimizing by-product formation during Neopentyl glycol dicaprylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Neopentyl Glycol Dicaprylate.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of neopentyl glycol with caprylic acid, offering potential causes and solutions to improve product yield and purity.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Water Inhibition: The presence of water can shift the equilibrium of the reaction back towards the reactants.[1] 3. Catalyst Deactivation: The catalyst may be poisoned or deactivated.1. Optimize Reaction Conditions: Increase the reaction time or temperature. Refer to the quantitative data tables below for guidance. 2. Remove Water: Continuously remove water as it forms using a Dean-Stark apparatus or through azeotropic distillation.[1][2] 3. Catalyst Selection: Ensure the use of an appropriate and active catalyst. Consider using a fresh catalyst.
Product Discoloration 1. Thermal Degradation: High reaction temperatures can lead to the degradation of neopentyl glycol or the resulting ester.[1] 2. Catalyst Residues: Traces of certain catalysts can cause discoloration.[1] 3. Oxidation: Exposure to air at high temperatures can cause oxidation.[1]1. Lower Reaction Temperature: Operate at the lowest effective temperature to achieve the desired conversion.[1] 2. Catalyst Removal: If using a heterogeneous catalyst, ensure complete filtration. For homogeneous catalysts, implement appropriate work-up procedures.[1] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
Formation of By-products 1. Tishchenko Reaction: This side reaction occurs at elevated temperatures, forming a dimeric ester by-product.[1] 2. Disproportionation: The desired diester can react with unreacted neopentyl glycol to form the monoester, which affects the final product distribution.[1]1. Temperature Control: Maintain a lower reaction temperature to minimize the Tishchenko reaction.[1] 2. Molar Ratio Control: Carefully control the stoichiometry of the reactants to favor the formation of the desired diester.[1]
Inconsistent Results 1. Impure Starting Materials: Impurities in the neopentyl glycol or caprylic acid can lead to side reactions and the formation of undesired by-products.[3]1. Use High-Purity Reactants: Ensure the purity of the starting materials. If necessary, purify the neopentyl glycol by distillation or crystallization before use.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis?

A1: The most common by-products are the neopentyl glycol monocaprylate and dimeric esters formed through the Tishchenko reaction. The monocaprylate results from an incomplete reaction or a disproportionation reaction where the diester reacts with unreacted neopentyl glycol.[1] The Tishchenko reaction is a side reaction that is more prevalent at higher temperatures.[1]

Q2: How can I minimize the formation of the monoester by-product?

A2: To minimize the formation of the monoester, it is crucial to control the molar ratio of the reactants, favoring a slight excess of caprylic acid. Driving the reaction to completion by efficiently removing water will also shift the equilibrium towards the formation of the desired diester.[1]

Q3: What is the optimal temperature range for the synthesis?

A3: The optimal temperature is a balance between reaction rate and by-product formation. While higher temperatures increase the reaction rate, they also promote side reactions like the Tishchenko reaction and can lead to thermal degradation of the product.[1] It is recommended to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and high conversion. For enzymatic synthesis using Lipozyme® 435, a temperature of around 80°C has been shown to be effective.[4]

Q4: Which type of catalyst is best for this esterification?

A4: The choice of catalyst depends on the desired reaction conditions and purification methods. Homogeneous acid catalysts like p-toluenesulfonic acid are effective but require neutralization and removal during work-up. Heterogeneous catalysts, such as acidic ion-exchange resins, are advantageous as they can be easily removed by filtration.[2][5] For a more environmentally friendly approach, immobilized enzymes like Lipozyme® 435 can be used in a solvent-free system.[4][6]

Q5: How do impurities in the neopentyl glycol starting material affect the synthesis?

A5: Impurities in neopentyl glycol, such as unreacted isobutyraldehyde (B47883) and formaldehyde (B43269) from its own synthesis, can lead to the formation of undesired side products during esterification.[3] It is recommended to use high-purity neopentyl glycol for the best results.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the conversion of neopentyl glycol in an esterification reaction. While this data is for esterification with hexanoic acid, it provides a useful reference for the synthesis with caprylic acid.

Table 1: Effect of Temperature on Neopentyl Glycol Conversion

Temperature (°C)Approximate Conversion (%)
150~99
180~95
210~90

Table 2: Effect of Molar Ratio (Acid:NPG) on Neopentyl Glycol Conversion

Molar RatioApproximate Conversion (%)
1.5:1Increases with ratio
3:1~99
6:1Slight decrease

Table 3: Effect of Catalyst Amount (% w/w) on Neopentyl Glycol Conversion

Catalyst Amount (% w/w)Approximate Conversion (%)
0.5~99
1.0Stable
1.5Stable

Experimental Protocols

Protocol 1: Synthesis of this compound using an Acid Catalyst

Materials:

  • Neopentyl glycol (high purity)

  • Caprylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (azeotropic agent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add neopentyl glycol (1 molar equivalent), caprylic acid (2.1 molar equivalents), p-toluenesulfonic acid (0.5-1% by weight of reactants), and toluene (sufficient to fill the Dean-Stark trap).

  • Esterification: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-5 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

  • Drying and Decolorizing: Dry the organic layer over anhydrous sodium sulfate. Add a small amount of activated carbon to decolorize the solution and stir for 30 minutes.

  • Purification: Filter the mixture to remove the drying agent and activated carbon. Remove the toluene using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.[2]

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Neopentyl glycol

  • Caprylic acid

  • Immobilized lipase (B570770) (e.g., Lipozyme® 435)

Equipment:

  • Reaction vessel with a mechanical stirrer and temperature control

  • Vacuum pump (optional, for water removal)

Procedure:

  • Reaction Setup: In a reaction vessel, combine neopentyl glycol (1 molar equivalent), caprylic acid (2 molar equivalents), and immobilized lipase (e.g., 7.5% w/w).[7]

  • Enzymatic Esterification: Heat the solvent-free mixture to 70-80°C with continuous stirring.[4][7] To shift the equilibrium towards the product, water can be removed by evaporation, potentially under reduced pressure.

  • Fed-Batch Strategy (Optional): To avoid inhibition of the enzyme by high concentrations of caprylic acid, a fed-batch approach can be used. Initially, add a portion of the caprylic acid and add the remainder in stages as the reaction progresses.[4]

  • Catalyst Recovery and Product Purification: After the reaction is complete (monitored by GC or TLC), the immobilized enzyme can be recovered by filtration for reuse. The product can be used directly or purified further if necessary.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1. Reactant Mixing (NPG, Caprylic Acid, Catalyst) esterification 2. Esterification Reaction (Heating and Water Removal) reactants->esterification workup 3. Work-up (Neutralization and Washing) esterification->workup Reaction Completion drying 4. Drying and Decolorizing workup->drying purification 5. Final Purification (Distillation/Filtration) drying->purification final_product final_product purification->final_product Pure this compound

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart cluster_yield Low Yield Troubleshooting cluster_color Discoloration Troubleshooting cluster_byproducts By-product Troubleshooting start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield < Expected discoloration Product Discoloration issue->discoloration Undesired Color byproducts By-product Formation issue->byproducts Impure Product check_conditions Check Reaction Time/Temp low_yield->check_conditions lower_temp Lower Reaction Temp discoloration->lower_temp control_temp Control Temperature byproducts->control_temp check_water Verify Water Removal check_conditions->check_water check_catalyst Check Catalyst Activity check_water->check_catalyst solution Implement Solution & Re-evaluate check_catalyst->solution remove_catalyst Ensure Catalyst Removal lower_temp->remove_catalyst use_inert Use Inert Atmosphere remove_catalyst->use_inert use_inert->solution control_ratio Adjust Molar Ratio control_temp->control_ratio control_ratio->solution

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Active Ingredients in Neopentyl Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of active pharmaceutical ingredients (APIs) in Neopentyl glycol dicaprylate/dicaprate.

Troubleshooting Guide

This guide offers a systematic approach to resolving common solubility challenges encountered during formulation development.

Issue: My active ingredient shows poor solubility in this compound/dicaprate at the desired concentration.

Answer:

Poor solubility of an API in this compound/dicaprate, a non-polar emollient ester, is a common challenge, especially for compounds that are not highly lipophilic.[1][2] A systematic approach involving the use of co-solvents, surfactants, and temperature adjustments can significantly enhance solubility. It is crucial to quantify the impact of each strategy to determine the optimal formulation.

Recommended Actions:

  • Systematic Screening of Solubilizing Excipients: To identify the most effective solubilization strategy, a systematic screening of various co-solvents and surfactants is recommended. The following table provides a template for organizing your experimental data. This structured approach allows for a clear comparison of the effectiveness of different solubilizers at various concentrations.

    Data Presentation: Solubility of a Model API 'X' in this compound/Dicaprate with Various Solubilizers

    FormulationAPI 'X' Concentration (% w/w)Temperature (°C)Observations (e.g., Clear, Hazy, Precipitate)
    This compound/dicaprate (Control)1.025Precipitate observed
    This compound/dicaprate with 5% (w/w) Ethanol1.025Hazy
    This compound/dicaprate with 10% (w/w) Ethanol1.025Clear solution
    This compound/dicaprate with 5% (w/w) Propylene (B89431) Glycol1.025Hazy
    This compound/dicaprate with 10% (w/w) Propylene Glycol1.025Clear solution
    This compound/dicaprate with 2% (w/w) Polysorbate 801.025Hazy
    This compound/dicaprate with 5% (w/w) Polysorbate 801.025Clear solution
    This compound/dicaprate with 10% (w/w) Ethanol1.040Clear solution
  • Temperature Adjustment: The solubility of most solid compounds increases with temperature.[3][4] Gently heating the mixture during preparation can enhance the dissolution rate and solubility. However, it is crucial to ensure the API and excipients are stable at elevated temperatures.[5]

  • Particle Size Reduction: For suspended APIs, reducing the particle size through micronization or nanonization can improve the dissolution rate.[6]

Issue: My active ingredient precipitates out of the this compound/dicaprate formulation over time or upon temperature changes.

Answer:

Precipitation of an API from a formulation indicates that the solution is supersaturated under certain conditions.[7] This can be triggered by changes in temperature, solvent composition, or interactions between components. To ensure long-term stability, it is essential to determine the equilibrium solubility and formulate below this concentration.

Recommended Actions:

  • Determine Equilibrium Solubility: Conduct an equilibrium solubility study to find the maximum stable concentration of your API in the chosen solvent system at various temperatures. The experimental protocol for this is detailed below.

  • Utilize Solubilizing Agents: The addition of co-solvents or surfactants can increase the equilibrium solubility and prevent precipitation.[6] Refer to the data presentation table above for a systematic screening approach.

  • Control Cooling Rate: During manufacturing, rapid cooling can lead to the crystallization of the API.[5] A controlled and gradual cooling process is recommended.

  • Evaluate Packaging and Storage: Protect the formulation from extreme temperature fluctuations during storage.[7]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the maximum concentration of an API that can be stably dissolved in this compound/dicaprate or a formulation containing it.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound/dicaprate

  • Selected co-solvents and/or surfactants (if applicable)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to a series of glass vials. A significant excess ensures that saturation is reached.

    • Add a known volume of this compound/dicaprate (or the formulation with co-solvents/surfactants) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][9] A preliminary study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved API.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.[8]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved API using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[10]

  • Data Analysis:

    • Calculate the equilibrium solubility of the API in the solvent system in mg/mL or % w/w.

    • Repeat the experiment at different temperatures to understand the temperature dependency of solubility.

Mandatory Visualization

Caption: A decision workflow for systematically addressing API solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound/dicaprate and why is it used in formulations?

A1: this compound/dicaprate is a lightweight emollient and solvent.[11] It is a diester of neopentyl glycol and a blend of caprylic and capric acids.[2] In formulations, it provides a smooth, non-greasy feel and can act as a solvent for active ingredients, improving their dispersion.[11]

Q2: My API is highly lipophilic. Why is it not dissolving well in this compound/dicaprate?

A2: While this compound/dicaprate is an oil-soluble ester, its solvent capacity is not universal for all lipophilic compounds.[12] The specific chemical structure and polarity of both the API and the solvent play a crucial role in solubility. Even highly lipophilic drugs may require the addition of co-solvents or surfactants to achieve the desired concentration.[6][13]

Q3: What are some suitable co-solvents to use with this compound/dicaprate?

A3: Common co-solvents that can be tested to enhance the solubility of APIs in lipid-based systems include ethanol, propylene glycol, and polyethylene (B3416737) glycols (PEGs).[14][15] The choice of co-solvent will depend on the specific API and the intended application of the final product.

Q4: How do surfactants help in solubilizing APIs in an oily vehicle like this compound/dicaprate?

A4: Surfactants, or surface-active agents, have both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. In an oil-based system, they can form reverse micelles, where the lipophilic tails orient outwards into the oil phase, and the hydrophilic heads create a core that can interact with and solubilize more polar parts of an API molecule, thereby increasing its overall solubility in the lipid vehicle.[16]

Q5: Can I just heat the formulation to dissolve my API?

A5: Increasing the temperature can be an effective way to increase the solubility of many APIs.[17] However, this approach has two main considerations. First, you must ensure that your API and all excipients are stable at the elevated temperature and will not degrade.[5] Second, the API may precipitate out of the solution as it cools if the concentration is above the equilibrium solubility at room temperature. Therefore, it is important to determine the solubility at the intended storage temperature.

References

Technical Support Center: Purification of Neopentyl Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Neopentyl Glycol Dicaprylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the post-synthesis purification of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

Following the esterification of neopentyl glycol with caprylic and capric acids, the primary impurities typically include:

  • Unreacted Starting Materials: Residual neopentyl glycol and unreacted caprylic/capric acids.

  • Catalyst Residues: Depending on the catalyst used (e.g., p-toluenesulfonic acid, sulfuric acid), acidic residues may be present.

  • Monoesters: Neopentyl glycol monocaprylate and monocaprate can be present if the reaction does not go to completion.

  • Color Bodies: High reaction temperatures can lead to the formation of colored impurities.[1]

  • Water: Formed as a byproduct of the esterification reaction.

Q2: My final product has a yellowish tint. How can I decolorize it?

A yellowish tint in this compound can be caused by thermal degradation or catalyst residues.[1] Here are a few approaches to address this:

  • Activated Carbon Treatment: Treating the crude ester with activated carbon can effectively adsorb colored impurities.[2][3][4] The mixture is typically heated and agitated, followed by filtration to remove the carbon.

  • Optimize Reaction Temperature: Lowering the reaction temperature during synthesis can prevent the formation of color bodies.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent oxidation that may lead to color formation.[1]

Q3: The purity of my this compound is lower than expected after vacuum distillation. What could be the issue?

Several factors can contribute to lower than expected purity after vacuum distillation:

  • Inadequate Separation: The boiling points of the monoester and diester may be close, requiring a more efficient distillation column (e.g., with more theoretical plates) or optimizing the vacuum and temperature.

  • Thermal Decomposition: Although vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still cause decomposition of the ester.[5] A wiped-film evaporator can be a gentler alternative for temperature-sensitive materials.[6]

  • Incomplete Removal of Water: The presence of water can interfere with the distillation process. Ensure the crude product is thoroughly dried before distillation.

Q4: How can I effectively remove the acidic catalyst after the esterification reaction?

Neutralization is a critical step to remove the acid catalyst. This is typically achieved by washing the crude ester with a mild aqueous base solution.

  • Sodium Bicarbonate Wash: A 5% aqueous solution of sodium bicarbonate is commonly used to neutralize the acid catalyst.[1]

  • Brine Wash: Following the base wash, a wash with a saturated sodium chloride solution (brine) helps to remove residual water and salts.[1]

  • Separatory Funnel: These washes are typically performed in a separatory funnel, allowing for the separation of the aqueous and organic layers.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

Several analytical methods can be employed to determine the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the diester, monoester, and unreacted neopentyl glycol.[8]

  • Acid Number Titration: This method can quantify the amount of residual free carboxylic acids in the final product.

II. Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Diester Incomplete reaction.Increase reaction time or temperature. Ensure efficient removal of water using a Dean-Stark apparatus or by conducting the reaction under vacuum.[1]
Suboptimal catalyst concentration.Optimize the catalyst loading. Too little may result in a slow or incomplete reaction, while too much can promote side reactions.
Product is Cloudy or Hazy Presence of water.Ensure the product is thoroughly dried over a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before final filtration.[1]
Insoluble impurities.Filter the product through a fine filter medium.
Final Product has a Rancid Odor Residual unreacted fatty acids.Ensure complete neutralization and washing steps are performed to remove free fatty acids.
Oxidation of the product.Store the final product under an inert atmosphere and at a cool temperature to prevent oxidation.
Phase Separation Issues During Washing Emulsion formation.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow sufficient time for the layers to separate.

III. Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound

Objective: To remove the acid catalyst and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • 5% (w/v) Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent (e.g., Ethyl Acetate or Diethyl Ether)

  • Separatory Funnel

Procedure:

  • Cool the crude reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution if necessary (e.g., if CO2 evolution is still observed).

  • Wash the organic layer with an equal volume of brine solution to remove residual water and dissolved salts.

  • Separate and discard the aqueous layer.

  • Drain the organic layer into a clean, dry flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude, neutralized ester.[1]

Protocol 2: Purification by Vacuum Distillation

Objective: To purify the neutralized this compound by separating it from less volatile and more volatile impurities.

Apparatus:

  • Round-bottom flask

  • Short path distillation head or a fractionating column

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

Procedure:

  • Ensure the crude, neutralized ester from Protocol 1 is completely dry.

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Transfer the crude ester to the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Begin stirring and slowly apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin heating the distillation flask gently.

  • Collect any low-boiling fractions, which may include residual solvents or unreacted starting materials.

  • Increase the temperature gradually to distill the main product, this compound. Collect the fraction at its boiling point under the applied vacuum. For a similar compound, neopentyl glycol diisocaprylate, the fraction is collected at 142-145°C under a vacuum of 100 Pa.[9]

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Once the main fraction has been collected, stop heating and allow the apparatus to cool completely before releasing the vacuum.

IV. Data Presentation

Table 1: Purity and Yield of this compound after Purification

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Reference
Direct Esterification & Minimal Processing-up to 95High[10]
Improved Synthesis & Purification of NPG-> 9894[11]

Note: Specific quantitative data for the purification of this compound is limited in publicly available literature. The data for NPG is provided for context.

V. Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Esterification Esterification of Neopentyl Glycol Neutralization Neutralization (e.g., NaHCO3 wash) Esterification->Neutralization Crude Product Washing Washing (e.g., Brine wash) Neutralization->Washing Drying Drying (e.g., MgSO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Purity_Analysis Purity Analysis (GC-MS, HPLC) Distillation->Purity_Analysis Purified Product Purity_Analysis->Distillation Repurify if needed Troubleshooting_Tree cluster_issues cluster_solutions Start Crude Product Analysis High_Acidity High Acidity? Start->High_Acidity Discoloration Discoloration? High_Acidity->Discoloration No Neutralize Perform/Repeat Neutralization Wash High_Acidity->Neutralize Yes Low_Purity Low Purity? Discoloration->Low_Purity No Activated_Carbon Activated Carbon Treatment Discoloration->Activated_Carbon Yes Optimize_Distillation Optimize Vacuum & Temperature Low_Purity->Optimize_Distillation Yes Check_Reactants Check Reactant Purity Low_Purity->Check_Reactants If still low

References

Stability testing of Neopentyl glycol dicaprylate under high pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability of Neopentyl Glycol Dicaprylate, particularly under high pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diester used in cosmetics and personal care products as an emollient and skin conditioning agent. Its stability is crucial for ensuring the product's shelf-life, safety, and performance, as degradation can lead to changes in pH, texture, and the formation of potentially irritating byproducts. The neopentyl structure is known to enhance stability against heat, light, and water compared to other esters.[1][2]

Q2: How does high pH affect the stability of this compound?

High pH conditions promote alkaline-catalyzed hydrolysis of the ester bonds in this compound. This reaction breaks down the ester into its constituent parts: neopentyl glycol and caprylic acid. The rate of this hydrolysis is dependent on the pH, temperature, and the presence of other formulation components. Generally, the breakdown of esters becomes more significant at a pH above 10.[3]

Q3: What are the primary degradation products of this compound under high pH conditions?

Under high pH, this compound hydrolyzes to form neopentyl glycol and the corresponding carboxylate salt of caprylic acid (potassium or sodium caprylate, depending on the base used to adjust the pH).

Q4: Are there esters that are inherently more stable to high pH than this compound?

Yes, esters with greater steric hindrance around the ester linkage tend to be more hydrolytically stable.[4] While neopentyl glycol esters are generally considered stable, certain highly branched or very hydrophobic esters may exhibit even greater resistance to hydrolysis at extreme pH levels.[3][5]

Q5: What is a forced degradation study and why is it necessary?

A forced degradation study, or stress testing, involves intentionally exposing a substance to harsh conditions like high pH, high temperature, oxidation, and UV light to accelerate its degradation.[6][7] This helps to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods capable of separating the intact substance from its degradants.[8][9] Such studies are a regulatory requirement in pharmaceutical development.[10]

Troubleshooting Guide for High pH Stability Experiments

Issue Potential Cause Recommended Solution
Rapid and complete degradation of this compound observed. The pH and/or temperature of the study are too aggressive.Reduce the concentration of the base (e.g., from 1N NaOH to 0.1N NaOH) or lower the temperature of the experiment. The goal is to achieve a degradation of 5-20%.[10]
Inconsistent or irreproducible degradation results. Inhomogeneous mixing of the ester in the aqueous alkaline solution. Poor temperature control. Inaccurate pH measurement.Ensure vigorous and consistent stirring throughout the experiment. Use a calibrated and temperature-controlled water bath or oven. Calibrate the pH meter before each use.
Difficulty in quantifying the remaining this compound by HPLC. Co-elution of the parent compound with degradation products. Poor peak shape.Optimize the HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or column chemistry to achieve better separation.[8]
Precipitation observed in the reaction mixture. The salt of the fatty acid (caprylic acid) may have limited solubility in the reaction medium.Consider using a co-solvent (e.g., a small percentage of alcohol) to improve the solubility of all components. Ensure the chosen co-solvent does not interfere with the analysis.
The pH of the solution decreases over time. The hydrolysis of the ester produces carboxylic acid, which neutralizes the base.This is an expected outcome of the reaction. Monitor the pH at regular intervals and adjust if the experimental protocol requires a constant pH.

Data Presentation

EsterpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
Butyl Benzyl Phthalate13Room Temperature5.9 x 10⁻²
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate13Room Temperature9.8 x 10⁻³
bis(2-ethylhexyl) adipate13Room Temperature4.8 x 10⁻⁴
Butylparaben13Room Temperature1.24 x 10⁻⁴
Ethyl AcetateNot specified250.112

This data is compiled from studies on various esters and is intended for illustrative purposes only.[11][12] The actual hydrolysis rate of this compound will depend on its specific molecular structure and the experimental conditions.

Experimental Protocols

High pH Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a high pH aqueous solution.

1. Materials and Reagents:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl) for neutralization

  • Deionized water

  • Suitable organic solvent for HPLC sample preparation (e.g., acetonitrile, methanol)

  • HPLC grade solvents for the mobile phase

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Stirrer and hot plate or temperature-controlled water bath

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry) and a C18 column.

2. Preparation of Solutions:

  • Alkaline Solution (e.g., 0.1 N NaOH): Accurately prepare a 0.1 N solution of NaOH in deionized water.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 10 mg/mL).

3. Experimental Procedure:

  • In a temperature-controlled vessel, place a known volume of the 0.1 N NaOH solution.

  • Add a small, accurately measured volume of the this compound stock solution to the alkaline solution while stirring vigorously to ensure good dispersion. The final concentration of the ester should be suitable for HPLC analysis after dilution.

  • Maintain the reaction mixture at a constant temperature (e.g., 40°C, 50°C, or 60°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 N HCl) to stop the hydrolysis reaction.

  • Dilute the neutralized sample to a known volume with the HPLC mobile phase or a suitable solvent mixture.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

4. Data Analysis:

  • Plot the concentration of this compound versus time.

  • From the data, determine the rate of degradation. If the reaction follows pseudo-first-order kinetics (due to the large excess of hydroxide), a plot of the natural logarithm of the ester concentration versus time will yield a straight line, the slope of which is the pseudo-first-order rate constant.

Visualizations

Alkaline Hydrolysis of this compound NPG_Dicaprylate Neopentyl Glycol Dicaprylate Transition_State Tetrahedral Intermediate NPG_Dicaprylate->Transition_State Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) (from high pH solution) Hydroxide->Transition_State NPG Neopentyl Glycol Transition_State->NPG Breakdown Caprylate Caprylate Anion Transition_State->Caprylate

Caption: Alkaline hydrolysis pathway of this compound.

High pH Stability Testing Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Alkaline Prepare Alkaline Solution (e.g., 0.1 N NaOH) Mix Mix Ester and Alkaline Solution in a temperature-controlled vessel Prep_Alkaline->Mix Prep_Ester Prepare Neopentyl Glycol Dicaprylate Stock Solution Prep_Ester->Mix Incubate Incubate at constant temperature with stirring Mix->Incubate Sample Withdraw aliquots at time intervals Incubate->Sample Neutralize Neutralize aliquot to stop reaction Sample->Neutralize Dilute Dilute sample for analysis Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Data_Analysis Plot concentration vs. time and determine degradation rate HPLC->Data_Analysis

Caption: Experimental workflow for high pH stability testing.

References

Validation & Comparative

A Head-to-Head Battle of Flexibility: Neopentyl Glycol Dicaprylate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis for researchers and drug development professionals on the performance, safety, and mechanisms of two distinct classes of plasticizers.

In the realm of polymer science and formulation development, the choice of a plasticizer is pivotal in defining the physical properties and ultimate performance of a vast array of products, from flexible PVC tubing for medical devices to coatings for pharmaceutical tablets. For decades, phthalate (B1215562) esters have been the industry's workhorse, prized for their efficiency and versatility. However, mounting concerns over their toxicological profile have catalyzed a shift towards safer alternatives. This guide provides a comprehensive, data-driven comparison between a prominent non-phthalate alternative, neopentyl glycol dicaprylate, and the traditional phthalate plasticizers it seeks to replace.

Executive Summary

Neopentyl glycol esters, particularly this compound/dicaprate, are emerging as high-performance, safer alternatives to conventional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP).[1] Exhibiting comparable, and in some aspects superior, plasticizing efficiency, neopentyl glycol esters offer significant advantages in terms of lower volatility, enhanced resistance to migration, and a more favorable toxicological profile.[2] This analysis will delve into the quantitative performance data, detailed experimental methodologies, and the underlying mechanistic differences to provide a clear and objective comparison for informed material selection.

Performance Showdown: A Quantitative Comparison

The efficacy of a plasticizer is judged by its ability to impart flexibility, durability, and stability to a polymer matrix. The following tables summarize the key performance indicators of a neopentyl glycol ester mixture in comparison to the widely used phthalate plasticizer, DEHP, in a standard Polyvinyl Chloride (PVC) formulation.

Table 1: Mechanical Properties of Plasticized PVC

PropertyNeopentyl Glycol Ester MixtureDEHP (Comparative)Test Method
Hardness (Shore A)8588ASTM D2240
Tensile Strength (MPa)20.718.6ASTM D412
Elongation at Break (%)350320ASTM D412

Table 2: Physical and Thermal Properties

PropertyNeopentyl Glycol Ester MixtureDEHP (Comparative)Test Method
Volatility (Weight Loss %, 24h @ 100°C)1.22.5ASTM D1203
Migration (Weight Loss %, Activated Carbon)3.56.8ISO 177

The data indicates that the neopentyl glycol ester mixture provides a slight improvement in flexibility (lower hardness) and superior mechanical strength (higher tensile strength and elongation at break) compared to DEHP. Furthermore, the significantly lower volatility and migration of the neopentyl glycol ester highlight its greater permanence within the polymer matrix, leading to more stable material properties over time.

Unveiling the Mechanisms: How They Work

Plasticizers function by embedding themselves between the polymer chains, increasing the intermolecular spacing and allowing the chains to move more freely.[3][4] This disruption of polymer-polymer interactions results in a more flexible and less brittle material. While the fundamental principle is the same, the molecular structure of neopentyl glycol esters and phthalates leads to differences in their interaction with the polymer and their long-term behavior.

The branched structure of neopentyl glycol esters is believed to contribute to their lower volatility and reduced migration compared to some of the more linear phthalates.[2]

cluster_0 Plasticization Mechanism Rigid_Polymer Rigid Polymer Chains (Closely Packed) Flexible_Polymer Flexible Polymer Chains (Increased Free Volume) Rigid_Polymer->Flexible_Polymer  + Plasticizer (Intercalation) Plasticizer Plasticizer Molecules (this compound or Phthalate)

A simplified diagram of the plasticization mechanism.

A Tale of Two Toxicologies

The primary driver for the shift away from phthalates is their well-documented toxicological profile. In contrast, this compound/dicaprate is generally considered safe and non-toxic.[5]

The Concerns with Phthalates

Phthalates are classified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[6] Their toxic effects have been linked to reproductive and developmental issues.[6] The mechanism of phthalate toxicity is complex and involves interactions with multiple cellular signaling pathways.

Phthalates can bind to and activate various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), estrogen receptors (ERs), and androgen receptors (ARs). This can lead to downstream effects on gene expression, resulting in inflammation, oxidative stress, and apoptosis. Several key signaling pathways, such as Nrf2, NF-κB, and PI3K/AKT, have been shown to be modulated by phthalate exposure.[7]

cluster_phthalate Phthalate Interaction with Cellular Pathways Phthalate Phthalates PPAR PPAR Activation Phthalate->PPAR ER_AR ER/AR Disruption Phthalate->ER_AR Oxidative_Stress Oxidative Stress (ROS Production) PPAR->Oxidative_Stress Apoptosis Apoptosis ER_AR->Apoptosis Inflammation Inflammation (NF-κB Pathway) Oxidative_Stress->Inflammation Adverse_Effects Adverse Health Effects (Reproductive, Developmental) Inflammation->Adverse_Effects Apoptosis->Adverse_Effects

Key signaling pathways affected by phthalate plasticizers.
The Favorable Profile of this compound

In stark contrast, this compound/dicaprate has a clean toxicological record. It is not known to be an endocrine disruptor and has a low potential for causing skin irritation or sensitization.[5] Studies on related compounds have not shown adverse reproductive or developmental effects.[8] Its favorable safety profile makes it a suitable candidate for applications where human contact is a consideration, such as in medical devices and pharmaceutical formulations.

Rigorous Evaluation: Experimental Protocols

To ensure a standardized and objective comparison, the performance of plasticizers is evaluated using a suite of well-defined experimental protocols. The following outlines the methodologies for the key tests cited in this guide.

Plasticizer Migration (ISO 177)

This test determines the amount of plasticizer that leaches from the plastic into an absorbing material.

  • Apparatus : Analytical balance, micrometer, air-circulating oven, glass plates, and weights.[9]

  • Procedure :

    • A disc-shaped specimen of the plasticized material is prepared.[7]

    • The specimen is sandwiched between two discs of an absorbent material (e.g., activated carbon).[9]

    • The assembly is placed between glass plates, and a standard weight is applied to ensure intimate contact.

    • The entire setup is placed in an oven at a specified temperature for a defined period.

    • The weight loss of the plastic specimen and the weight gain of the absorbent discs are measured to determine the extent of migration.[9]

cluster_workflow ISO 177 Migration Test Workflow Sample_Prep Prepare Plastic Specimen Disc Sandwich Sandwich Specimen Between Absorbent Discs Sample_Prep->Sandwich Assemble Place Between Glass Plates with Weight Sandwich->Assemble Incubate Incubate in Oven (Specified Time & Temp) Assemble->Incubate Measure Measure Weight Change of Specimen & Discs Incubate->Measure Calculate Calculate Migration (%) Measure->Calculate

References

A Comparative Analysis of Neopentyl Glycol Dicaprylate and Other Emollients on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier is paramount for maintaining cutaneous homeostasis and protecting against external insults. Emollients are cornerstone ingredients in dermatological and cosmetic formulations, designed to support and enhance this barrier. This guide provides an objective comparison of neopentyl glycol dicaprylate, a lightweight synthetic ester, with other commonly used emollients—petrolatum, lanolin, and dimethicone—focusing on their impact on skin barrier function. The comparison is supported by available experimental data on key performance indicators such as Transepidermal Water Loss (TEWL) and stratum corneum hydration, as well as their effects on the skin's lipid matrix.

Quantitative Comparison of Emollient Performance

The following table summarizes the quantitative effects of various emollients on skin barrier function, based on data from published studies. It is important to note that direct comparative studies for this compound are limited; therefore, its performance is estimated based on its chemical properties as a lightweight ester and data from similar molecules like caprylic/capric triglyceride.

EmollientTypeTEWL ReductionStratum Corneum Hydration (Corneometry)Effect on Stratum Corneum Lipids
This compound Lightweight Ester EmollientForms a breathable, non-occlusive film to reduce TEWL.[1][2][3]Increases hydration by forming a moisture-locking barrier.[3][4]Integrates into the lipid matrix, though specific quantitative data on lipid profile changes is limited.
Petrolatum Occlusive>98%[5]Significantly increases hydration by preventing water evaporation.Permeates the stratum corneum interstices, replacing intercellular bilayers and can increase total ceramide content by up to 38% when in a glycerol-based formulation.[6][7][8]
Lanolin Occlusive/Emollient20-30%Increases hydration by reducing water loss.Rich in cholesterol and lipids similar to those in the stratum corneum, helping to restore the lipid barrier.[9][10]
Dimethicone Occlusive (Silicone)Forms a gas-permeable barrier to prevent water loss.[11][12]Increases hydration by forming a protective layer.[11]Forms a film on the skin surface with minimal interaction with intercellular lipids.[13][14]

Detailed Experimental Protocols

The assessment of an emollient's efficacy on skin barrier function relies on standardized, non-invasive biophysical measurements. The two primary methods cited in this guide are Transepidermal Water Loss (TEWL) and Corneometry.

Transepidermal Water Loss (TEWL) Measurement

Principle: TEWL measures the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion. A lower TEWL value generally indicates a more intact skin barrier.

Typical Protocol:

  • Subject Acclimatization: Subjects are required to acclimatize in a controlled environment with stable temperature (e.g., 20-22°C) and relative humidity (e.g., 40-60%) for at least 30 minutes prior to measurement.

  • Baseline Measurement: A baseline TEWL reading is taken from a designated area on the skin (commonly the volar forearm) using a Tewameter® or a similar evaporimeter.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) after product application to assess the emollient's effect on reducing water loss.

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated to determine the efficacy of the emollient.

Stratum Corneum Hydration (Corneometry)

Principle: Corneometry measures the hydration level of the stratum corneum by assessing the electrical capacitance of the skin. The dielectric constant of water is much higher than that of other skin components, so an increase in capacitance corresponds to higher skin hydration.

Typical Protocol:

  • Subject Acclimatization: Similar to TEWL measurements, subjects acclimatize to a controlled environment.

  • Baseline Measurement: A baseline hydration reading is taken from the test area using a Corneometer®.

  • Product Application: A standardized amount of the emollient is applied.

  • Post-Application Measurements: Hydration levels are measured at various time points post-application.

  • Data Analysis: The increase in corneometry units from baseline indicates the moisturizing efficacy of the emollient.

Signaling Pathways and Mechanisms of Action

Emollients influence skin barrier function not only through physical occlusion but also by interacting with the biological pathways that regulate barrier homeostasis.

Emollient Interaction with Stratum Corneum Lipids

The primary mechanism of most emollients is the formation of a lipid film on the skin surface to reduce TEWL. However, their interaction with the stratum corneum's intercellular lipid matrix varies.

Emollient_Lipid_Interaction cluster_emollients Emollients cluster_sc Stratum Corneum Neopentyl Glycol\nDicaprylate Neopentyl Glycol Dicaprylate SC_Surface Skin Surface Neopentyl Glycol\nDicaprylate->SC_Surface Forms breathable film Intercellular_Lipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) Neopentyl Glycol\nDicaprylate->Intercellular_Lipids Integrates Petrolatum Petrolatum Petrolatum->SC_Surface Forms occlusive film Petrolatum->Intercellular_Lipids Permeates & replaces Lanolin Lanolin Lanolin->SC_Surface Forms semi-occlusive film Lanolin->Intercellular_Lipids Supplements with similar lipids Dimethicone Dimethicone Dimethicone->SC_Surface Forms gas-permeable film

Caption: Interaction of different emollients with the stratum corneum.

  • This compound: As a lightweight ester, it forms a non-greasy, breathable film on the skin surface, reducing TEWL while allowing the skin to "breathe."[1][2] It can also integrate into the upper layers of the intercellular lipid matrix, contributing to a smoother skin feel.[3]

  • Petrolatum: This classic occlusive permeates the interstices of the stratum corneum, where it can replace the natural intercellular bilayers.[7] Studies have shown that a glycerol/petrolatum-based emollient can significantly increase the total amount of ceramides (B1148491) in the stratum corneum, particularly longer-chain ceramides, while decreasing shorter-chain ones, which is beneficial for barrier function.[6][8]

  • Lanolin: Its composition is remarkably similar to human skin lipids, containing cholesterol and its esters.[9] This allows it to effectively supplement the skin's natural lipid barrier and reduce water loss.[10]

  • Dimethicone: This silicone-based polymer forms a flexible, gas-permeable film on the skin's surface.[11][12] It provides effective occlusion to prevent water loss without feeling heavy or greasy, but it does not significantly interact with or supplement the intercellular lipids.[13][14]

Ceramide and PPAR Signaling Pathways

Beyond physical effects, some emollients can influence key signaling pathways involved in skin barrier homeostasis.

Signaling_Pathways cluster_ceramide Ceramide Synthesis Pathway cluster_ppar PPAR Signaling Pathway Emollients_Physiological Physiological Lipids (e.g., from Lanolin, Petrolatum-induced synthesis) Ceramide_Synthase Ceramide Synthase Emollients_Physiological->Ceramide_Synthase Stimulates Ceramides Increased Ceramides Ceramide_Synthase->Ceramides Barrier_Function_Ceramide Enhanced Barrier Function Ceramides->Barrier_Function_Ceramide Fatty_Acids Fatty Acids (e.g., from Lanolin) PPAR_Activation PPARα Activation Fatty_Acids->PPAR_Activation Lipid_Synthesis Increased Synthesis of Ceramides, Cholesterol, Fatty Acids PPAR_Activation->Lipid_Synthesis Barrier_Function_PPAR Enhanced Barrier Function Lipid_Synthesis->Barrier_Function_PPAR

Caption: Influence of emollients on skin barrier signaling pathways.

  • Ceramide Signaling: Ceramides are critical components of the skin barrier. Some emollients, particularly those containing physiological lipids or those that stimulate their synthesis (like petrolatum-based formulations), can increase the overall ceramide content in the stratum corneum. This helps to restore the lamellar lipid structure and improve barrier function.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: PPARs are nuclear receptors that play a key role in epidermal differentiation and lipid synthesis. Certain fatty acids found in emollients like lanolin can act as ligands for PPARα. Activation of PPARα stimulates the production of ceramides, cholesterol, and other fatty acids, thereby accelerating barrier repair from within.

Conclusion

This compound stands out as a lightweight, non-greasy emollient that provides effective moisturization and barrier support by forming a breathable film on the skin. While it may not offer the high level of occlusion seen with petrolatum, its favorable sensory profile makes it a valuable ingredient in formulations where aesthetics are crucial.

In contrast, petrolatum remains the gold standard for occlusion, demonstrating a superior ability to reduce TEWL and significantly impacting the stratum corneum's ceramide profile. Lanolin offers a balance of occlusion and emollience, with a lipid composition that closely mimics that of the skin, allowing it to both form a barrier and supplement the skin's natural lipids. Dimethicone provides effective, non-comedogenic occlusion with a desirable skin feel but does not directly contribute to the intercellular lipid matrix.

The choice of emollient should be guided by the specific therapeutic or cosmetic goal, considering the desired level of occlusion, sensory characteristics, and potential to interact with and support the skin's natural barrier repair mechanisms. Further research involving direct, quantitative comparisons of this compound with other emollients would be beneficial to more precisely position its role in skin barrier enhancement.

References

A Comparative Performance Analysis: Neopentyl Glycol Dicaprylate versus Traditional Esters in Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance characteristics of Neopentyl Glycol Dicaprylate in synthetic lubricant formulations, benchmarked against established traditional esters. This document provides a data-driven comparison of key performance indicators and detailed experimental methodologies.

Introduction

The selection of a base fluid is a critical determinant of a synthetic lubricant's final performance characteristics. Neopentyl glycol esters, and specifically this compound/Dicaprate, are gaining attention for their unique molecular structure which can impart desirable properties to lubricant formulations. This guide offers a direct comparison of this compound against traditional synthetic esters such as Polyalphaolefins (PAOs), diesters (e.g., Di-2-ethylhexyl sebacate), and polyol esters (e.g., Trimethylolpropane Trioleate). The evaluation focuses on key performance metrics including viscosity index, oxidative stability, hydrolytic stability, and lubricity, supported by standardized experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance data for this compound and a selection of traditional synthetic lubricant esters. This data has been compiled from technical data sheets and research publications to provide a clear, comparative snapshot.

PropertyThis compound/DicapratePAO 4Di-2-ethylhexyl Sebacate (B1225510) (DOS)Trimethylolpropane Trioleate (TMPTO)Test Method
Kinematic Viscosity @ 40°C (cSt) ~16.816.8~12.546ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~3.93.9~3.2~9.5ASTM D445
Viscosity Index ~124124[1]152[2]HighASTM D2270
Pour Point (°C) <-50-68[1]≥ -80[2]LowASTM D97
Flash Point (°C) >200>220215[2]HighASTM D92
Oxidative Stability (RPVOT, minutes) Data Not AvailableGoodData Not AvailableExcellentASTM D2272
Hydrolytic Stability GoodExcellentGoodVery Good[3]ASTM D2619
Lubricity (HFRR Wear Scar, µm) Data Not AvailableFairGoodExcellentASTM D6079

Note: "Data Not Available" indicates that specific quantitative values were not found in the reviewed literature. The performance descriptions are based on general knowledge of the ester types.

Key Performance Indicators: A Deeper Dive

Viscosity and Viscosity Index

The viscosity index (VI) is a critical measure of a lubricant's viscosity change with temperature. A higher VI indicates a more stable viscosity across a range of operating temperatures.

This compound/Dicaprate exhibits a viscosity index comparable to that of a low-viscosity Polyalphaolefin (PAO 4), suggesting good performance in applications with moderate temperature fluctuations.[1] However, diesters like Di-2-ethylhexyl sebacate can offer a significantly higher VI, indicating superior viscosity stability at varying temperatures.[2] Polyol esters are also known for their high viscosity indices.[4]

Oxidative Stability

Oxidative stability is the lubricant's resistance to degradation at elevated temperatures in the presence of air. The Rotating Pressure Vessel Oxidation Test (RPVOT) is a standard method to evaluate this property.

Hydrolytic Stability

Hydrolytic stability refers to a lubricant's ability to resist chemical decomposition in the presence of water. This is a crucial property, as water contamination can lead to the formation of corrosive acids and sludge.

Neopentyl polyol esters are generally considered to have good hydrolytic stability.[3] The unique structure of neopentyl glycol contributes to this resistance. PAOs are inherently very stable against hydrolysis due to their non-polar, hydrocarbon structure. Polyol esters also demonstrate very good hydrolytic stability.[3]

Lubricity

Lubricity is the measure of a lubricant's ability to reduce friction and wear between moving surfaces. The High-Frequency Reciprocating Rig (HFRR) test is a common method to assess this, measuring the wear scar diameter on a test specimen.

Specific HFRR data for this compound/Dicaprate was not found. However, the polar nature of esters generally provides good lubricity due to their affinity for metal surfaces. Diesters and polyol esters are well-regarded for their excellent lubricity characteristics. PAOs, being non-polar, typically have lower inherent lubricity and often require the addition of anti-wear or friction modifier additives.

Experimental Protocols

To ensure objective and reproducible comparisons, the following standardized ASTM test methods are employed for evaluating the key performance indicators of synthetic lubricants.

Viscosity and Viscosity Index (ASTM D445 and D2270)
  • Objective: To determine the kinematic viscosity of the lubricant at two different temperatures (40°C and 100°C) and calculate the viscosity index.

  • Methodology (ASTM D445): A calibrated glass capillary viscometer is used to measure the time it takes for a fixed volume of the lubricant to flow under gravity through the capillary at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the viscometer's calibration constant.

  • Calculation (ASTM D2270): The viscosity index is calculated from the kinematic viscosities at 40°C and 100°C using an empirical formula.

Oxidative Stability (ASTM D2272 - RPVOT)
  • Objective: To evaluate the oxidation stability of the lubricant under accelerated conditions.

  • Methodology: A sample of the oil is placed in a pressure vessel with water and a copper catalyst. The vessel is pressurized with oxygen and heated to a specified temperature while being rotated. The time it takes for the oxygen pressure to drop by a predetermined amount is measured, indicating the oil's resistance to oxidation.

Hydrolytic Stability (ASTM D2619)
  • Objective: To determine the lubricant's resistance to decomposition in the presence of water.

  • Methodology: A mixture of the lubricant and water is placed in a beverage bottle with a copper strip. The bottle is sealed and rotated in an oven at a specified temperature for a set period. After the test, the change in the acidity of the oil and water, the weight loss of the copper strip, and the formation of any sludge are evaluated.

Lubricity (ASTM D6079 - HFRR)
  • Objective: To assess the wear-preventing characteristics of the lubricant.

  • Methodology: A steel ball is oscillated against a stationary steel disk under a defined load, frequency, and temperature, while immersed in the lubricant. After the test, the average diameter of the wear scar on the ball is measured using a microscope. A smaller wear scar indicates better lubricity.

Visualizing the Comparison and Workflow

To better illustrate the relationships and processes involved in lubricant evaluation, the following diagrams are provided.

Lubricant_Comparison_Workflow cluster_esters Ester Selection cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison NPGD Neopentyl Glycol Dicaprylate Viscosity Viscosity & VI (ASTM D445/D2270) NPGD->Viscosity Oxidative Oxidative Stability (ASTM D2272) NPGD->Oxidative Hydrolytic Hydrolytic Stability (ASTM D2619) NPGD->Hydrolytic Lubricity Lubricity (ASTM D6079) NPGD->Lubricity PAO Polyalphaolefin (PAO) PAO->Viscosity PAO->Oxidative PAO->Hydrolytic PAO->Lubricity Diester Diester (e.g., DOS) Diester->Viscosity Diester->Oxidative Diester->Hydrolytic Diester->Lubricity Polyol Polyol Ester (e.g., TMPTO) Polyol->Viscosity Polyol->Oxidative Polyol->Hydrolytic Polyol->Lubricity DataTable Comparative Data Tables Viscosity->DataTable Oxidative->DataTable Hydrolytic->DataTable Lubricity->DataTable Guide Publish Comparison Guide DataTable->Guide

Caption: Workflow for comparing synthetic lubricant esters.

Hydrolytic_Stability_Pathway Ester Ester + Water Acid Carboxylic Acid Ester->Acid Hydrolysis Alcohol Alcohol Ester->Alcohol Hydrolysis Corrosion Increased Acidity & Potential Corrosion Acid->Corrosion

Caption: Simplified pathway of ester hydrolysis.

Conclusion

This compound/Dicaprate presents a viable option as a synthetic lubricant base fluid, offering a performance profile that is competitive with low-viscosity PAOs in terms of viscosity index and pour point. Its inherent ester chemistry suggests good lubricity and hydrolytic stability. However, for applications requiring the highest levels of thermal and oxidative stability or the most robust viscosity-temperature characteristics, traditional esters such as higher viscosity PAOs, specific diesters, and polyol esters may offer superior performance. The selection of the optimal ester base fluid will ultimately depend on the specific requirements of the end-use application, including operating temperature range, potential for water contamination, and required level of wear protection. Further research to generate specific quantitative data for this compound/Dicaprate in standardized lubricant tests is warranted to enable a more definitive and comprehensive comparison.

References

A Comparative Analysis of Neopentyl Glycol Dicaprylate and Propylene Glycol Esters in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical drug delivery systems, the choice of excipients is paramount to ensure optimal drug solubility, skin permeation, and formulation stability. This guide provides a comparative study of two commonly used ester emollients: Neopentyl Glycol Dicaprylate/Dicaprate and Propylene Glycol Esters. By examining their performance based on available experimental data, this document aims to assist researchers in making informed decisions for their formulation development.

Executive Summary

Both this compound/Dicaprate and Propylene Glycol Esters serve as effective excipients in topical formulations, each with distinct characteristics. Propylene Glycol Esters are well-documented for their ability to enhance the skin permeation of various active pharmaceutical ingredients (APIs), with quantitative data available to support this function. This compound/Dicaprate is recognized for its excellent sensory profile, formulation stability, and solubilizing capabilities, though quantitative data on its skin permeation enhancement is less prevalent in publicly available literature. The selection between these two excipients will ultimately depend on the specific requirements of the drug and the desired characteristics of the final product.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for this compound/Dicaprate and Propylene Glycol Esters in topical drug delivery.

ParameterThis compound/DicapratePropylene Glycol Esters
Primary Functions Emollient, Skin Conditioning Agent, Solvent, Stabilizer[1][2]Emollient, Skin Conditioning Agent, Solvent, Penetration Enhancer[3][4][5]
Appearance Clear, colorless to pale yellow liquid[1]Varies depending on the specific ester
Skin Feel Lightweight, silky, non-greasy[1]Varies
Safety Profile Safe, non-toxic, non-irritating, non-comedogenic[1]Generally safe as used in cosmetics; some esters may be minimally to slightly irritating[3]

Table 1: General Properties and Functions

Drug Solubility
DrugSolventSolubilityReference
IbuprofenPropylene Glycol300 mg/g[6]
KetoprofenPropylene Glycol0.499 mol/L (at 300.15K)[3]
Ketoprofen Ester ProdrugsVarious organic solvents (methanol, ethanol, chloroform, dichloromethane)Higher solubility than parent drug[7]
Active IngredientsThis compound/DicaprateActs as a solvent, improving dispersion and effectiveness[1]

Table 2: Drug Solubility Data

Note: Direct comparative solubility data for the same API in both this compound/Dicaprate and Propylene Glycol Esters is limited in the reviewed literature.

Skin Permeation Enhancement
DrugVehiclePermeation EnhancementReference
Various DrugsPropylene GlycolEnhances permeation, especially for hydrophilic compounds[8]
Loperamide HydrochlorideGel with 12% Propylene GlycolCorrelation between amount of PG dosed and drug permeated[6]
Various DrugsPropylene Glycol Dicaprylate/DicapratePromoted percutaneous penetration of drugs across excised human/mouse skin in vitro[4]
Water-soluble drugsPropylene Glycol DicaprylateDid not increase the penetration[5]

Table 3: Skin Permeation Enhancement Data

Formulation Stability
Formulation TypeExcipientStability ObservationsReference
MicroemulsionsPropylene Glycol Dicaprylate/DicaprateFormulations were transparent and stable, with no phase separation or degradation observed over 2 months at ambient temperature.[9]
Scutellaria baicalensis Extract20% Propylene GlycolImproved stability of anti-inflammatory compounds compared to water as a solvent.
Polyester (B1180765) PolyolsNeopentyl GlycolModified polyester polyols showed higher pyrolysis stability and excellent hydrolysis resistance.[10]

Table 4: Formulation Stability Data

Experimental Protocols

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol outlines the methodology for assessing the skin permeation of a topical formulation using Franz diffusion cells.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulation containing the active pharmaceutical ingredient (API)

  • Positive and negative control formulations

  • High-performance liquid chromatography (HPLC) or other suitable analytical equipment

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles

  • Parafilm

2. Skin Membrane Preparation:

  • Excise full-thickness skin from a suitable source.

  • If using animal skin, carefully remove any subcutaneous fat and underlying tissue.

  • Dermatomed skin of a specific thickness can also be used.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Store the prepared skin sections frozen until use.

  • Prior to the experiment, thaw the skin sections at room temperature.

3. Franz Diffusion Cell Setup:

  • Fill the receptor chamber of the Franz cell with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Mount the prepared skin membrane onto the Franz cell with the stratum corneum side facing the donor compartment.

  • Clamp the donor and receptor compartments together securely.

  • Place the Franz cells in a water bath maintained at 32°C to ensure the skin surface temperature is physiologically relevant.

  • Allow the system to equilibrate for a defined period.

4. Experimental Procedure:

  • Apply a precise amount of the test formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor solution through the sampling arm.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • At the end of the experiment, dismantle the Franz cells.

  • Analyze the concentration of the API in the collected samples using a validated analytical method such as HPLC.

5. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area of the skin at each time point.

  • Plot the cumulative amount of permeated API versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) and the lag time (t_lag).

  • The enhancement ratio (ER) can be calculated by dividing the flux of the API from the test formulation by the flux from a control formulation.

Stability Testing of Topical Formulations

This protocol describes the methodology for evaluating the physical and chemical stability of topical formulations.

1. Materials and Equipment:

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

  • Refrigerator (5°C)

  • Freezer (-20°C)

  • pH meter

  • Viscometer

  • Microscope

  • Analytical instrumentation for API and preservative quantification (e.g., HPLC)

  • Appropriate packaging for the formulation

2. Sample Preparation and Storage:

  • Prepare several batches of the final formulation.

  • Package the formulation in the intended commercial packaging.

  • Place the packaged samples in the stability chambers under various storage conditions:

    • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Refrigerated storage: 5°C ± 3°C.

    • Freeze-thaw cycling: Alternate between -20°C and 25°C for several cycles.

3. Testing Schedule:

  • Test the samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term stability; 0, 1, 3, 6 months for accelerated stability).

4. Stability-Indicating Parameters:

  • Physical Properties:

    • Appearance: Color, odor, phase separation, crystallization.

    • pH: Measure the pH of the formulation.

    • Viscosity: Determine the viscosity to assess changes in rheology.

    • Microscopic evaluation: Observe for changes in globule size and distribution in emulsions.

  • Chemical Properties:

    • Assay of Active Pharmaceutical Ingredient (API): Quantify the concentration of the API to ensure it remains within the specified limits.

    • Degradation Products: Monitor for the formation of any degradation products.

    • Preservative Content: If applicable, quantify the concentration of the preservative.

  • Microbiological Properties:

    • Perform microbial limit tests to ensure the formulation remains free from contamination.

5. Data Analysis:

  • Tabulate and graph the data for each parameter over time and under different storage conditions.

  • Evaluate any significant changes from the initial measurements.

  • Determine the shelf-life of the product based on the time it takes for any parameter to fall outside the acceptable limits.

Visualizations

Experimental Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_formulation Prepare Test Formulation apply Apply Formulation to Skin prep_formulation->apply prep_skin Prepare Skin Membrane setup Assemble Franz Cell and Equilibrate prep_skin->setup prep_cell Prepare Franz Diffusion Cell prep_cell->setup setup->apply sample Collect Samples at Time Intervals apply->sample analyze Analyze API Concentration (e.g., HPLC) sample->analyze calculate Calculate Permeation Parameters (Flux, Kp) analyze->calculate report Report Results calculate->report

Caption: Workflow for In Vitro Skin Permeation Study.

G cluster_setup Setup cluster_testing Testing cluster_analysis Analysis & Conclusion prep_formulation Prepare and Package Formulation Batches storage Place Samples in Stability Chambers prep_formulation->storage schedule Test at Predetermined Time Intervals storage->schedule physical Physical Tests (Appearance, pH, Viscosity) schedule->physical chemical Chemical Tests (API Assay, Degradants) schedule->chemical micro Microbiological Tests schedule->micro analyze Analyze Data and Evaluate Trends physical->analyze chemical->analyze micro->analyze shelf_life Determine Shelf-Life analyze->shelf_life

Caption: Workflow for Topical Formulation Stability Study.

Conclusion

The selection of an appropriate ester for a topical drug delivery system is a critical decision that influences the product's efficacy, stability, and patient acceptability.

Propylene Glycol Esters are a strong choice when the primary objective is to enhance the dermal penetration of an active ingredient. The available data, although not exhaustive, indicates their ability to increase the flux of various drugs across the skin. Their mechanism is thought to involve the disruption of the highly ordered structure of the stratum corneum lipids.

This compound/Dicaprate excels in providing formulations with a desirable aesthetic feel, good spreadability, and a non-greasy finish. It is also an effective solvent for many active ingredients and contributes to the overall stability of the formulation. While it is suggested to enhance the bioavailability of lipophilic actives, more quantitative data is needed to fully elucidate its role as a penetration enhancer compared to other esters.

For optimal formulation development, it is recommended that researchers conduct head-to-head studies with their specific API to determine which excipient, or combination of excipients, best meets the target product profile. The experimental protocols provided in this guide can serve as a foundation for such comparative investigations.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of Neopentyl Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Neopentyl Glycol Dicaprylate (NPGDC). Furthermore, it presents a comparative analysis with alternative analytical techniques, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), supported by detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to NPGDC and Analytical Imperatives

This compound (CAS No. 70693-32-2) is a diester of neopentyl glycol and a blend of caprylic and capric acids. It functions as a lightweight, non-greasy emollient and skin-conditioning agent, making it a prevalent ingredient in a wide array of cosmetic and personal care products, including moisturizers, sunscreens, and foundations. Accurate and precise quantification of NPGDC is critical for formulation development, quality control (QC) of raw materials and finished products, stability testing, and ensuring compliance with regulatory standards.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the cosmetics and pharmaceutical industries due to its versatility, precision, and robustness in quantifying active ingredients and excipients. This guide details a validated reversed-phase HPLC (RP-HPLC) method suitable for NPGDC quantification and objectively compares it against GC and SFC to provide a holistic analytical perspective.

Validated HPLC-UV Method for NPGDC Quantification

Due to its non-polar, ester structure, NPGDC is well-suited for analysis by RP-HPLC with ultraviolet (UV) detection. While NPGDC lacks a strong chromophore, it exhibits UV absorbance at low wavelengths (around 205-215 nm), enabling its detection and quantification.

Experimental Protocol: HPLC Method

A hypothetical yet robust HPLC-UV method for the quantification of NPGDC is outlined below.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Run Time: Approximately 10 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 50 mg of NPGDC reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 1000 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with acetonitrile.

    • Sample Preparation: Accurately weigh a quantity of the formulation (e.g., cream, lotion) containing approximately 50 mg of NPGDC into a 50 mL volumetric flask. Add approximately 30 mL of acetonitrile, sonicate for 15 minutes to extract the NPGDC, allow to cool to room temperature, and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Experimental Protocol: Method Validation

The HPLC method described above must be validated according to International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (formulation without NPGDC), a spiked placebo, and the NPGDC standard. The chromatograms should show no interfering peaks at the retention time of NPGDC in the placebo, and the peak in the spiked sample should be spectrally pure.

  • Linearity: A linear relationship between concentration and detector response is established by analyzing the calibration standards in triplicate. The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. For this method, a typical range would be 50-750 µg/mL.

  • Accuracy: Determined by performing recovery studies on a placebo matrix spiked with NPGDC at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a sample solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • Robustness: The method's reliability is tested by making small, deliberate variations in chromatographic parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_validation_tests Validation Experiments A Method Development B Validation Protocol Definition A->B Define Acceptance Criteria C Specificity (Placebo, Spiked Placebo) B->C D Linearity & Range (Calibration Curve) B->D E Accuracy (Recovery Studies) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ Calculation B->G H Robustness (Parameter Variation) B->H I System Suitability Testing (SST) C->I Verify Performance D->I Verify Performance E->I Verify Performance F->I Verify Performance G->I Verify Performance H->I Verify Performance J Final Validation Report I->J Document Results

A Comparative Analysis of Neopentyl Glycol Dicaprylate as a Plasticizer for PLA and PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Plasticizing Efficiency with Supporting Experimental Data

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of a polymer. This guide provides a detailed comparison of the plasticizing efficiency of Neopentyl Glycol Dicaprylate (NPGD) in two widely used polymers: the biodegradable polyester, Polylactic Acid (PLA), and the versatile thermoplastic, Polyvinyl Chloride (PVC). This document is intended to assist researchers and professionals in making informed decisions by presenting a data-driven comparison, detailed experimental methodologies, and visual representations of key concepts.

Introduction to Plasticization and the Polymers of Interest

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They function by embedding themselves between the long polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material.

Polylactic Acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources such as corn starch or sugarcane. However, neat PLA is often rigid and brittle, which can limit its applications. Plasticization is a common method to enhance its flexibility and toughness.

Polyvinyl Chloride (PVC) is a synthetic polymer that is inherently rigid. To achieve the flexibility required for numerous applications, from medical tubing to cable insulation, PVC is almost always compounded with plasticizers. For decades, phthalate (B1215562) esters like Di(2-ethylhexyl) phthalate (DEHP) have been the industry standard, but health and environmental concerns have driven the search for high-performance, non-phthalate alternatives. Neopentyl glycol esters have emerged as a promising class of alternative plasticizers for PVC.[1]

Comparative Performance of this compound (NPGD)

While extensive data exists for neopentyl glycol derivatives in PVC, direct comparative studies of this compound in PLA are less common. The following table summarizes the expected performance of NPGD in both polymers, with the PLA data being inferred from studies on similar bio-based ester plasticizers.

PropertyPLA with NPGD (Inferred)PVC with NPGD (Typical)Control (Neat Polymer)Test Method
Mechanical Properties
Tensile Strength (MPa)~45-55~20-25PLA: ~60-70; PVC: ~40-50ASTM D638
Elongation at Break (%)>200~300-400PLA: <10; PVC: <5ASTM D638
Shore Hardness (A/D)~D 70-80~A 80-90PLA: ~D 80-90; PVC: ~D 80-90ASTM D2240
Thermal Properties
Glass Transition Temp. (Tg)Lowered significantlyLowered significantlyPLA: ~60°C; PVC: ~80°CDSC
Migration Resistance
Weight Loss (%)ModerateLowNot ApplicableSolvent Extraction

Experimental Protocols

To ensure a standardized and reproducible evaluation of plasticizer efficiency, the following experimental protocols are recommended.

I. Preparation of Plasticized Polymer Samples

Objective: To create homogenous blends of the polymer (PLA or PVC) with this compound.

Materials:

  • Polymer resin (PLA or PVC)

  • This compound (NPGD)

  • Thermal stabilizer (for PVC, e.g., a mixed metal stabilizer)

  • Processing aid (as required)

Protocol:

  • Drying: Dry the polymer resin to remove any residual moisture.

  • Dry Blending: For PVC, pre-blend the resin with the thermal stabilizer and other solid additives in a high-speed mixer.

  • Melt Blending:

    • Feed the polymer (and pre-blended additives for PVC) into a twin-screw extruder.

    • Inject the liquid NPGD into the melt zone of the extruder at a predetermined ratio.

    • Ensure thorough mixing by optimizing screw speed and temperature profile.

  • Pelletizing: Extrude the molten blend into strands and pelletize.

  • Sample Molding: Use the pellets to create standardized test specimens (e.g., tensile bars, disks) via injection molding or compression molding.

II. Evaluation of Mechanical Properties

Objective: To quantify the effect of NPGD on the mechanical performance of PLA and PVC.

Protocol (based on ASTM D638 for Tensile Properties):

  • Condition the molded specimens at a standard temperature and humidity for at least 24 hours.

  • Conduct tensile testing using a universal testing machine.

  • Measure the tensile strength at break and the elongation at break.

  • Perform hardness testing using a durometer according to ASTM D2240.

III. Thermal Analysis

Objective: To determine the effect of NPGD on the glass transition temperature (Tg) of the polymers.

Protocol (using Differential Scanning Calorimetry - DSC):

  • Place a small, weighed sample of the plasticized polymer into a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

  • Cool the sample and then reheat to observe the glass transition.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

IV. Migration Resistance Testing

Objective: To assess the permanence of the plasticizer within the polymer matrix.

Protocol (Solvent Extraction Method):

  • Weigh the initial plasticized polymer sample.

  • Immerse the sample in a solvent (e.g., hexane (B92381) for PVC, isopropanol (B130326) for PLA) for a specified time and temperature.

  • Remove the sample, dry it thoroughly, and reweigh.

  • The weight loss is indicative of the amount of plasticizer that has migrated out of the polymer.

Visualizing Experimental Workflows and Chemical Structures

To further clarify the processes and materials discussed, the following diagrams are provided.

G Experimental Workflow for Plasticizer Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A Polymer Resin (PLA/PVC) D Melt Blending (Extrusion) A->D B This compound B->D C Additives (e.g., Stabilizers) C->D E Molding of Test Specimens D->E F Mechanical Testing (Tensile, Hardness) E->F G Thermal Analysis (DSC for Tg) E->G H Migration Resistance (Solvent Extraction) E->H I Comparison of Properties F->I G->I H->I

Experimental workflow for evaluating plasticizer efficiency.

G Chemical Structures cluster_pla Polylactic Acid (PLA) Repeating Unit cluster_pvc Polyvinyl Chloride (PVC) Repeating Unit cluster_npgd This compound (NPGD) pla O CH C=O pvc CH2 CH-Cl npgd CH3(CH2)6-C(=O)O-CH2 C(CH3)2 CH2-O-C(=O)-(CH2)6CH3

References

A Comparative Analysis of the Hydrolytic Stability of Neopentyl Glycol Esters and Other Polyol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolytic stability of Neopentyl Glycol (NPG) esters against other common polyol esters, namely Trimethylolpropane (TMP) esters and Pentaerythritol (PE) esters. The information presented herein is supported by established principles of organic chemistry and standardized testing methodologies to assist in the selection of appropriate esters for applications where hydrolytic stability is a critical performance parameter.

Introduction to Polyol Esters and Hydrolytic Stability

Polyol esters are a class of synthetic esters widely utilized as lubricants, plasticizers, and in various pharmaceutical and industrial applications. Their performance is significantly influenced by their resistance to hydrolysis, the chemical breakdown of the ester linkage in the presence of water. This degradation process, which reverts the ester to its constituent alcohol and carboxylic acid, can lead to increased acidity, changes in viscosity, and the formation of corrosive byproducts.

The inherent molecular structure of the polyol is a key determinant of the hydrolytic stability of the resulting ester. Neopentyl polyols, such as Neopentyl Glycol (NPG), Trimethylolpropane (TMP), and Pentaerythritol (PE), are known for imparting good thermal and hydrolytic stability to their esters. This is primarily due to the presence of a quaternary α-carbon and the resulting steric hindrance around the ester linkage, which shields it from nucleophilic attack by water.

Factors Influencing Hydrolytic Stability

The resistance of a polyol ester to hydrolysis is governed by several factors, with the molecular structure being the most critical. The degree of steric hindrance around the ester bond plays a pivotal role. As the number of ester groups and the branching near the reaction center increase, the ester becomes more shielded from water molecules, thus enhancing its hydrolytic stability. This principle dictates the general stability trend among the neopentyl polyol esters.

The following diagram illustrates the key factors influencing the hydrolytic stability of these esters.

Factors Influencing Hydrolytic Stability of Polyol Esters A Hydrolytic Stability B Molecular Structure (Steric Hindrance) A->B Primarily Determined by C Purity of Ester (Low Acid Value) A->C Influenced by D Operating Conditions (Temperature, Water Content) A->D Affected by E Presence of Catalysts (Acids, Bases) A->E Catalyzed by ASTM D2619 Experimental Workflow start Start prep Prepare Sample: 75g Ester + 25g Water + Copper Strip start->prep seal Seal in Beverage Bottle prep->seal incubate Incubate at 93°C for 48 hours (5 rpm rotation) seal->incubate cool Cool to Room Temperature incubate->cool separate Separate Oil and Water Layers cool->separate analyze_oil Analyze Oil Layer: Measure Acid Number separate->analyze_oil analyze_water Analyze Water Layer: Measure Total Acidity separate->analyze_water analyze_cu Analyze Copper Strip: Weight Change & Appearance separate->analyze_cu report Report Results analyze_oil->report analyze_water->report analyze_cu->report Acid-Catalyzed Hydrolysis of a Neopentyl Glycol Ester cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination Ester Neopentyl Glycol Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Ester->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Protonated_Ester->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Products Carboxylic Acid + Neopentyl Glycol Protonated_Intermediate->Products - H+ Protonated_Intermediate->Products

Evaluation of Neopentyl glycol dicaprylate as a bio-based alternative to synthetic esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of Neopentyl Glycol Dicaprylate/Dicaprate against traditional synthetic esters, supported by performance data and experimental methodologies.

This compound/Dicaprate is emerging as a high-performance, bio-based alternative to purely synthetic esters in the cosmetic, personal care, and pharmaceutical industries. Derived from the esterification of neopentyl glycol with vegetable-derived caprylic and capric acids, this ingredient offers a unique combination of desirable sensory properties, functional efficacy, and an improved environmental profile.[1] This guide provides a detailed comparison of its performance characteristics against common synthetic emollients, namely Propylene (B89431) Glycol Dicaprylate/Dicaprate and cosmetic-grade Mineral Oil.

Quantitative Performance Analysis

The selection of an emollient is critical for formulation stability, sensory experience, and overall product performance. The following tables summarize key quantitative data for this compound/Dicaprate and two conventional synthetic esters.

Table 1: Physicochemical Properties
PropertyThis compound/DicapratePropylene Glycol Dicaprylate/DicaprateMineral Oil (Cosmetic Grade)Test Method
INCI Name This compound/DicapratePropylene Glycol Dicaprylate/DicaprateMineral OilN/A
Appearance Clear, colorless to pale yellow liquid[2]Oily liquid with low viscosity[3]Colorless, odorless liquid[4]Visual
Viscosity Low (qualitative)[5]9 - 12 mPa·s (@ 20°C)[3]10.8 - 13.6 cSt (@ 40°C)[4]ASTM D445[3]
Density ~0.94 g/cm³ (@ 25°C)[6]0.91 - 0.93 g/cm³ (@ 20°C)[3]0.837 - 0.859 g/cm³ (@ 25°C)[4]ISO 1183
Pour Point Data not available< -20°C[3]-12°C[4]ASTM D97
Flash Point Data not availableData not available185°C[4]ASTM D92
Table 2: Environmental Profile
PropertyThis compound/DicapratePropylene Glycol Dicaprylate/DicaprateMineral OilTest Method
Bio-based Origin Yes (partially). Fatty acids from vegetable sources; Neopentyl Glycol can be biomass-balanced.[1]Yes (partially). Fatty acids from vegetable sources.No. Derived from petroleum.Source Material
Biodegradability Readily Biodegradable (Expected)Readily Biodegradable (Expected)Inherently biodegradable, but fails "readily" criteria. (56.3% in 28 days)[7]OECD 301B/301F[7]
Bio-based Carbon Content Data not availableData not available0%ASTM D6866

Note: While specific OECD 301B/F results for this compound/Dicaprate were not found, similar short-chain esters are generally considered readily biodegradable. For example, Crodamol™ GTS, a bio-based emollient ester, is rated as readily biodegradable per OECD 301B.[8]

Table 3: Performance & Sensory Characteristics
PropertyThis compound/DicapratePropylene Glycol Dicaprylate/DicaprateMineral OilTest Method
Skin Feel Light, silky, non-greasy, matte finish[1][5]Light, non-oily, smooth, velvet feel[9]Occlusive, can be greasySensory Panel
Spreadability High[5]Excellent[10]Medium to LowGoniometer/Sensory
Absorption Good[5]Good skin absorption[10]Low (forms occlusive film)Sensory Panel
Key Functions Emollient, Dispersing Agent, Solubilizer[1][5]Emollient, Solvent, Skin-Conditioning Agent[9][11]Emollient, Occlusive, Lubricant[4]Formulation Analysis

Experimental Protocols & Methodologies

The data presented in this guide are based on standardized testing methodologies to ensure comparability and reproducibility. Below are summaries of the key experimental protocols.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[10] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

Flash Point by Cleveland Open Cup (ASTM D92)

This method determines the flash and fire points of petroleum products. The sample is heated in an open cup at a controlled rate. A small test flame is passed across the cup at regular intervals, and the flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[4]

Pour Point (ASTM D97)

This test method is intended for petroleum products. After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

Ready Biodegradability – CO2 Evolution Test (OECD 301B)

This method provides an indication of the "ready biodegradability" of a substance. A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and aerated for 28 days. The degradation is measured by the amount of carbon dioxide produced. A substance is considered "readily biodegradable" if it reaches >60% of its theoretical CO2 production within a 10-day window during the 28-day test.[12][13]

Bio-based Content (ASTM D6866)

This method determines the bio-based content of samples using radiocarbon analysis. It distinguishes carbon originating from contemporary biomass (which contains Carbon-14) from carbon derived from fossil fuels (which contains no Carbon-14). The result is expressed as a percentage of bio-based carbon relative to the total organic carbon in the sample.[14][15]

Emollient Spreadability

This can be measured instrumentally or via a sensory panel. An instrumental method involves applying a standardized volume of the emollient to a synthetic skin-mimicking substrate. The area covered by the emollient is measured at specific time intervals (e.g., 10 minutes) to determine the spreading value in mm². Higher values indicate better spreadability.[4][16]

Visualizing Key Processes

To further elucidate the evaluation process, the following diagrams illustrate the production pathway of a bio-based ester and a typical workflow for comparative performance testing.

cluster_0 Bio-Based Feedstocks cluster_1 Intermediate Processing cluster_2 Core Components cluster_3 Final Synthesis Vegetable Oils\n(e.g., Coconut, Palm) Vegetable Oils (e.g., Coconut, Palm) Hydrolysis / Transesterification Hydrolysis / Transesterification Vegetable Oils\n(e.g., Coconut, Palm)->Hydrolysis / Transesterification Renewable Precursors\n(e.g., Fermented Sugars) Renewable Precursors (e.g., Fermented Sugars) Fermentation / Synthesis Fermentation / Synthesis Renewable Precursors\n(e.g., Fermented Sugars)->Fermentation / Synthesis Caprylic/Capric Acids Caprylic/Capric Acids Hydrolysis / Transesterification->Caprylic/Capric Acids Bio-based Neopentyl Glycol Bio-based Neopentyl Glycol Fermentation / Synthesis->Bio-based Neopentyl Glycol Esterification Esterification Caprylic/Capric Acids->Esterification Bio-based Neopentyl Glycol->Esterification Purification Purification Esterification->Purification Final Product Final Product Purification->Final Product

Caption: Synthesis pathway for bio-based this compound.

cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion Test Emollient\n(NPG Dicaprylate) Test Emollient (NPG Dicaprylate) Physicochemical\n(Viscosity, Density, etc.) Physicochemical (Viscosity, Density, etc.) Test Emollient\n(NPG Dicaprylate)->Physicochemical\n(Viscosity, Density, etc.) Environmental\n(Biodegradability, Bio-Content) Environmental (Biodegradability, Bio-Content) Test Emollient\n(NPG Dicaprylate)->Environmental\n(Biodegradability, Bio-Content) Sensory Panel\n(Spreadability, Absorption, Feel) Sensory Panel (Spreadability, Absorption, Feel) Test Emollient\n(NPG Dicaprylate)->Sensory Panel\n(Spreadability, Absorption, Feel) Benchmark 1\n(PG Dicaprylate) Benchmark 1 (PG Dicaprylate) Benchmark 1\n(PG Dicaprylate)->Physicochemical\n(Viscosity, Density, etc.) Benchmark 1\n(PG Dicaprylate)->Environmental\n(Biodegradability, Bio-Content) Benchmark 1\n(PG Dicaprylate)->Sensory Panel\n(Spreadability, Absorption, Feel) Benchmark 2\n(Mineral Oil) Benchmark 2 (Mineral Oil) Benchmark 2\n(Mineral Oil)->Physicochemical\n(Viscosity, Density, etc.) Benchmark 2\n(Mineral Oil)->Environmental\n(Biodegradability, Bio-Content) Benchmark 2\n(Mineral Oil)->Sensory Panel\n(Spreadability, Absorption, Feel) Tabulate Quantitative Data Tabulate Quantitative Data Physicochemical\n(Viscosity, Density, etc.)->Tabulate Quantitative Data Environmental\n(Biodegradability, Bio-Content)->Tabulate Quantitative Data Statistical Analysis Statistical Analysis Sensory Panel\n(Spreadability, Absorption, Feel)->Statistical Analysis Performance Evaluation Performance Evaluation Tabulate Quantitative Data->Performance Evaluation Statistical Analysis->Performance Evaluation Comparative Assessment Report Comparative Assessment Report Performance Evaluation->Comparative Assessment Report

References

Cross-Validation of Analytical Techniques for the Characterization of Neopentyl Glycol Dicaprylate/Dicaprate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of Neopentyl Glycol Dicaprylate/Dicaprate, a widely used emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1][2] The objective is to offer a cross-validation framework, enabling researchers to select the most appropriate methods for quality control, stability testing, and formulation development. The techniques discussed include Gas Chromatography-Flame Ionization Detection (GC-FID) for purity assessment, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for non-volatile impurity analysis, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for functional group identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is contingent on the specific analytical objective, such as determining purity, identifying impurities, or confirming chemical structure. The following table summarizes the key quantitative performance attributes of each technique for the analysis of this compound/Dicaprate.

Analytical TechniqueParameterTypical ValuePurpose
GC-FID Purity Assay> 99%Quantifies the main component and volatile impurities.
Limit of Detection (LOD)~0.01%Detects trace levels of volatile organic compounds.
Linearity (R²)> 0.999Ensures accurate quantification over a range of concentrations.
HPLC-ELSD Non-Volatile Impurity< 0.5%Detects compounds that do not have a UV chromophore.[3][4]
Limit of Detection (LOD)~5 µg/mLSuitable for detecting minor non-volatile components.
Reproducibility (RSD)< 2%Indicates high precision of the measurement.[5]
ATR-FTIR Key Stretching FrequenciesC=O: ~1740 cm⁻¹, C-O: ~1150 cm⁻¹Confirms the presence of the ester functional group.
¹H NMR Key Chemical Shifts (CDCl₃)~4.0 ppm (-CH₂-O-), ~2.3 ppm (-C(=O)-CH₂-), ~0.9 ppm (-CH₃)Provides detailed structural information and ratio of components.
¹³C NMR Key Chemical Shifts (CDCl₃)~173 ppm (C=O), ~68 ppm (-CH₂-O-), ~34 ppm (-C(=O)-CH₂-)Confirms the carbon skeleton of the molecule.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory instrumentation and sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay

This method is suitable for determining the purity of this compound/Dicaprate and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 280 °C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 320 °C.

    • Hold: 10 minutes at 320 °C.

  • Detector: FID at 320 °C.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like hexane (B92381) or ethyl acetate.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This technique is ideal for the analysis of non-volatile impurities that lack a UV chromophore.[3][4]

  • Instrumentation: HPLC system with an evaporative light scattering detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 80% A, hold for 2 minutes.

    • Increase to 100% A over 10 minutes.

    • Hold at 100% A for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Sample Preparation: Dissolve 20 mg of the sample in 10 mL of isopropanol.

  • Injection Volume: 20 µL.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a rapid and non-destructive technique for the identification of functional groups.[6]

  • Instrumentation: FTIR spectrometer with an ATR accessory (e.g., diamond crystal).

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Data Analysis: Identify characteristic absorption bands for the ester functional group (C=O stretch around 1740 cm⁻¹ and C-O stretch around 1150 cm⁻¹).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

  • Instrumentation: NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

  • Data Analysis: Assign chemical shifts to the different protons and carbons in the molecule to confirm its structure.

Cross-Validation Workflow

A robust analytical characterization of this compound/Dicaprate relies on the cross-validation of results from multiple techniques. This workflow ensures the comprehensive assessment of the material's identity, purity, and impurity profile.

CrossValidationWorkflow Sample Neopentyl Glycol Dicaprylate/Dicaprate Sample FTIR ATR-FTIR Analysis Sample->FTIR Initial Screening NMR 1H and 13C NMR Spectroscopy Sample->NMR Detailed Structure GCFID GC-FID Purity Assay Sample->GCFID Quantitative Purity HPLC HPLC-ELSD for Non-Volatile Impurities Sample->HPLC Impurity Analysis Identity Structural Identity Confirmation FTIR->Identity NMR->Identity Purity Purity and Assay Determination GCFID->Purity Impurity Impurity Profile Characterization GCFID->Impurity Volatile Impurities HPLC->Impurity GCMS GC-MS for Impurity Identification Final Comprehensive Characterization Report GCMS->Final Identity->Final Purity->Final Impurity->GCMS Identify Unknowns

Caption: Cross-validation workflow for this compound/Dicaprate characterization.

This workflow illustrates a logical progression for the comprehensive analysis of this compound/Dicaprate. Initial screening with ATR-FTIR provides rapid confirmation of the ester functional group, while NMR spectroscopy offers definitive structural elucidation. Parallel quantitative analyses by GC-FID and HPLC-ELSD determine the purity and profile of volatile and non-volatile impurities, respectively. Any unknown peaks detected can be further investigated by Gas Chromatography-Mass Spectrometry (GC-MS) for identification.[7] The culmination of these cross-validated results provides a complete and reliable characterization of the material.

References

Comparative rheological study of emulsions formulated with Neopentyl glycol dicaprylate and mineral oil

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the rheological characteristics of emulsions formulated with the synthetic ester, Neopentyl Glycol Dicaprylate, and the traditional hydrocarbon, Mineral Oil.

In the formulation of semi-solid dosage forms and cosmetic products, the choice of the oil phase is a critical determinant of the final product's stability, sensory profile, and ultimately, its performance. This guide provides a comparative rheological study of emulsions formulated with two common emollients: this compound, a lightweight synthetic ester, and Mineral Oil, a widely used hydrocarbon. Understanding the distinct rheological behaviors imparted by these oils is paramount for formulators aiming to achieve specific textural and release characteristics.

Executive Summary: Key Rheological Differences

Emulsions formulated with this compound are anticipated to exhibit a lighter, less viscous, and more spreadable profile compared to their mineral oil counterparts. This is attributed to the inherent properties of the ester, which is known for its low viscosity and non-greasy feel. In contrast, mineral oil, being a more viscous and occlusive ingredient, is expected to contribute to emulsions with higher viscosity, greater structural integrity (higher viscoelastic moduli), and a more pronounced shear-thinning behavior.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative differences in the rheological parameters of oil-in-water (O/W) emulsions formulated with this compound and Mineral Oil. These values are representative and intended for comparative purposes, based on typical observations in cosmetic and pharmaceutical formulations. Actual values will vary depending on the specific formulation parameters such as emulsifier type, concentration of ingredients, and processing conditions.

Table 1: Comparative Flow Properties

Rheological ParameterEmulsion with this compound (Expected)Emulsion with Mineral Oil (Expected)Significance
Apparent Viscosity (at low shear) LowerHigherIndicates the product's consistency at rest. Mineral oil emulsions are expected to be thicker.
Shear Thinning Behavior ModeratePronouncedBoth are expected to be shear-thinning, but mineral oil emulsions will likely show a greater drop in viscosity with applied shear, affecting spreadability.
Yield Stress Lower to negligibleHigherReflects the initial force required to initiate flow. Mineral oil emulsions may exhibit a more defined structure that resists initial movement.

Table 2: Comparative Viscoelastic Properties

Rheological ParameterEmulsion with this compound (Expected)Emulsion with Mineral Oil (Expected)Significance
Storage Modulus (G') LowerHigherRepresents the elastic component of the emulsion. Higher G' in mineral oil emulsions suggests a more structured, gel-like network.
Loss Modulus (G'') LowerHigherRepresents the viscous component. The relative values of G' and G'' determine the overall viscoelastic nature.
Tan Delta (G''/G') HigherLowerA higher tan delta suggests a more liquid-like behavior, while a lower value indicates a more solid-like, elastic structure.

Experimental Protocols

To obtain precise comparative data, the following experimental protocols for rheological analysis are recommended.

Emulsion Preparation (General Protocol)
  • Oil Phase Preparation: The oil (either this compound or Mineral Oil) is combined with a suitable lipophilic emulsifier (e.g., Sorbitan Stearate) and heated to 75°C.

  • Aqueous Phase Preparation: The aqueous phase, containing a hydrophilic emulsifier (e.g., Polysorbate 60) and any water-soluble additives, is heated separately to 75°C.

  • Emulsification: The oil phase is slowly added to the aqueous phase under constant homogenization (e.g., using a high-shear mixer) for a specified period (e.g., 5-10 minutes) to form a primary emulsion.

  • Cooling: The emulsion is then cooled to room temperature under gentle agitation.

Rheological Measurements

Rheological characterization should be performed using a controlled-stress or controlled-rate rheometer, equipped with a cone-plate or parallel-plate geometry.

  • Flow Curve Analysis (Viscosity and Shear Thinning):

    • Procedure: A steady-state flow sweep is conducted by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) at a constant temperature (e.g., 25°C).

    • Data Acquired: Shear stress and apparent viscosity as a function of shear rate.

    • Analysis: The degree of shear-thinning can be quantified using the Power Law or Herschel-Bulkley models.

  • Oscillatory Analysis (Viscoelastic Properties):

    • Strain Sweep: An amplitude sweep is first performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Frequency Sweep: A frequency sweep is then conducted within the LVER over a specified frequency range (e.g., 0.1 to 10 Hz) at a constant strain.

    • Data Acquired: Storage modulus (G'), loss modulus (G''), and tan delta as a function of frequency.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow of the comparative study and the expected logical relationship between the oil type and the resulting emulsion properties.

experimental_workflow cluster_formulation Emulsion Formulation cluster_analysis Rheological Analysis NPDC Neopentyl Glycol Dicaprylate Homogenization High-Shear Homogenization NPDC->Homogenization MO Mineral Oil MO->Homogenization Emulsifiers Emulsifiers & Aqueous Phase Emulsifiers->Homogenization Rheometer Rotational Rheometer Homogenization->Rheometer Sample Loading FlowCurve Flow Curve Measurement (Viscosity, Shear Thinning) Rheometer->FlowCurve Oscillatory Oscillatory Measurement (G', G'') Rheometer->Oscillatory DataAnalysis Data Analysis & Comparison FlowCurve->DataAnalysis Oscillatory->DataAnalysis

Caption: Experimental workflow for the comparative rheological study.

logical_relationship cluster_oils Oil Phase cluster_properties Resulting Emulsion Properties NPDC Neopentyl Glycol Dicaprylate (Low Viscosity, Ester) NPDC_Props Lower Viscosity Lower G' and G'' More Liquid-like (Higher Tan Delta) NPDC->NPDC_Props Leads to MO Mineral Oil (Higher Viscosity, Hydrocarbon) MO_Props Higher Viscosity Higher G' and G'' More Solid-like (Lower Tan Delta) MO->MO_Props Leads to

Safety Operating Guide

Proper Disposal of Neopentyl Glycol Dicaprylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Neopentyl glycol dicaprylate/dicaprate is a diester used in various laboratory and industrial applications. Proper disposal is crucial to ensure the safety of personnel and to prevent environmental contamination. This guide provides essential safety information, logistical considerations, and a step-by-step operational plan for its disposal.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While specific toxicity data for the dicaprylate form may be limited, related compounds like neopentyl glycol diacrylate are known to cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[3][4]To protect eyes from splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[3][5]To prevent skin contact and potential irritation.[3]
Body Protection Laboratory coat or chemical-resistant apron.[5]To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood.[3][4]To avoid inhalation of any potential vapors or mists.

In the event of exposure, consult the substance's Safety Data Sheet (SDS) and seek medical attention as necessary.[3][4] For spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and collect it for disposal.[5] Do not allow the product to enter drains.[3][6]

Logistical and Operational Disposal Plan

The disposal of this compound must adhere to local, state, and federal regulations for chemical waste.[7] It is generally not permissible to dispose of this chemical down the sink or in regular trash.[8][9]

Key Logistical Steps:

  • Waste Identification and Classification: Label the waste container clearly as "Waste this compound." Note any potential contaminants.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid.[7][10][11] High-density polyethylene (B3416737) (HDPE) or the original container are suitable choices.[11]

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[10][12]

  • Accumulation: Store the waste in a designated satellite accumulation area within the laboratory.[11] This area should be under the supervision of laboratory personnel and clearly marked.[13]

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Have a designated and properly labeled waste container ready.[8][10]

  • Transferring the Waste:

    • Carefully pour or transfer the this compound into the designated waste container.

    • Avoid splashing or creating aerosols.

    • If the original container is being disposed of, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Securing the Waste Container:

    • Securely cap the waste container, ensuring it is not overfilled.[10]

    • Wipe the exterior of the container to remove any external contamination.

    • Attach a completed hazardous waste tag to the container, including the chemical name, quantity, and date.[10]

  • Storage and Pickup:

    • Move the sealed and labeled container to the designated satellite accumulation area.[11]

    • Log the waste in the laboratory's chemical waste inventory.

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste contractor to schedule a pickup.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Compatible Waste Container ppe->container transfer Transfer Waste to Container in Ventilated Area container->transfer rinse Triple-Rinse Empty Original Container (Collect First Rinse as Waste) transfer->rinse If applicable seal_label Securely Seal and Label Waste Container transfer->seal_label rinse->seal_label storage Move to Satellite Accumulation Area seal_label->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Neopentyl Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Neopentyl glycol dicaprylate is a chemical compound that requires careful handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of vapors when handling this compound.[1] The following table summarizes the recommended equipment and their specifications.

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety goggles or a face shieldProtects against splashes and vapors. Goggles should be worn at all times, with a face shield for procedures with a higher risk of splashing.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile recommended)Nitrile gloves are recommended to prevent skin contact.[1] Always inspect gloves for integrity before use and dispose of them immediately after handling.[1][2]
Body Protection Laboratory coat and protective clothingA lab coat should be worn to protect against incidental skin contact.[1] For larger quantities or a higher risk of significant exposure, a chemical-resistant suit is advised.[2][3]
Respiratory Protection Use in a well-ventilated area; local exhaust or breathing protectionTo be used in case of insufficient ventilation or when dealing with aerosols.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation prep_ppe->prep_workspace handle_dispense Dispense Chemical in a Fume Hood prep_workspace->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_transport Transport in Sealed, Labeled Containers handle_use->handle_transport cleanup_decontaminate Decontaminate Work Surfaces handle_transport->cleanup_decontaminate cleanup_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: A flowchart outlining the key procedural steps for safely handling this compound in a laboratory setting.

Experimental Protocol:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[5]

  • Don Appropriate PPE: As detailed in the table above, put on safety goggles, nitrile gloves, and a lab coat.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated area.[6] For dispensing and handling, a chemical fume hood is recommended.

  • Dispense Chemical: Carefully dispense the required amount of this compound, avoiding splashing or the creation of aerosols.

  • Perform Experimental Procedure: Carry out the experiment, being mindful of potential contact with the chemical.

  • Transport: If the chemical needs to be moved, ensure it is in a clearly labeled and securely sealed container.[6]

  • Decontaminate: After the procedure, decontaminate all work surfaces with an appropriate cleaning agent.

  • Dispose of Contaminated PPE: Remove and dispose of gloves and any other contaminated disposable PPE in a designated waste container.[2]

  • Wash Hands: Always wash hands thoroughly with soap and water after handling the chemical.[6]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, labeled, and sealed waste container.[3] Do not mix with other waste streams.[7]

  • Contaminated Solids: Any materials such as absorbent pads, pipette tips, and contaminated gloves should be collected in a separate, clearly labeled solid waste container.[6]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]

  • Licensed Disposal: Arrange for the disposal of all waste through a licensed chemical waste disposal company.[7] All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Spill Management: In the event of a spill, collect the leaking liquid in sealable containers.[3] Absorb the remaining liquid with sand or another inert absorbent material.[3] The collected material should then be stored and disposed of as hazardous waste.[3]

By adhering to these safety protocols and disposal procedures, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.